3',5'-Bis(trifluoromethyl)propiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C11H8F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWCHKOSBUGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234138 | |
| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |
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Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-34-4 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |
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| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |
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| Record name | 3',5'-bis(trifluoromethyl)propiophenone | |
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| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |
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Foundational & Exploratory
A Technical Guide to 3',5'-Bis(trifluoromethyl)propiophenone: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: This document provides a comprehensive technical overview of 3',5'-Bis(trifluoromethyl)propiophenone, a key fluorinated intermediate in advanced chemical synthesis. We will explore its fundamental physicochemical properties, delve into the critical role of the bis(trifluoromethyl)phenyl motif in modulating molecular characteristics, and present a detailed, field-proven synthetic protocol. Furthermore, this guide highlights its significant applications in drug discovery and materials science, underpinned by authoritative references and safety considerations for researchers, scientists, and drug development professionals.
Physicochemical Characterization
This compound, with the IUPAC name 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, is a specialized ketone notable for the symmetric substitution of two trifluoromethyl (-CF3) groups on the phenyl ring.[1] This unique structure imparts specific properties that are highly valuable in organic synthesis. The compound typically presents as a colorless liquid.[2]
Its core quantitative data are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 270.17 g/mol | [1][3][4][5] |
| Molecular Formula | C₁₁H₈F₆O | [1][3][4] |
| CAS Number | 85068-34-4 | [1][3][4] |
| Density | 1.379 g/mL | [3] |
| Boiling Point | 72°C @ 7 mmHg | [3] |
| Physical State | Liquid | [2] |
The Scientific Imperative: Role of the Bis(trifluoromethyl)phenyl Motif
The true value of this compound as a synthetic building block lies not just in its ketone functionality but in the profound influence of the dual trifluoromethyl (-CF₃) groups.[3] As a senior scientist, understanding the causality behind this choice is paramount for rational molecular design.
-
Enhanced Electrophilicity and Reactivity: The -CF₃ group is a powerful electron-withdrawing moiety.[6] The presence of two such groups on the aromatic ring significantly depletes electron density from the carbonyl carbon. This heightened electrophilicity makes the ketone exceptionally reactive toward nucleophilic attack, a desirable trait for constructing complex molecular architectures.[7]
-
Increased Lipophilicity and Bioavailability: In drug development, membrane permeability is a critical pharmacokinetic parameter. The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule.[6] Incorporating the 3,5-bis(trifluoromethyl)phenyl motif can enhance a drug candidate's ability to cross biological membranes, potentially improving its bioavailability and efficacy.[3][7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] Replacing C-H bonds with C-F bonds at strategic positions can block metabolic hotspots on a molecule. This makes the resulting compounds more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), often leading to a longer in-vivo half-life.[6]
-
Modulation of Acidity: The strong inductive effect of the -CF₃ groups is not limited to the ketone. When this motif is incorporated into larger systems, such as in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea), it dramatically increases the acidity of N-H protons.[8] This turns the molecule into a highly effective hydrogen-bond donor, capable of catalyzing a wide range of organic reactions.[8]
Synthesis and Mechanistic Considerations
The synthesis of this compound is efficiently achieved via a Grignard reaction. The following protocol is adapted from established procedures for the closely related acetophenone analog and incorporates critical safety insights.[9][10] The core principle involves the acylation of a pre-formed 3,5-bis(trifluoromethyl)phenylmagnesium bromide with a suitable propionylating agent.
Experimental Workflow: Grignard Synthesis
Caption: Grignard synthesis workflow for this compound.
Step-by-Step Protocol
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion (~5-10%) of the bromide solution to the magnesium slurry. Initiation is typically observed by gentle bubbling and a slight exotherm. Gentle heating may be required.
-
Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
In a separate, similarly prepared apparatus, charge a solution of propionic anhydride (1.5 eq.) in anhydrous THF and cool the flask to 0°C using an ice bath.
-
Causality Note: The Grignard reagent is added to an excess of the acylating agent to minimize the formation of tertiary alcohol byproducts from a second addition.
-
Slowly transfer the prepared Grignard reagent via cannula or dropping funnel to the cooled propionic anhydride solution. Maintain the internal temperature below 10°C throughout the addition.
-
-
Workup and Purification:
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the final product.
-
Self-Validating System & Trustworthiness
This protocol is self-validating through rigorous monitoring. Successful Grignard formation is visually confirmed by the consumption of magnesium. The reaction progress during acylation can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Applications in Research and Drug Development
The unique electronic and steric properties of this compound make it a valuable precursor in several high-impact areas.
-
Pharmaceutical Synthesis: The compound is a key starting material for synthesizing complex heterocyclic compounds. For instance, it is used in the synthesis of pyrazole derivatives that have shown potent activity as growth inhibitors against drug-resistant bacteria, including Methicillin-resistant S. aureus (MRSA).[11] The trifluoromethyl groups in these final compounds are crucial for their biological activity.[11] Many widely used drugs, such as cinacalcet and dutasteride, feature the trifluoromethyl-substituted phenyl moiety, highlighting the importance of this structural class in medicinal chemistry.[11]
-
Advanced Materials: The rigidity and unique electronic nature of the bis(trifluoromethyl)phenyl group make it a useful component in the creation of advanced materials like liquid crystals and specialty polymers, where its structure contributes to enhanced performance characteristics.[3]
-
Catalyst Development: While the propiophenone itself is an intermediate, the 3,5-bis(trifluoromethyl)phenyl motif it carries is central to the design of powerful organocatalysts.[8] It forms the core of catalysts that operate through hydrogen bonding, where the electron-withdrawing nature of the -CF₃ groups is essential for catalytic activity.[8]
Safety and Handling
As with any active chemical reagent, proper safety protocols are mandatory.
-
General Handling: this compound is irritating to the eyes, respiratory system, and skin.[2][12] Always handle this compound in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE), including chemical safety goggles, appropriate protective gloves, and a lab coat, must be worn.[2][12]
-
Synthesis Hazards: The Grignard reagents derived from trifluoromethyl-substituted phenyl halides can be thermally unstable.[9] There is a documented risk of detonation upon loss of solvent or upon moderate heating.[9] It is critical to maintain solvent levels and control the reaction temperature carefully throughout the synthesis.
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern chemical innovation. The strategic placement of its dual trifluoromethyl groups provides a powerful lever for scientists to fine-tune molecular properties, leading to more stable, bioavailable, and effective molecules. Its synthesis, while requiring careful handling, is straightforward, providing access to a building block with proven applications in the critical fields of drug discovery and materials science.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 522825, this compound." PubChem, [Link].
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MySkinRecipes. "3,5-Bis(Trifluoromethyl)Propiophenone." MySkinRecipes, [Link].
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Cole-Parmer. "Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%." Cole-Parmer, [Link].
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Drugfuture. "this compound." FDA Global Substance Registration System, [Link].
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Qiu, Z. M., & Burton, D. J. "An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent." ResearchGate, [Link].
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Al-Azmi, A., et al. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." PMC, PubMed Central, [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties of 3',5'-Bis(trifluoromethyl)acetophenone for R&D." LinkedIn, [Link].
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Zhang, Z., & Schreiner, P. R. "N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development." Royal Society of Chemistry, [Link].
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Moreira, T., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, [Link].
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The Architectonics of a Key Fluorinated Ketone: A Technical Guide to 3',5'-Bis(trifluoromethyl)propiophenone
Foreword: The Strategic Value of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, serves as a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature, coupled with its significant lipophilicity and metabolic stability, makes it an invaluable substituent for enhancing the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and the performance of advanced materials.[1] This guide provides an in-depth examination of 3',5'-Bis(trifluoromethyl)propiophenone, a key building block that embodies the synthetic utility of trifluoromethylated aromatic ketones. Designed for researchers, chemists, and drug development professionals, this document offers a comprehensive overview of its structure, synthesis, properties, and analytical characterization, grounded in established chemical principles and practical insights.
Molecular Identity and Physicochemical Characteristics
This compound is a specialty aromatic ketone distinguished by a propiophenone core symmetrically substituted with two trifluoromethyl groups at the meta positions of the phenyl ring.
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// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C_CO [label="C", pos="0,1.5!"]; O_CO [label="O", pos="-0.8,2.3!"]; C_Et1 [label="CH₂", pos="1.5,2.2!"]; C_Et2 [label="CH₃", pos="3,1.5!"]; C_CF3_3 [label="C", pos="-2.6,-2.8!"]; F1_3 [label="F", pos="-2.4,-3.8!"]; F2_3 [label="F", pos="-3.4,-3.2!"]; F3_3 [label="F", pos="-3.2,-2.1!"]; C_CF3_5 [label="C", pos="2.6,-2.8!"]; F1_5 [label="F", pos="2.4,-3.8!"]; F2_5 [label="F", pos="3.4,-3.2!"]; F3_5 [label="F", pos="3.2,-2.1!"]; H2 [label="H", pos="-2.1,-0.2!"]; H4 [label="H", pos="0,-3.8!"]; H6 [label="H", pos="2.1,-0.2!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CO; C_CO -- O_CO [style=double, len=0.8]; C_CO -- C_Et1; C_Et1 -- C_Et2; C3 -- C_CF3_3; C_CF3_3 -- F1_3; C_CF3_3 -- F2_3; C_CF3_3 -- F3_3; C5 -- C_CF3_5; C_CF3_5 -- F1_5; C_CF3_5 -- F2_5; C_CF3_5 -- F3_5; C2 -- H2; C4 -- H4; C6 -- H6; } endom Caption: Chemical structure of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
This specific substitution pattern dictates the molecule's reactivity and electronic properties, making it a valuable intermediate in multi-step organic syntheses.[2] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one | [3] |
| CAS Number | 85068-34-4 | [3][4] |
| Molecular Formula | C₁₁H₈F₆O | [3][4] |
| Molecular Weight | 270.17 g/mol | [3][4] |
| Physical State | Colorless Liquid | [5] |
| Boiling Point | 72 °C at 7 mmHg | [6] |
| Density | 1.379 g/mL | [6] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and industrially relevant synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.[7][8] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.
Causality of the Synthetic Route:
-
Choice of Substrate : 1,3-Bis(trifluoromethyl)benzene is the logical starting material. The two –CF₃ groups are powerful deactivating and meta-directing substituents due to their strong inductive electron-withdrawing effects. This deactivation makes the aromatic ring less nucleophilic than benzene, requiring a potent electrophile and catalyst. However, it provides the crucial benefit of regioselectivity; acylation will occur exclusively at the C5 position (meta to both –CF₃ groups), preventing the formation of isomeric byproducts.
-
Generation of the Electrophile : Propanoyl chloride (or propionic anhydride) serves as the acylating agent. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the highly reactive acylium ion ([CH₃CH₂CO]⁺) is generated.[9] This cation is a powerful electrophile capable of attacking the electron-deficient aromatic ring.
-
Substitution and Aromaticity Restoration : The acylium ion attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then eliminated from the site of attack, and the aromaticity of the ring is restored, yielding the final ketone product. The Lewis acid catalyst is regenerated in the workup phase.
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// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Intermediate [label="Step 1"]; Intermediate -> Attack [label="Step 2"]; Attack -> Workup [label="Step 3"]; Workup -> Purification; Purification -> Product; } endom Caption: Workflow for the Friedel-Crafts acylation synthesis route.
Self-Validating Laboratory Protocol
This protocol describes a robust method for the synthesis of this compound.
-
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ slurry via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene (1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by a slow, dropwise addition of dilute HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[6]
-
Structural and Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key spectral features are predictable based on the molecule's functional groups and symmetry.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic.
-
Aromatic Region: Due to the molecule's symmetry, two distinct signals are expected. The proton at the C4 position (para to the carbonyl group) will appear as a singlet (or a finely split triplet, J ≈ 2 Hz) at a downfield chemical shift (approx. δ 8.0-8.2 ppm). The two equivalent protons at the C2 and C6 positions will appear as a singlet (or a finely split triplet) further upfield (approx. δ 8.2-8.4 ppm). The significant downfield shift is caused by the strong deshielding effects of the adjacent carbonyl and trifluoromethyl groups.[10]
-
Aliphatic Region: The ethyl group of the propiophenone moiety will present a classic quartet-triplet system. The methylene protons (–CH₂–) adjacent to the carbonyl group will be deshielded and appear as a quartet (approx. δ 3.1-3.3 ppm). The terminal methyl protons (–CH₃) will appear as a triplet (approx. δ 1.2-1.4 ppm).
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment, including the carbonyl carbon (approx. δ 198-200 ppm), the aromatic carbons (with characteristic C-F coupling for the CF₃-substituted carbons), and the two aliphatic carbons.
-
¹⁹F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, as both trifluoromethyl groups are chemically equivalent.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[11][12]
-
C=O Stretch: A strong, sharp absorption band will be present in the region of 1690-1710 cm⁻¹ , which is characteristic of an aryl ketone carbonyl stretch.
-
C-F Stretch: Strong, intense absorption bands between 1100-1350 cm⁻¹ correspond to the C-F stretching vibrations of the trifluoromethyl groups.
-
Aromatic C-H Stretch: Weaker bands will appear above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Bands will appear just below 3000 cm⁻¹ .
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecules. Its utility stems directly from its structural features.
-
Pharmaceutical Synthesis: The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore found in numerous drug candidates. This group can enhance a molecule's ability to cross biological membranes (lipophilicity) and can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1] The ketone functionality of this molecule serves as a versatile chemical handle for further transformations, such as reduction to an alcohol, reductive amination to form amines, or elaboration into heterocyclic systems.
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl groups can enhance the potency and environmental stability of pesticides and herbicides.[2]
-
Materials Science: The electron-deficient nature of the aromatic ring makes it a useful component in the synthesis of ligands for catalysis and in the development of novel polymers and liquid crystals with specific electronic properties.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with its Safety Data Sheet (SDS).[5]
-
Hazard Classification: The compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] The signal word is Warning .
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound stands as a testament to the power of rational molecular design. Its structure is a deliberate convergence of a reactive ketone handle and the potent electronic and steric influence of two meta-disposed trifluoromethyl groups. This guide has detailed its identity, a logical and robust synthesis via Friedel-Crafts acylation, its key analytical signatures, and its role as a strategic intermediate. For the practicing scientist, a thorough understanding of such building blocks is not merely academic; it is the foundation upon which new medicines and materials are built.
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3',5'-Bis(trifluoromethyl)propiophenone physical properties
An In-depth Technical Guide to the Physical Properties of 3',5'-Bis(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Significance
This compound is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring a propiophenone core symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable intermediate and building block in the development of pharmaceuticals and agrochemicals.[1] The CF₃ groups can enhance a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation, all critical parameters in drug design. This guide provides a comprehensive overview of its fundamental physical properties, underpinned by established experimental methodologies, to support its effective application in research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [2] |
| CAS Number | 85068-34-4 | [1][3][4] |
| Molecular Formula | C₁₁H₈F₆O | [1][2][4][5] |
| Molecular Weight | 270.17 g/mol | [1][2][3][4] |
| Canonical SMILES | CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | [2] |
| InChIKey | VLRWCHKOSBUGMB-UHFFFAOYSA-N |[2][3] |
The molecule's structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. A propan-1-one (propiophenone) group is attached at position 1, while trifluoromethyl groups are located at positions 3 and 5. This substitution pattern is critical to its chemical reactivity and physical characteristics.
Core Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and application in various experimental setups.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical State | Liquid | At standard temperature and pressure. | [3] |
| Boiling Point | 72 °C at 7 mmHg185.2 °C at 760 mmHg | The significant difference highlights the importance of specifying pressure when reporting boiling points. Reduced pressure distillation is common for high-boiling-point organic compounds to prevent thermal decomposition. | [1][6] |
| Density | 1.379 g/mL | Measured at standard conditions. | [1] |
| Melting Point | Data not readily available | The compound exists as a liquid at room temperature, implying a melting point below 20-25 °C. A Safety Data Sheet explicitly notes this data as unavailable. | [6] |
Experimental Workflow for Physical Characterization
A systematic approach is crucial for the accurate determination of physical properties. The following workflow outlines a logical sequence for characterizing a novel or uncharacterized compound like this compound.
Caption: General workflow for the physical characterization of a chemical compound.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides detailed information about the molecular structure and bonding within this compound. Publicly available data confirms its structure through several techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra for both ¹H and ¹³C nuclei are available for this compound.[2]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width covering the expected range of proton signals.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Caption: Standard workflow for an NMR spectroscopy experiment.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key diagnostic peaks would be the C=O stretch of the ketone and the C-F stretches of the trifluoromethyl groups. Data from both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques are available.[2][3][5]
Key Expected Absorptions:
-
~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretching vibration.
-
~1100-1350 cm⁻¹: Multiple strong, complex absorptions characteristic of C-F stretching vibrations from the two CF₃ groups.
-
~2900-3000 cm⁻¹: Weaker absorptions from the C-H stretching of the ethyl group.
-
~1600 cm⁻¹: Absorptions related to the C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating the compound is sufficiently volatile and thermally stable for this technique.[2]
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. For a pure sample, a single sharp peak is expected.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is fragmented into charged ions.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The unfragmented molecular ion (M⁺) peak confirms the molecular weight of 270.17.[2]
Caption: Schematic workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Conclusion
This compound is a liquid at room temperature with a molecular weight of 270.17 g/mol and a density of 1.379 g/mL.[1][2] Its high boiling point necessitates vacuum distillation for purification.[1][6] The compound's identity and structural integrity are best confirmed through a combination of NMR, IR, and mass spectrometry, for which reference data exists.[2] The methodologies outlined in this guide provide a robust framework for the verification of these properties, ensuring data quality and reliability for researchers and drug development professionals utilizing this important chemical intermediate.
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3',5'-Bis(trifluoromethyl)propiophenone solubility data
An In-Depth Technical Guide to the Solubility Characterization of 3',5'-Bis(trifluoromethyl)propiophenone
Introduction
This compound is a fluorinated aromatic ketone that serves as a key intermediate in various organic syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. Solubility dictates how a compound will behave in biological assays, how it can be formulated for in vivo studies, and ultimately, its potential for absorption and bioavailability.[2][3][4]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately characterize the solubility profile of this compound. Rather than merely presenting data, this guide offers detailed, field-proven methodologies to generate reliable kinetic and thermodynamic solubility data, explaining the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Profile and Solubility Implications
Before embarking on experimental measurements, it is crucial to understand the known physicochemical properties of the target compound. These parameters provide a theoretical basis for predicting its solubility behavior.
The high calculated XLogP3 value is a strong indicator of the compound's lipophilicity ("oil-loving") nature.[5] Molecules with a high logP tend to partition preferentially into nonpolar environments over aqueous ones. Therefore, it is predicted that this compound will exhibit low solubility in aqueous media and higher solubility in organic solvents. This hypothesis necessitates rigorous experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O | [5][6] |
| Molecular Weight | 270.17 g/mol | [5][6] |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [5] |
| CAS Number | 85068-34-4 | [5][6] |
| Calculated XLogP3 | 3.8 | [5] |
| Density | 1.379 g/cm³ | [7] |
| Boiling Point | 72°C @ 7 mmHg | [7] |
| Refractive Index | 1.428 | [7] |
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery and development, solubility is not a single value but is typically assessed using two distinct approaches: kinetic and thermodynamic.[3][8]
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is highly relevant for early-stage in vitro screening.[2][9] It measures the concentration at which a compound, rapidly dissolved from a high-concentration dimethyl sulfoxide (DMSO) stock, precipitates out of an aqueous buffer.[3][9] This method is fast, requires minimal compound, and is amenable to high-throughput formats, making it ideal for initial compound profiling.[2][10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It defines the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[4][11][12] This is typically determined using the shake-flask method, which requires longer incubation times (e.g., >24 hours) to ensure equilibrium is achieved.[11][13] Thermodynamic solubility is critical for lead optimization and formulation development.[4][9]
Protocol 1: High-Throughput Kinetic Solubility Determination by Laser Nephelometry
Laser nephelometry is a rapid and reliable technique for measuring kinetic solubility.[10] It operates by directing a laser beam through the sample and measuring the intensity of light scattered by undissolved particles (precipitate).[10] The amount of scattered light is directly proportional to the amount of insoluble material.[8]
Experimental Rationale
This protocol is designed to quickly rank compounds based on their tendency to precipitate from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening (HTS) assays.[9][14] The use of DMSO is a standard practice in early discovery to handle large libraries of potentially poorly soluble compounds.[2][15]
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: Using a 96- or 384-well microplate, dispense the DMSO stock solution to create a serial dilution series.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[15]
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1-2 hours.[9][15]
-
Nephelometric Measurement: Place the microplate into a laser nephelometer (e.g., BMG NEPHELOstar® Plus). The instrument will measure the light scattering in each well.[10]
-
Data Analysis: Plot the measured nephelometric turbidity units (NTU) against the compound concentration. The solubility limit is determined as the concentration at which the NTU signal significantly rises above the background, indicating the onset of precipitation.[8][16]
Caption: Workflow for Kinetic Solubility Assay via Nephelometry.
Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[13] Its core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Experimental Rationale
This method is chosen when a precise, thermodynamically stable solubility value is required, for instance, in pre-formulation studies or for developing in vivo dosing vehicles.[4] By adding an excess of solid material and allowing sufficient time for equilibrium, the resulting concentration in the supernatant represents the true maximum solubility of the most stable crystalline form of the compound under the specified conditions.[11]
Step-by-Step Methodology
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) to the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator or on a vial roller system at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.[11][17]
-
Phase Separation: After incubation, allow the vials to rest to let the undissolved solid settle. Separate the saturated supernatant from the solid material. This is critically important and can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the excess solid.
-
Filtration: Carefully filter the solution using a low-binding filter (e.g., PVDF).
-
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
-
Calculation: Calculate the original solubility concentration by correcting for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.[17][18]
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded and presented in a structured format for clarity and comparison.
Example Data Table:
| Method | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic (Nephelometry) | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Water | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
A thorough understanding of the solubility of this compound is non-negotiable for its successful application in research and development. Due to its predicted lipophilicity, a multi-faceted experimental approach is required. The high-throughput kinetic assay provides essential data for early-stage screening, flagging potential liabilities early. The "gold standard" shake-flask thermodynamic assay provides the definitive solubility values necessary for later-stage development, including formulation and toxicological studies. By employing the rigorous, self-validating protocols detailed in this guide, researchers can generate the accurate and reliable solubility data needed to make informed decisions and advance their scientific objectives.
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Navigating the Synthesis Landscape: A Technical Safety Guide to 3',5'-Bis(trifluoromethyl)propiophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Bis(trifluoromethyl)propiophenone is a fluorinated aromatic ketone that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable synthon for creating complex molecules with tailored functionalities. However, the same properties that make it chemically interesting also necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, designed to empower researchers to work safely and effectively.
Hazard Identification and Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to be aware of its potential health effects.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Statements:
Pictograms:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage, as well as for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O | [1][3] |
| Molecular Weight | 270.17 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 185.2°C at 760 mmHg, 72°C at 7mm | [4] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |
| Density | 1.422 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.4221 | [6] |
Safe Handling and Storage Protocols
The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound. The causality behind these recommendations is rooted in preventing skin and eye contact, avoiding inhalation of vapors, and mitigating fire risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7][8] Nitrile rubber gloves with a minimum thickness of 0.40 mm are recommended. Always inspect gloves before use and dispose of them if they are contaminated, perforated, or if the contamination on the outside cannot be removed. Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] Use only outdoors or in a well-ventilated area.[2]
Engineering Controls
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] Use adequate general or local explosion-proof ventilation to keep airborne levels to acceptable levels.[7]
-
Safety Equipment: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7][10]
Handling Procedures
Adherence to these procedures will minimize the risk of exposure and accidents.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Take measures to prevent the buildup of electrostatic charge.[9]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5][7][9]
-
Incompatible materials include strong oxidizing agents and strong bases.[8][9]
Emergency Procedures
In the event of an emergency, a rapid and informed response is critical. The following workflows outline the appropriate actions to take in various scenarios.
First-Aid Measures
Caption: First-aid response workflow for exposure to this compound.
Fire-Fighting Measures
This compound is a combustible liquid.[5][7]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[7][8] Vapors are heavier than air and can spread along the ground, collecting in low or confined areas.[7] Containers may explode when heated.[7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]
Accidental Release Measures
Caption: Workflow for responding to an accidental spill of this compound.
Toxicological Information
While comprehensive toxicological data for this compound is not fully available, the known hazards are primarily related to its irritant properties.
-
Acute Effects:
-
Inhalation: Causes respiratory tract irritation.[7] High concentrations may lead to CNS depression and asphyxiation.[7]
-
Skin Contact: Causes skin irritation and may lead to dermatitis.[7]
-
Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[7]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7]
-
-
Chronic Effects: The long-term toxicological properties have not been fully investigated.[8][11]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[7]
-
Conditions to Avoid: Incompatible materials, ignition sources, excess heat, and strong oxidants.[7]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[7][8][9]
-
Hazardous Polymerization: Has not been reported.[7]
Conclusion
This compound is a valuable reagent for chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound to advance their scientific endeavors. This guide serves as a foundational resource, but it is imperative that all laboratory personnel supplement this information with institution-specific safety training and a thorough review of the complete Safety Data Sheet before commencing any work.
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An In-depth Technical Guide to 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, a key chemical intermediate with significant applications in medicinal chemistry and materials science. This document will delve into its chemical identity, properties, synthesis, and notable applications, offering field-proven insights for professionals in drug development and scientific research.
Chemical Identity and Properties
The compound commonly known as 3',5'-Bis(trifluoromethyl)propiophenone is systematically named 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one according to IUPAC nomenclature.[1] It is a substituted aromatic ketone characterized by a propiophenone core with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.
Chemical Structure:
Caption: Chemical structure of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
The presence of the two trifluoromethyl (-CF3) groups significantly influences the compound's properties. These strong electron-withdrawing groups enhance the electrophilicity of the phenyl ring and increase the compound's lipophilicity, which can be advantageous in pharmaceutical applications to improve metabolic stability and bioavailability.[2]
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [1] |
| Synonyms | This compound | [1][3] |
| CAS Number | 85068-34-4 | [1][3][4] |
| Molecular Formula | C11H8F6O | [1][4] |
| Molecular Weight | 270.17 g/mol | [1][4] |
| Appearance | Colorless to light-yellow liquid | [5] |
| Density | 1.379 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4245 | [4] |
| Storage | Sealed in dry, 2-8°C | [5] |
Synthesis Protocols
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.[6] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.
Friedel-Crafts Acylation
This protocol describes a laboratory-scale synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add propanoyl chloride to the stirred suspension.
-
Substrate Addition: Following the addition of the acylating agent, add 1,3-bis(trifluoromethyl)benzene dropwise via the dropping funnel. The trifluoromethyl groups are deactivating, which may necessitate slightly harsher reaction conditions than standard Friedel-Crafts acylations.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Applications in Research and Development
The unique structural features of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one make it a valuable building block in several areas of research and development, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Therapeutic Agents
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of biologically active molecules. For instance, related structures are intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders.[8][9]
Development of Novel Antimicrobial Agents
The trifluoromethyl group is known to enhance the antimicrobial activity of compounds.[10] Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one can serve as a precursor for the synthesis of such novel antimicrobial candidates.
Advanced Materials Science
Beyond pharmaceuticals, this compound is utilized in the creation of advanced materials. Its unique chemical structure can contribute to improved performance characteristics in liquid crystals and polymers.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
Hazard Identification:
-
Health Hazards: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation.
-
Physical Hazards: Combustible liquid.[12]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a well-established method, and its unique properties, conferred by the two trifluoromethyl groups, make it an attractive building block for the development of novel therapeutic agents and advanced materials. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.
References
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This compound | C11H8F6O | CID 522825 - PubChem. (n.d.). Retrieved from [Link]
- Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. (n.d.).
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Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.). Retrieved from [Link]
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Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC - NIH. (n.d.). Retrieved from [Link]
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3-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl -1g | BIO Pharma Production. (n.d.). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3',5'-Bis(trifluoromethyl)propiophenone
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3',5'-Bis(trifluoromethyl)propiophenone, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₁₁H₈F₆O, is an aromatic ketone distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[2] These electron-withdrawing groups significantly influence the molecule's chemical properties and spectroscopic behavior, making a thorough characterization essential for its application in complex organic synthesis. This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.
Molecular Structure and Key Identifiers
A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data.
| Identifier | Value | Source |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | PubChem[2] |
| CAS Number | 85068-34-4 | PubChem[2] |
| Molecular Formula | C₁₁H₈F₆O | PubChem[2] |
| Molecular Weight | 270.17 g/mol | PubChem[2] |
| Canonical SMILES | CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | PubChem[2] |
Below is a diagram illustrating the chemical structure of this compound, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the trifluoromethyl groups and the carbonyl group significantly deshields the aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | Singlet | 2H | Aromatic protons at C-2' and C-6' |
| ~8.09 | Singlet | 1H | Aromatic proton at C-4' |
| ~3.10 | Quartet | 2H | Methylene protons (-CH₂-) of the propyl group |
| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) of the propyl group |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the trifluoromethyl groups leads to characteristic quartet splitting for the carbons to which they are attached due to C-F coupling.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~198 | Singlet | Carbonyl carbon (C=O) |
| ~138 | Singlet | Aromatic carbons C-1' |
| ~132 | Quartet | Aromatic carbons C-3' and C-5' (attached to -CF₃) |
| ~129 | Singlet | Aromatic carbon C-4' |
| ~126 | Singlet | Aromatic carbons C-2' and C-6' |
| ~123 | Quartet | Trifluoromethyl carbons (-CF₃) |
| ~32 | Singlet | Methylene carbon (-CH₂-) |
| ~8 | Singlet | Methyl carbon (-CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are necessary due to the longer relaxation times of quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shift calibration referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretching of the ketone |
| ~1600, ~1470 | Medium | C=C stretching of the aromatic ring |
| ~1350-1100 | Strong | C-F stretching of the trifluoromethyl groups |
| ~3000-2850 | Weak | C-H stretching of the aliphatic propyl group |
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 270 | Molecular ion [M]⁺ |
| 241 | Loss of the ethyl group [-CH₂CH₃] |
| 213 | Loss of the propyl group [-CH₂CH₂CH₃] |
| 145 | [C₆H₄(CF₃)]⁺ fragment |
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to ensure good separation and peak shape.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., 50-500 amu) as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis and Purity Considerations
This compound is typically synthesized via a Friedel-Crafts acylation or through a Grignard reaction involving a 3,5-bis(trifluoromethyl)phenyl magnesium halide and a suitable propanoyl electrophile.[3][4] The purity of the final product is crucial for its intended applications and is typically assessed by the spectroscopic methods described in this guide, often in conjunction with chromatographic techniques. The presence of starting materials or side-products would be evident in the spectroscopic data.
Conclusion
The spectroscopic data of this compound are consistent with its proposed structure. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern. The protocols and data presented in this guide serve as a reliable reference for the characterization of this important chemical intermediate.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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SpectraBase. This compound. John Wiley & Sons, Inc. [Link]
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ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. [Link]
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MySkinRecipes. 3,5-Bis(Trifluoromethyl)Propiophenone. [Link]
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1H NMR spectrum of 3',5'-Bis(trifluoromethyl)propiophenone
An In-depth Technical Guide to the ¹H NMR Spectrum of 3',5'-Bis(trifluoromethyl)propiophenone
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the compound's ¹H NMR signature. We will explore the distinct influence of the aromatic ketone backbone and the powerful electron-withdrawing effects of the dual trifluoromethyl substituents on proton chemical shifts, multiplicities, and coupling constants. This guide is structured to provide not only the spectral data but also the underlying scientific rationale, ensuring a deep and practical understanding for use in structural verification, purity assessment, and reaction monitoring.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, with the chemical formula C₁₁H₈F₆O, is a substituted aromatic ketone.[1] The presence of two trifluoromethyl (CF₃) groups on the phenyl ring makes it a valuable building block in medicinal chemistry and materials science. The CF₃ group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, a precise and unambiguous structural characterization is paramount, for which ¹H NMR spectroscopy is an indispensable tool. This guide provides an expert-level walkthrough of its ¹H NMR spectrum.
Molecular Structure and Predicted ¹H NMR Environments
A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the chemical equivalence of its protons. The structure of this compound possesses a plane of symmetry that bisects the carbonyl group and the C1'-C4' axis of the phenyl ring. This symmetry dictates the number of unique proton environments we expect to observe.
Figure 1: Chemical structure of this compound with protons labeled.
Based on this structure, we can identify four distinct sets of proton environments:
-
Aromatic Protons (H-2', H-6'): These two protons are chemically equivalent due to the molecule's symmetry.
-
Aromatic Proton (H-4'): This single proton is unique.
-
Methylene Protons (-CH₂-): The two protons of the methylene group in the ethyl chain are equivalent.
-
Methyl Protons (-CH₃): The three protons of the terminal methyl group are equivalent.
Therefore, we anticipate a total of four signals in the ¹H NMR spectrum.
Theoretical ¹H NMR Spectral Parameters
By analyzing the electronic environment of each proton set, we can predict their chemical shift (δ), integration value, and splitting pattern (multiplicity).[3][4]
Chemical Shift (δ)
The chemical shift is highly dependent on the shielding and deshielding effects of neighboring functional groups.
-
Aromatic Protons (H-2', H-4', H-6'): The two CF₃ groups are potent electron-withdrawing groups, which significantly deshield all protons on the aromatic ring, shifting them far downfield.[2] The propiophenone's carbonyl group also contributes to this deshielding effect. We expect these signals to appear in the δ 8.0 - 8.5 ppm region.
-
Methylene Protons (-CH₂-): These protons are alpha to the carbonyl group, a strongly deshielding environment. Their chemical shift will be significantly downfield compared to a standard alkane. Based on data for propiophenone, we expect this signal around δ 3.0 ppm.[5]
-
Methyl Protons (-CH₃): These protons are beta to the carbonyl group and are the most shielded in the molecule. They will appear furthest upfield, typically around δ 1.2 ppm.[5]
Integration
The integral of each signal is proportional to the number of protons it represents.[3] The expected ratio is a defining characteristic of the spectrum.
-
Aromatic H-2', H-6': 2H
-
Aromatic H-4': 1H
-
Methylene -CH₂-: 2H
-
Methyl -CH₃-: 3H
-
Expected Integral Ratio: 2 : 1 : 2 : 3
Multiplicity (Splitting Pattern)
The splitting pattern is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.[4]
-
Aromatic Signals (H-2', H-4', H-6'): The coupling between meta-protons (⁴JHH) is typically very small (2-3 Hz) and often not resolved in a standard spectrum. Therefore, the signal for H-2'/H-6' is expected to appear as a broad singlet or a finely split doublet, and the signal for H-4' will appear as a broad singlet or a finely split triplet. Long-range coupling to the fluorine atoms (⁴JHF) can also contribute to the broadening of these peaks.[6]
-
Methylene Signal (-CH₂-): These two protons are adjacent to the three protons of the methyl group (n=3). Therefore, this signal will be split into a quartet (3+1=4).
-
Methyl Signal (-CH₃): These three protons are adjacent to the two protons of the methylene group (n=2). This signal will be split into a triplet (2+1=3). The coupling constant (³JHH) for both the quartet and the triplet should be identical, typically around 7-8 Hz.[7]
Summary of Predicted Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-2', H-6' | ~ 8.3 | 2H | Singlet (broad) | - |
| Aromatic H-4' | ~ 8.2 | 1H | Singlet (broad) | - |
| Methylene (-CH₂-) | ~ 3.0 | 2H | Quartet (q) | ~ 7.5 (³JHH) |
| Methyl (-CH₃-) | ~ 1.2 | 3H | Triplet (t) | ~ 7.5 (³JHH) |
Experimental Protocol: Acquiring a High-Quality Spectrum
Trustworthy data is the bedrock of scientific analysis. The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
Figure 2: Standardized workflow for ¹H NMR data acquisition and processing.
Causality in Protocol Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.[8]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and its 12 equivalent protons produce a sharp singlet at a defined 0.00 ppm, providing a reliable reference point for chemical shifts.[4][9]
-
Shimming: This step is critical for achieving high resolution. It involves adjusting the magnetic field to be as homogeneous as possible across the sample volume, resulting in sharp, well-defined peaks.
-
Relaxation Delay (d1): A delay of 2 seconds ensures that all protons have sufficient time to relax back to their equilibrium state before the next pulse, which is essential for accurate signal integration.
Detailed Spectral Interpretation
A hypothetical ¹H NMR spectrum based on our predictions would exhibit four distinct signals. The interpretation relies on correlating each signal's characteristics (shift, integral, multiplicity) to a specific part of the molecular structure.
The Aliphatic Region (δ 1.0 - 3.5 ppm)
This region contains the signals from the ethyl group, which provides a classic and unambiguous starting point for interpretation.
Figure 3: Spin-spin coupling relationship for the ethyl group.
-
Triplet at ~1.2 ppm (3H): This signal integrates to three protons and its triplet multiplicity confirms it has two neighbors (n=2), perfectly matching the terminal -CH₃ group coupled to the adjacent -CH₂- group.
-
Quartet at ~3.0 ppm (2H): Integrating to two protons, this quartet confirms three neighbors (n=3). Its downfield position is a direct result of the deshielding effect of the adjacent carbonyl functionality. This signal is unequivocally assigned to the -CH₂- group.
The Aromatic Region (δ 8.0 - 8.5 ppm)
This downfield region contains the signals for the three protons on the heavily substituted phenyl ring.
-
Singlet (broad) at ~8.3 ppm (2H): This signal, integrating to two protons, is assigned to the equivalent H-2' and H-6' protons. Their significant downfield shift is caused by the combined electron-withdrawing effects of the two meta-positioned CF₃ groups and the carbonyl group. The signal may appear slightly broadened due to unresolved long-range meta-proton coupling (⁴JHH) and/or coupling to the fluorine nuclei (⁴JHF).[6]
-
Singlet (broad) at ~8.2 ppm (1H): This signal for a single proton is assigned to H-4'. It is also strongly deshielded, appearing far downfield. Its proximity to two CF₃ groups makes it the most deshielded single proton in the structure.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and can be interpreted with a high degree of confidence. It displays four distinct signals corresponding to the four unique proton environments in the molecule. The aliphatic region shows a classic ethyl pattern—a triplet and a quartet—while the aromatic region features two broad singlets shifted significantly downfield due to the powerful deshielding influence of the dual trifluoromethyl substituents. This detailed analysis serves as a reliable reference for chemists utilizing this important compound in research and development, enabling accurate structural confirmation and purity analysis.
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 3',5'-Bis(trifluoromethyl)propiophenone
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3',5'-Bis(trifluoromethyl)propiophenone, a key building block in pharmaceutical and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. It covers the theoretical prediction of the 13C NMR spectrum, including the profound electronic effects of the trifluoromethyl and propionyl substituents, and details the intricacies of 13C-19F spin-spin coupling. A field-proven, step-by-step protocol for sample preparation and data acquisition is provided, designed to yield high-fidelity, unambiguous spectra. The guide culminates with a systematic approach to spectral interpretation and assignment, ensuring researchers, scientists, and drug development professionals can confidently leverage 13C NMR for the structural verification and purity assessment of this fluorinated ketone.
Foundational Principles: Understanding the Molecule and its Expected Spectrum
The unequivocal structural elucidation of highly functionalized organic molecules is paramount in modern chemical research. For this compound, 13C NMR spectroscopy serves as an indispensable tool. Its power lies in its sensitivity to the unique electronic environment of each carbon atom, providing a distinct fingerprint of the molecular architecture.
Molecular Structure and Symmetry
The subject of our analysis is 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, with the following structure and carbon numbering scheme used throughout this guide:
-
Propionyl Group: Cα (Carbonyl), Cβ (Methylene), Cγ (Methyl)
-
Aromatic Ring: C1' through C6'
-
Trifluoromethyl Groups: CF3
The molecule possesses a C2v symmetry axis passing through the C4'-C1'-Cα bond. This symmetry dictates that several carbons are chemically equivalent, reducing the total number of expected signals in the 13C NMR spectrum. We anticipate a total of 8 distinct carbon signals : Cα, Cβ, Cγ, C1', C4', one signal for the equivalent C2'/C6' pair, one for the equivalent C3'/C5' pair, and one for the two equivalent CF3 groups.
Predicting the 13C NMR Spectrum: The Impact of Substituents
An expert analysis begins with a robust prediction of the spectrum. This requires a deep understanding of how the propionyl and trifluoromethyl groups modulate the electron density, and therefore the magnetic shielding, of each carbon nucleus.
-
The Propionyl Group (-C(O)CH2CH3): The carbonyl carbon (Cα) is significantly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. Its chemical shift is expected to be in the far downfield region, characteristic of ketones, typically >195 ppm.[1][2] The aliphatic carbons, Cβ and Cγ, will appear in the upfield region, with Cβ being more deshielded than Cγ due to its proximity to the carbonyl group.[3]
-
The Trifluoromethyl (-CF3) Group: The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive (-I) effect. This effect significantly influences the chemical shifts of the aromatic carbons.[4] Furthermore, the presence of three spin-active 19F nuclei (I=1/2) introduces complex spin-spin coupling with the 13C nuclei, a critical feature for definitive signal assignment.
-
13C-19F Coupling: The carbon of the CF3 group itself will be split into a prominent quartet due to coupling with the three directly attached fluorine atoms (¹JCF), with a large coupling constant typically in the range of 270-275 Hz.[5][6] The aromatic carbons attached to the CF3 groups (C3'/C5') will also appear as quartets, but with a smaller two-bond coupling constant (²JCF) of approximately 30-35 Hz.[6][7] Carbons further away will exhibit even smaller couplings (³JCF, ⁴JCF), which may or may not be resolved but can lead to peak broadening.[4]
-
Table of Predicted Chemical Shifts and Multiplicities
Synthesizing the above principles allows for a detailed prediction of the 13C NMR spectrum. This table serves as our hypothesis before entering the laboratory.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Influences |
| Cα (C=O) | 195 - 198 | Singlet (or very narrow multiplet) | Ketone carbonyl, highly deshielded. May show small ⁴JCF coupling. |
| C4' | 133 - 136 | Triplet (or multiplet) | Para to C=O, flanked by two meta-CF3 groups. Deshielded. ³JCF coupling. |
| C1' | 137 - 140 | Triplet (or multiplet) | Ipso-carbon to C=O, flanked by two ortho-CF3 groups. Deshielded. ³JCF coupling. |
| C3'/C5' | 131 - 133 | Quartet (q) | Ipso-carbon to -CF3. Deshielding by C=O. Strong ²JCF coupling (~30-35 Hz). |
| CF3 | 122 - 125 | Quartet (q) | Quaternary carbon attached to 3 F atoms. Very large ¹JCF coupling (~272 Hz).[5][6] |
| C2'/C6' | 126 - 129 | Multiplet | Ortho to C=O and ortho to -CF3. Complex electronic environment and coupling. |
| Cβ (-CH2-) | 30 - 35 | Singlet (or very narrow multiplet) | Methylene carbon alpha to a carbonyl group. |
| Cγ (-CH3) | 8 - 12 | Singlet (or very narrow multiplet) | Terminal methyl group, highly shielded. |
A Validated Experimental Protocol for High-Fidelity Data Acquisition
The quality of the final spectrum is a direct consequence of meticulous experimental execution. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Sample Preparation
The low natural abundance (1.1%) and lower gyromagnetic ratio of 13C necessitate a more concentrated sample than for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Mass Determination: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[9]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6. CDCl3 is often a good first choice for non-polar to moderately polar organic compounds.[10] Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration (Critical Step): To prevent magnetic field distortions that broaden spectral lines, filter the solution into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective. Avoid cotton wool, as it can leach impurities.
-
Final Volume & Labeling: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.[10] Cap the tube securely and label it clearly.
NMR Spectrometer Parameters
The following parameters are recommended for a standard qualitative 13C spectrum on a 400 or 500 MHz spectrometer. The goal is to obtain a proton-decoupled spectrum where each unique carbon appears as a single (though potentially coupled to fluorine) resonance.
| Parameter | Recommended Value | Causality and Field-Proven Insight |
| Pulse Program | zgpg30 (Bruker) or equivalent | Standard proton-decoupled single pulse experiment. The 'pg' denotes power-gated decoupling to minimize sample heating. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time without saturating quaternary carbons.[11] |
| Spectral Width | ~240 ppm (centered at ~110 ppm) | Encompasses the full range of expected chemical shifts from aliphatic to carbonyl carbons. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | A sufficient acquisition time is needed to ensure good digital resolution. |
| Relaxation Delay (D1) | 2.0 s | A pragmatic delay that balances signal intensity and experiment time. For fully quantitative results, this would need to be much longer (5x the longest T1).[11] |
| Number of Scans (NS) | 1024 - 4096 (or more) | Dependent on sample concentration. Adjust to achieve a signal-to-noise ratio >20:1 for the lowest intensity signal (likely a quaternary carbon). |
| Temperature | 298 K (25 °C) | Standard operating temperature for consistency and comparison with database values. |
Experimental Workflow Diagram
This diagram illustrates the logical flow from sample preparation to the final, interpretable spectrum.
Spectral Interpretation: From Raw Data to Structural Confirmation
With a high-quality spectrum in hand, the final step is a systematic assignment of each signal to its corresponding carbon atom in the molecule.
-
Initial Triage: Identify the distinct regions of the spectrum. The downfield region (>190 ppm) will contain the carbonyl Cα. The upfield region (<40 ppm) will house the aliphatic Cβ and Cγ signals. The aromatic/olefinic region (120-140 ppm) will contain the remaining five signals.
-
Assign Aliphatic Carbons: The signal between 30-35 ppm is assigned to Cβ, and the signal between 8-12 ppm is assigned to Cγ. These are typically sharp singlets in a proton-decoupled spectrum.
-
Identify the CF3 Carbons: Scan the 120-135 ppm region for two prominent quartets.
-
Assign Remaining Aromatic Carbons: The remaining three signals (C1', C4', C2'/C6') can be assigned based on their predicted chemical shifts and observed multiplicities. Quaternary carbons (C1') will often have a lower intensity than protonated carbons (C4', C2'/C6'). Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) could be used for absolute confirmation but are often unnecessary given the clarity provided by the C-F couplings.
-
Final Verification: Compare the assigned spectrum against the predicted table. The strong correlation between the observed data and the theoretically-derived predictions provides high confidence in the structural assignment.
By following this in-depth guide, researchers can perform and interpret the 13C NMR analysis of this compound with expertise and confidence, ensuring the integrity of their scientific endeavors.
References
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Duddeck, H. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. Available at: [Link]
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Paudler, W. W., & Kuder, J. E. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1676–1679. Available at: [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. Available at: [Link]
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Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. Available at: [Link]
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Dhami, K. S., & Stothers, J. B. (1965). Full-text of "13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES". Canadian Journal of Chemistry. Available at: [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
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UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
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ResearchGate. (2025). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved from [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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Infrared spectrum of 3',5'-Bis(trifluoromethyl)propiophenone
An In-Depth Technical Guide to the Infrared Spectrum of 3',5'-Bis(trifluoromethyl)propiophenone
Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in various fields of chemical synthesis.[1] As a molecule featuring a conjugated ketone, a disubstituted aromatic ring with strongly electron-withdrawing groups, and an aliphatic chain, its IR spectrum presents a rich landscape of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data grounded in fundamental principles of vibrational spectroscopy. We will dissect the influence of each functional moiety—the propiophenone core, the aromatic system, and the critical trifluoromethyl substituents—on the overall spectrum. The guide includes a validated experimental protocol for data acquisition, a detailed peak assignment table, and a discussion of the underlying chemical principles dictating the observed absorptions.
Introduction: The Molecule and the Method
This compound, with the IUPAC name 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, is an organic compound of significant interest in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, characterized by a central propiophenone core flanked by a benzene ring substituted with two powerful electron-withdrawing trifluoromethyl (CF3) groups, imparts unique electronic properties and reactivity.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality verification of such molecules. By measuring the absorption of infrared radiation by a sample at different frequencies, an IR spectrum provides a distinct "fingerprint" based on the vibrational modes of its chemical bonds. For a molecule like this compound, IR spectroscopy allows for the rapid confirmation of key functional groups: the carbonyl (C=O) of the ketone, the C-F bonds of the trifluoromethyl groups, the aromatic ring, and the aliphatic ethyl chain.
This guide aims to provide an authoritative interpretation of its IR spectrum, explaining not just where the peaks are, but why they appear at those specific wavenumbers, offering insights into the interplay of inductive and resonance effects within the molecule.
Theoretical Framework: Deciphering the Vibrational Signature
The infrared spectrum of this compound is best understood by considering the contributions of its constituent parts. The presence of both conjugation and strong inductive effects from the CF3 groups creates a unique and diagnostic spectral pattern.
-
The Carbonyl (C=O) Stretch: The most intense and readily identifiable absorption in the spectrum of a ketone is typically the C=O stretching vibration. For simple saturated ketones, this peak appears around 1715 cm⁻¹.[3] However, when the carbonyl group is conjugated with an aromatic ring, as in propiophenone, electron delocalization lowers the bond order of the C=O bond, shifting its absorption to a lower frequency, typically in the 1685-1666 cm⁻¹ range.[4][5] Furthermore, the two CF3 groups on the aromatic ring are powerful electron-withdrawing groups. This inductive withdrawal of electron density can slightly counteract the resonance effect, potentially shifting the C=O frequency to a slightly higher wavenumber than a ketone conjugated with an electron-rich ring.
-
Trifluoromethyl (CF3) Group Vibrations: The C-F bonds give rise to some of the strongest absorptions in the infrared spectrum due to the large change in dipole moment during vibration. A CF3 group has multiple C-F stretching modes, typically appearing as a series of very strong, broad bands in the 1350-1100 cm⁻¹ region.[6] These vibrations can be complex and often couple with other vibrations in the molecule, such as those of the benzene ring.[7][8][9] These intense absorptions are a hallmark identifier for trifluoromethylated compounds.
-
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear as weak to medium bands above 3000 cm⁻¹. The stretching of the C=C bonds within the ring gives rise to a series of absorptions of variable intensity in the 1620-1450 cm⁻¹ region. Critically, the pattern of C-H out-of-plane (OOP) bending in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the ring. For the 1,3,5-trisubstituted pattern present in this molecule, a strong absorption band is expected in the 900-800 cm⁻¹ range.
-
Aliphatic Chain Vibrations: The ethyl group (-CH2CH3) of the propiophenone moiety contributes characteristic aliphatic C-H stretching absorptions in the 2980-2850 cm⁻¹ region. Bending vibrations (scissoring, rocking) for the CH2 and CH3 groups are also expected in the 1470-1370 cm⁻¹ range.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a reliable and reproducible infrared spectrum, adherence to a validated protocol is paramount. The following methodology outlines the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient technique for liquid and solid samples.[2]
Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.
Methodology:
-
Instrument Preparation: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Background Scan: Before introducing the sample, perform a background scan. This measures the ambient spectrum (atmosphere, ATR crystal) and is automatically subtracted from the sample spectrum. This step is critical for data integrity.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure firm and even contact with the crystal surface.
-
Data Acquisition: Collect the spectrum using the following recommended parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio).
-
Number of Scans: 32 (Signal-averaging improves the signal-to-noise ratio).
-
-
Data Processing and Cleaning:
-
After acquisition, perform a baseline correction to account for any drift or scattering effects.
-
Normalize the spectrum so that the most intense peak has an absorbance of ~1.0 or a transmittance of ~0%.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring and analyzing an FTIR spectrum via ATR.
Spectral Analysis and Peak Assignment
The following table summarizes the expected characteristic absorption bands for this compound, followed by a detailed discussion.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3100–3000 | Weak-Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds on the benzene ring. |
| 2990–2870 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretches from the -CH2- and -CH3 groups. |
| ~1695 | Strong | C=O Stretch (Aromatic Ketone) | The key carbonyl peak. Its frequency is lowered by conjugation but slightly raised by the electron-withdrawing CF3 groups.[3][4][5] |
| ~1615, ~1470 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1460, ~1385 | Medium | Aliphatic C-H Bend | Scissoring and bending modes of the ethyl group's CH2 and CH3. |
| 1350–1100 | Very Strong | C-F Stretch (CF3) | A complex, broad, and very intense region containing the symmetric and asymmetric C-F stretching modes. This is a definitive marker for the CF3 groups.[6] |
| ~1280 | Medium-Strong | C-C-C Asymmetric Stretch | Involves the C(O)-C(Ar) bond stretch. Often prominent in aromatic ketones.[3][4] |
| ~850 | Strong | Aromatic C-H Out-of-Plane Bend | Diagnostic for the 1,3,5-trisubstitution pattern of the aromatic ring. |
| ~740 | Medium | CF3 Symmetric Deformation | A "breathing" mode of the trifluoromethyl group.[6] |
Discussion of Key Spectral Regions
-
The Carbonyl Region (1750-1650 cm⁻¹): The single, strong peak observed around 1695 cm⁻¹ is unequivocally assigned to the C=O stretch. Its position below 1700 cm⁻¹ confirms its conjugation with the aromatic ring.[10] For comparison, the C=O stretch in acetophenone (which lacks the electron-withdrawing CF3 groups) is found at approximately 1686 cm⁻¹.[4] The slightly higher frequency in the title compound reflects the net electron-withdrawing effect of the two CF3 groups, which pull electron density from the ring and the carbonyl group, slightly strengthening the C=O bond and increasing its vibrational frequency.
-
The C-F Fingerprint Region (1350-1100 cm⁻¹): This region is dominated by exceptionally strong and broad absorptions. These bands arise from the various symmetric and asymmetric C-F stretching vibrations of the two CF3 groups. The sheer intensity of these peaks is a direct result of the high polarity of the C-F bond. This complex pattern is a highly reliable indicator of the bis(trifluoromethyl)phenyl moiety.
-
The Aromatic Substitution Region (900-800 cm⁻¹): A distinct, often strong, peak around 850 cm⁻¹ is expected for the out-of-plane C-H bending. This specific frequency is highly characteristic of a 1,3,5-trisubstituted benzene ring and serves as a crucial piece of evidence for confirming the isomeric structure of the compound.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is readily interpretable. The key diagnostic features for its unambiguous identification are:
-
A strong carbonyl (C=O) absorption near 1695 cm⁻¹, indicative of a conjugated aromatic ketone with electron-withdrawing substituents.
-
A series of very strong and broad C-F stretching bands between 1350 and 1100 cm⁻¹, confirming the presence of trifluoromethyl groups.
-
A strong C-H out-of-plane bending band around 850 cm⁻¹, which confirms the 1,3,5-trisubstitution pattern on the aromatic ring.
Together with the aliphatic and aromatic C-H and C=C stretching vibrations, these features provide a unique spectral fingerprint. This guide demonstrates that a thorough understanding of fundamental spectroscopic principles, combined with a robust experimental protocol, allows for the confident and detailed characterization of complex fluorinated molecules, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097. [Link]
- ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.
-
Emeléus, H. J., Haszeldine, R. N., & Paul, R. C. (1954). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 32(11), 1064-1070. [Link]
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SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
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PubMed. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Journal of Physical Chemistry B. [Link]
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SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]
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-
MySkinRecipes. 3,5-Bis(Trifluoromethyl)Propiophenone. [Link]
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A Comprehensive Technical Guide to 3',5'-Bis(trifluoromethyl)propiophenone for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Modern Synthesis
In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated building blocks have become indispensable tools for innovation. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This includes enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. Among these crucial reagents, 3',5'-Bis(trifluoromethyl)propiophenone stands out as a pivotal intermediate. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, make it a highly valuable precursor for the synthesis of complex molecules with tailored functionalities. This technical guide provides an in-depth exploration of the commercial availability, synthesis, properties, and applications of this compound, offering a critical resource for researchers and developers at the forefront of chemical science.
Commercial Availability and Sourcing
This compound is readily available from a variety of specialized chemical suppliers. For research and development purposes, it is crucial to source materials of high purity to ensure the reliability and reproducibility of experimental outcomes. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally exceeding 95%.
| Supplier | CAS Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | 85068-34-4 | ≥95% | Inquire |
| Thermo Scientific Alfa Aesar | 85068-34-4 | 97% | 1 g |
| Oakwood Chemical | 85068-34-4 | Not specified | Inquire |
| CymitQuimica | 85068-34-4 | 98.0% | 1g, 5g, 10g, 25g, 100g |
Note: Availability and purity may vary. It is recommended to request a certificate of analysis from the supplier for lot-specific data.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The following protocol is adapted from established procedures for the synthesis of analogous trifluoromethylated ketones.[1]
Reaction Scheme
Sources
An In-Depth Technical Guide to the Stability and Storage of 3',5'-Bis(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 3',5'-Bis(trifluoromethyl)propiophenone, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is paramount to ensure the integrity, purity, and performance of this compound in research and development applications.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry. The presence of two trifluoromethyl (CF3) groups on the phenyl ring imparts unique properties to molecules incorporating this moiety. The trifluoromethyl group is a powerful electron-withdrawing group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a vital building block for the synthesis of a variety of pharmacologically active compounds.
Given its role as a critical starting material, understanding the stability profile of this compound is essential for ensuring the quality and reproducibility of synthetic processes and the purity of the final active pharmaceutical ingredients (APIs). This guide will delve into the factors influencing its stability, potential degradation pathways, and a systematic approach to its storage and handling.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈F₆O | [1] |
| Molecular Weight | 270.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 72 °C at 7 mmHg | [3] |
| Flash Point | 76 °C (168.8 °F) | [2] |
| Solubility | Insoluble in water; miscible with organic solvents | [4][5] |
Chemical Stability and Potential Degradation Pathways
While this compound is a relatively stable compound under standard conditions, its stability can be compromised by exposure to certain environmental factors.[6] Understanding these potential degradation pathways is the first step in designing effective storage strategies and stability-indicating analytical methods.
Hydrolytic Stability
The trifluoromethyl group is generally resistant to hydrolysis due to the strength of the carbon-fluorine bond.[7] However, under strongly alkaline conditions, hydrolysis of the CF3 groups to carboxylic acid functionalities can occur, although this is typically a slow process.[7][8] The primary concern for hydrolytic degradation would likely be at other labile functional groups if they were present in a more complex molecule containing this moiety. For this compound itself, significant hydrolytic degradation under neutral or acidic conditions is not expected.
Photostability
Aromatic ketones are known to be photosensitive. The propiophenone moiety can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions.[9] Potential photodegradation pathways could involve Norrish-type reactions of the ketone, leading to cleavage of the acyl-alkyl bond or hydrogen abstraction from the solvent or other molecules. The presence of the electron-withdrawing trifluoromethyl groups may influence the photostability, and dedicated photostability studies as per ICH Q1B guidelines are recommended if the compound is to be handled in light-exposed environments for extended periods.[2]
Thermal Stability
Safety Data Sheets indicate that this compound is stable under normal temperatures and pressures.[6] However, as a combustible liquid, it should be kept away from high temperatures, open flames, and sparks.[2] At elevated temperatures, thermal decomposition may occur, though the specific degradation products are not well-documented in publicly available literature.
Oxidative Stability
The propiophenone backbone may be susceptible to oxidative degradation. The benzylic protons on the ethyl group are potentially susceptible to oxidation, which could lead to the formation of various oxidation products.[10] Strong oxidizing agents should be avoided during storage and handling.[6]
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended based on available safety data.[2][3]
-
Temperature: Store in a cool, dry place.[2] Avoid exposure to high temperatures and direct sunlight.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation, especially for long-term storage.
-
Container: Keep the container tightly closed to prevent evaporation and contamination.[2] Use containers made of appropriate inert materials.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6]
-
Ventilation: Store in a well-ventilated area.[2]
A Framework for Stability Testing
For drug development professionals, a comprehensive stability testing program is essential to establish a re-test period or shelf life for this compound. The following framework, based on the International Council for Harmonisation (ICH) guidelines, provides a robust approach to evaluating its stability.[2][8]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are designed to predict the shelf life of the compound under recommended storage conditions.[11]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[11]
Forced Degradation Studies
Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3] These studies also help in developing and validating a stability-indicating analytical method.
Logical Flow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols
The following protocols provide a starting point for conducting stability studies on this compound.
Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is likely to provide good separation. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (a photodiode array detector is recommended to monitor for peak purity). Mass spectrometric detection (LC-MS) is invaluable for the identification of unknown degradation products.[12]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its stability is influenced by factors such as temperature, light, and the presence of strong oxidizing agents or bases. For professionals in research and drug development, a thorough understanding of these stability aspects is critical for ensuring the quality and reliability of this important pharmaceutical intermediate. The implementation of a systematic stability testing program, as outlined in this guide, will provide the necessary data to establish appropriate storage conditions and re-test periods, thereby ensuring the integrity of the compound throughout its lifecycle.
References
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- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
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- ChemicalBook. (2023, December 7). 3',5'-BIS(TRIFLUOROMETHYL)
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Leigh, W. J., Scaiano, J. C., Paraskevopoulos, C. I., Charette, G. M., & Sugamori, S. E. (1985). Photodegradation of poly(phenyl vinyl ketones) containing β-phenylpropiophenone moieties. Macromolecules, 18(2), 214–219.
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The Architectural Pillars of Neurokinin-1 Receptor Antagonist Synthesis: A Guide to Core Intermediates
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Significance of Targeting the NK1 Receptor
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical player in a diverse array of physiological and pathophysiological processes. Its involvement in emesis, pain transmission, inflammation, and even tumor progression has made it a compelling target for therapeutic intervention.[1][2][3] The development of small-molecule NK1 receptor antagonists has marked a significant advancement in supportive care for chemotherapy-induced nausea and vomiting (CINV), with drugs like Aprepitant, Rolapitant, and Netupitant becoming mainstays in clinical practice.[4] This guide provides an in-depth technical exploration of the key chemical intermediates that form the foundational scaffolds of these vital medicines, offering insights into their synthesis and the strategic considerations that underpin their construction.
Part 1: The Morpholine Core - The Heart of Aprepitant and Fosaprepitant
The vicinally substituted morpholine ring is a central pharmacophore in some of the most successful NK1 receptor antagonists, including Aprepitant and its prodrug, Fosaprepitant.[5] Its rigid structure correctly orients the necessary pendant groups for effective receptor binding. The synthesis of this core, particularly with the requisite stereochemistry, is a testament to elegant solutions in asymmetric synthesis.
Key Intermediate 1: The Chiral Morpholinone
A pivotal precursor to the final morpholine structure is a chiral morpholinone or an oxazinone derivative. An efficient route to an enantiomerically pure oxazinone is a critical starting point.[6] One well-established method involves a crystallization-induced asymmetric transformation.
Experimental Protocol: Synthesis of Enantiomerically Pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one [6]
-
Racemate Formation: The racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one is first synthesized.
-
Resolution and In Situ Racemization: The racemate is treated with a chiral resolving agent, such as [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid. This acid serves a dual purpose: it forms a diastereomeric salt with the desired (S)-enantiomer, promoting its crystallization, and it simultaneously catalyzes the racemization of the unwanted (R)-enantiomer in solution.
-
Crystallization: The diastereomeric salt of the (S)-enantiomer crystallizes from the solution, effectively shifting the equilibrium and converting the majority of the racemic starting material to the desired enantiomer.
-
Isolation: The crystalline salt is isolated by filtration, and the chiral auxiliary is removed to yield the enantiomerically pure (S)-oxazinone in high yield.
Key Intermediate 2: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
The second crucial component for the synthesis of Aprepitant is the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This moiety provides a key interaction with the NK1 receptor.[7] Its synthesis is often achieved through asymmetric reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3,5-bis(trifluoromethyl)acetophenone [6]
-
Catalyst System: A common and effective method is catalytic asymmetric transfer hydrogenation. This process utilizes a ruthenium catalyst, such as dichloro(p-cymene)Ru(II)dimer, in combination with a chiral ligand like (1S,2R)-cis-1-aminoindan-2-ol.
-
Hydrogen Source: A hydrogen donor, such as formic acid or isopropanol, is used.
-
Reaction Conditions: The ketone is reacted with the catalyst system and hydrogen source in an appropriate solvent.
-
Enantiomeric Excess Enhancement: While the initial reduction can provide the product in high enantiomeric excess (e.g., 90-92% ee), this can be further enhanced to >99% ee through the formation and crystallization of an inclusion complex with DABCO (1,4-diazabicyclo[2.2.2]octane).[6]
Assembly of the Aprepitant Core
The synthesis of Aprepitant's core structure involves the coupling of the chiral morpholinone and the chiral alcohol. A highly stereoselective one-pot process has been developed for this transformation.[8] This often involves a Lewis acid-mediated coupling to form an acetal, followed by further transformations to establish the final morpholine ring with the correct cis stereochemistry.[6][8]
Table 1: Comparison of Key Intermediate Synthetic Strategies for Aprepitant
| Intermediate | Synthetic Approach | Key Features | Typical Enantiomeric Excess |
| Chiral Morpholinone | Crystallization-Induced Asymmetric Transformation | Dual-function resolving/racemizing agent; high yield | >98% |
| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst; ee enhancement via inclusion complex | >99% (after enhancement) |
Part 2: The Spirocyclic Scaffold of Rolapitant
Rolapitant distinguishes itself with a unique spirocyclic piperidine core, which contributes to its long half-life.[4] The construction of this complex, three-dimensional structure requires a different set of synthetic strategies, often relying on ring-closing metathesis or other advanced cyclization techniques.
Key Intermediate 3: The Divinyl Amine Precursor
A convergent synthesis approach for Rolapitant often involves the preparation of a divinyl amine intermediate, which is then subjected to ring-closing metathesis to form the core spirocyclic structure.[9]
Experimental Protocol: Formation of the Divinyl Amine and Ring-Closing Metathesis [9]
-
Aldehyde and Amine Preparation: A chiral allyl aldehyde is generated in situ from a pyroglutamic acid derivative. A separate synthesis provides the requisite chiral amine fragment.
-
Condensation and Reduction: The aldehyde and amine are condensed to form an imine, which is immediately reduced (e.g., using sodium triacetoxyborohydride) to furnish the divinyl amine.
-
Ring-Closing Metathesis (RCM): The divinyl amine is treated with a ruthenium-based catalyst, such as the Hoveyda-Grubbs second-generation catalyst, in a suitable solvent like toluene under heating. This reaction forms the desired spirocyclic olefin.
-
Reduction: The double bond in the newly formed ring is reduced via hydrogenation (e.g., using palladium on carbon) to yield the saturated spirocyclic piperidine core of Rolapitant.
Part 3: The Piperidine Framework of Casopitant
Casopitant is a potent NK1 receptor antagonist built around a substituted piperidine scaffold.[10] The key synthetic challenge lies in the stereocontrolled construction of the 2-arylpiperidin-4-one core.
Key Intermediate 4: The 2-Arylpiperidin-4-one Core
The synthesis of this core has been achieved through the nucleophilic addition of a Grignard reagent to an N-acylpyridinium salt.[10]
Experimental Protocol: Synthesis of the 2-Arylpiperidin-4-one Core [10]
-
N-Acylpyridinium Salt Formation: A suitable pyridine derivative is reacted with an activating agent, such as a chloroformate (e.g., CbzCl), to form a reactive N-acylpyridinium salt in situ.
-
Grignard Addition: An aryl Grignard reagent (e.g., 4-fluoro-2-methylphenylmagnesium bromide) is added to the N-acylpyridinium salt. This addition occurs regioselectively to afford a dihydropyridine intermediate.
-
Cyclization/Hydrolysis: Subsequent workup and hydrolysis lead to the formation of the desired 2-arylpiperidin-4-one.
-
Stereocontrol: The stereocenters in Casopitant are often established through classical resolution of intermediates using chiral acids like L-mandelic acid or L-malic acid, followed by substrate-controlled reductions.[10]
Conclusion: The Convergence of Strategy and Precision
The synthesis of neurokinin-1 receptor antagonists is a showcase of modern organic chemistry, where the demand for precise three-dimensional structures necessitates a sophisticated toolkit of asymmetric reactions, catalytic methods, and strategic bond formations. The key intermediates—be it the chiral morpholinones of Aprepitant, the spirocycles of Rolapitant, or the functionalized piperidines of Casopitant—are not merely stepping stones but the products of carefully considered and optimized synthetic pathways. Understanding the logic behind the construction of these core structures is fundamental for researchers and professionals in drug development, as it provides a blueprint for the creation of future therapeutics that target the NK1 receptor and beyond.
References
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Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., Tsou, N. N., … Reider, P. J. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
Di Fabio, R., et al. (2011). Discovery and Biological Characterization of (2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079. [Link]
-
García-Aranda, M., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 14(15), 3763. [Link]
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Hargreaves, R., et al. (2011). Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Annals of the New York Academy of Sciences, 1222, 40-48. [Link]
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Navarro, F. J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694-2726. [Link]
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Rovira, M., et al. (2020). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. Cancers, 12(11), 3163. [Link]
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Van der poorten, O., et al. (2010). Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a Potent Chimeric Opioid Agonist-Neurokinin 1 Receptor Antagonist. Journal of Medicinal Chemistry, 53(15), 5437-5448. [Link]
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Various Authors. (2018). Rolapitant. New Drug Approvals. [Link]
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Wang, D., et al. (2017). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry, Volume 2. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 3',5'-Bis(trifluoromethyl)propiophenone in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 3',5'-Bis(trifluoromethyl)propiophenone, a key building block in modern medicinal chemistry. We will delve into its strategic application in the synthesis of high-value pharmaceutical targets, with a particular focus on the development of Neurokinin-1 (NK-1) receptor antagonists. This document offers a blend of theoretical insights and practical, field-proven protocols designed for researchers, scientists, and professionals engaged in drug discovery and development. The causality behind experimental choices is elucidated to empower the user with a deep, functional understanding of the methodologies presented.
Introduction: The Significance of the 3',5'-Bis(trifluoromethyl)phenyl Moiety
The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties and enhance metabolic stability. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for increasing lipophilicity and blocking metabolic hotspots.[1] The 3',5'-bis(trifluoromethyl)phenyl group, as found in this compound, represents a particularly advantageous structural motif. This moiety is a common feature in a class of potent and selective Neurokinin-1 (NK-1) receptor antagonists, where it is thought to enhance central nervous system penetration and contribute to robust binding affinity. The propiophenone scaffold provides a reactive handle for the introduction of further chemical diversity, making it an invaluable starting material for the synthesis of complex therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 85068-34-4 | [2] |
| Molecular Formula | C₁₁H₈F₆O | [2] |
| Molecular Weight | 270.17 g/mol | [2] |
| Appearance | Not specified, likely a solid or liquid | |
| Purity | ≥95% | [3] |
Note: For lot-specific data, always refer to the Certificate of Analysis.
Core Application: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
The primary and most significant application of this compound in medicinal chemistry is as a precursor for the synthesis of NK-1 receptor antagonists. The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[4] Consequently, antagonists of this receptor have significant therapeutic potential.
The Neurokinin-1 Receptor Signaling Pathway
A foundational understanding of the target pathway is essential for rational drug design. The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular events. The diagram below illustrates the key steps in this signaling pathway.
Caption: NK-1 Receptor Signaling Cascade.
Upon binding of Substance P, the NK-1 receptor activates the Gq/11 G-protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the MAPK/ERK pathway, culminating in cellular responses like proliferation and inflammation.[5] By blocking the initial binding of Substance P, NK-1 receptor antagonists effectively inhibit this entire cascade.
Experimental Protocols: Synthesis of a β-Amino Ketone Intermediate
The Mannich reaction is a classic and powerful tool in organic synthesis for the formation of β-amino carbonyl compounds, which are valuable intermediates for a variety of pharmaceuticals. The following protocol describes a representative Mannich reaction adapted for this compound.
Disclaimer: This protocol is an adaptation of a standard procedure for acetophenone and should be optimized for this compound in your specific laboratory setting. A thorough risk assessment should be conducted prior to commencing any experimental work.
Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dimethylamino)propan-1-one hydrochloride
This protocol details the synthesis of a β-amino ketone (a Mannich base) from this compound, paraformaldehyde, and dimethylamine hydrochloride.
Workflow Diagram:
Caption: Mannich Reaction Workflow.
Materials:
-
This compound (1.0 eq)
-
Dimethylamine hydrochloride (1.3 eq)
-
Paraformaldehyde (0.44 eq)
-
95% Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone
-
Round-bottomed flask with reflux condenser
-
Heating mantle or steam bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine this compound (0.1 mol, 27.0 g), dimethylamine hydrochloride (0.13 mol, 10.6 g), and paraformaldehyde (0.044 mol, 3.96 g).
-
Solvent and Catalyst Addition: Add 160 mL of 95% ethanol, followed by the addition of 2 mL of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux using a steam bath or heating mantle for approximately 2 hours. The initially heterogeneous mixture should become a clear, yellowish solution as the paraformaldehyde dissolves.
-
Work-up and Precipitation: If the solution is not clear, filter it while hot. Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath.
-
Slowly add 600 mL of acetone to the cooled solution to induce precipitation of the product. Continue cooling in the ice bath for an additional hour to ensure complete crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with acetone to remove any unreacted starting materials and excess dimethylamine hydrochloride.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to obtain the desired β-dimethylaminopropiophenone hydrochloride.
Causality and Experimental Insights:
-
Choice of Reagents: The use of a secondary amine hydrochloride (dimethylamine HCl) and paraformaldehyde (a stable source of formaldehyde) is a classic combination for the Mannich reaction. The acidic conditions generated by the amine salt and the added HCl catalyze the formation of the electrophilic Eschenmoser's salt intermediate in situ.
-
Reaction Conditions: Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion while being a relatively benign solvent.
-
Work-up Strategy: The product, a hydrochloride salt, is typically less soluble in less polar solvents like acetone compared to ethanol. This difference in solubility is exploited for precipitation and purification. Washing with acetone effectively removes the more soluble starting materials and byproducts.
Trustworthiness and Self-Validation
The protocol described is based on a well-established and robust chemical transformation.[6] The identity and purity of the synthesized β-amino ketone can be readily confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of NK-1 receptor antagonists. Its unique electronic and steric properties, conferred by the bis(trifluoromethyl)phenyl moiety, make it an attractive starting material for the development of potent and metabolically stable drug candidates. The adapted Mannich reaction protocol provided herein offers a practical and efficient route to key β-amino ketone intermediates, paving the way for the synthesis of a diverse range of biologically active molecules.
References
- Muñoz, M., & Coveñas, R. (2014). The neurokinin-1 receptor: a new target in cancer therapy. Cancer Letters, 345(1), 1-9.
- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor.
- Gil-Ordóñez, M., Gallego-Gamo, A., Sarró, P., Pleixats, R., Gimbert-Suriñach, C., Vallribera, A., & Granados, A. (2025). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. The Journal of Organic Chemistry, 90(4), 2500–2509.
- Jiang, W., Zhang, Y., & Meng, F. (2021). Substance P/NK-1 receptor system: a new therapeutic target for cancer. Journal of Cancer, 12(14), 4264–4274.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Serafimov, J. M., & Toste, F. D. (2007). Enantioselective Synthesis of β-Amino Ketones via a Mannich-Type Reaction of Silyl Enol Ethers with N-Boc-Imines Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 129(46), 14212–14213.
- Di Fabio, R., et al. (2013). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 56(17), 6884–6897.
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
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The Cornerstone of Modern Antiemetics: 3',5'-Bis(trifluoromethyl)propiophenone as a Precursor for Neurokinin-1 Antagonists
Application Note & Synthetic Protocol
Abstract
This technical guide provides an in-depth exploration of 3',5'-bis(trifluoromethyl)propiophenone, a critical starting material in the synthesis of potent neurokinin-1 (NK1) receptor antagonists. The focus of this document is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of its application, particularly in the synthesis of Aprepitant, a cornerstone of antiemetic therapy. We will elucidate the mechanism of action of NK1 antagonists, provide detailed, field-tested synthetic protocols, and discuss the significance of this chemical precursor in modern medicine.
Introduction: The Unmet Need and the Rise of NK1 Antagonists
Chemotherapy-induced nausea and vomiting (CINV) has long been a debilitating side effect of cancer treatment, significantly impacting patients' quality of life and their adherence to therapy.[1] For years, the therapeutic arsenal was limited to agents targeting serotonin (5-HT3) and dopamine receptors, which primarily address the acute phase of emesis.[2][3][4] However, the delayed phase, occurring 24 to 120 hours post-chemotherapy, remained a significant clinical challenge.[5]
The discovery of the role of Substance P, a neuropeptide, and its high-affinity binding to the neurokinin-1 (NK1) receptor in the brain's emetic center revolutionized CINV management.[2][6][7] This pathway is a key mediator of both acute and delayed emesis.[5] Consequently, the development of NK1 receptor antagonists, which competitively block the binding of Substance P, provided a novel and highly effective therapeutic strategy.[1][8][9] Aprepitant was a landmark approval in this class, and its synthesis relies on the pivotal precursor, this compound.
This compound: A Profile
This compound is a ketone that serves as a foundational building block in the synthesis of various pharmacologically active compounds. Its distinct trifluoromethyl groups impart unique electronic properties and lipophilicity, which are often crucial for the biological activity of the final drug substance.
| Property | Value | Source |
| Chemical Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [10] |
| CAS Number | 85068-34-4 | [11][12] |
| Molecular Formula | C₁₁H₈F₆O | [10][11] |
| Molecular Weight | 270.17 g/mol | [10][11] |
| Appearance | Liquid | [13][14] |
| Boiling Point | 72°C @ 7 mmHg | [13] |
| Density | 1.379 g/mL | [13] |
Mechanism of Action: Blocking the Emesis Signal
The antiemetic effect of neurokinin-1 (NK1) receptor antagonists originates from their ability to inhibit the action of Substance P in the central nervous system.[8][9] Chemotherapeutic agents can trigger the release of Substance P, which then binds to NK1 receptors located in key areas of the brainstem involved in the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[7][8][15] This binding initiates a signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[15]
NK1 receptor antagonists like Aprepitant cross the blood-brain barrier and competitively occupy the NK1 receptor binding sites.[16] This blockade prevents Substance P from activating the receptor, thereby interrupting the emetic signaling pathway.[9] This central mechanism of action is what makes NK1 antagonists effective against both the immediate (acute) and prolonged (delayed) phases of CINV.[16]
Caption: NK1 Receptor Antagonist Mechanism of Action.
Synthetic Protocol: From Precursor to Potent Antagonist (Aprepitant)
The synthesis of Aprepitant from this compound is a multi-step process that involves the creation of three chiral centers. While various synthetic routes have been developed, including more recent "green" syntheses that are more atom-economical, a common and illustrative pathway involves the asymmetric reduction of the ketone as a key step.[17][18]
Key Synthetic Step: Asymmetric Reduction
The initial and critical step is the stereoselective reduction of the prochiral ketone, this compound, to form the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This is often achieved through catalytic asymmetric transfer hydrogenation.
Caption: General Synthetic Workflow for Aprepitant.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on established synthetic strategies.[19][20][21] Researchers should consult specific literature for detailed reaction conditions and optimizations.
Step 1: Asymmetric Reduction of this compound
-
Reaction Setup: In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), charge a suitable reaction vessel with this compound (1.0 eq).
-
Solvent Addition: Add an appropriate solvent, such as isopropanol, which can also serve as the hydrogen source.
-
Catalyst Preparation: In a separate vessel, prepare the chiral catalyst. A common system involves a ruthenium catalyst precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand, for example, (1S,2R)-(+)-cis-1-amino-2-indanol.
-
Reaction Initiation: Introduce the catalyst solution to the reaction vessel containing the ketone.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-85 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench as necessary. The product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is then isolated and purified, typically through crystallization or chromatography.
Subsequent Steps:
The resulting chiral alcohol is a key intermediate that is carried forward through several subsequent steps to construct the morpholine ring and append the triazolinone side chain.[21][22] These steps often involve:
-
Lewis acid-catalyzed trans acetalization: To form the core morpholine structure with the desired stereochemistry.[19]
-
Coupling reactions: To introduce the fluorophenyl group.
-
Cyclization: To form the final triazolinone ring.[22]
Beyond Aprepitant: Fosaprepitant, the Prodrug
To overcome the solubility challenges of Aprepitant for intravenous administration, a prodrug, Fosaprepitant, was developed.[23][24] Fosaprepitant is a phosphorylated derivative of Aprepitant that is rapidly converted to the active parent drug in the body by ubiquitous phosphatases.[23]
The synthesis of Fosaprepitant involves the phosphorylation of Aprepitant.[25][26][27] This is typically achieved by reacting Aprepitant with a phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a suitable base.[25][27]
Conclusion
This compound is a testament to the importance of precursor selection in the synthesis of complex, life-changing pharmaceuticals. Its unique chemical structure is fundamental to the creation of the chiral core of Aprepitant and, by extension, its prodrug Fosaprepitant. The development of these NK1 receptor antagonists has profoundly improved the management of chemotherapy-induced nausea and vomiting, offering patients better tolerability of their cancer treatments. The continued optimization of synthetic routes originating from this key precursor remains an area of active research, with a focus on enhancing efficiency, safety, and sustainability.
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Application Notes & Protocols: Synthesis of Chiral 1-(3',5'-Bis(trifluoromethyl)phenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, into these molecules can dramatically enhance their metabolic stability, binding affinity, and lipophilicity, making them highly desirable motifs in drug discovery.[1][2] The target molecule, 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol, is a structurally important chiral alcohol. Its synthesis in high enantiopurity is a key step for creating more complex, biologically active compounds. The two electron-withdrawing trifluoromethyl groups on the aromatic ring increase the electrophilicity of the carbonyl carbon in the propiophenone precursor, while also presenting unique challenges and opportunities for stereoselective reduction.
This guide provides a comprehensive overview of robust and widely-used methods for the asymmetric reduction of 3',5'-Bis(trifluoromethyl)propiophenone to its corresponding chiral alcohol, focusing on methodologies that offer high enantioselectivity and practical applicability. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into experimental design and optimization.
Strategic Approaches to Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones is a well-established field in organic synthesis.[3][4] Several powerful catalytic systems have been developed that can deliver chiral secondary alcohols with high levels of stereocontrol. For a substrate like this compound, three primary strategies stand out:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[5][6][7] It is highly predictable, versatile, and known for its excellent enantioselectivity across a wide range of substrates, including those with electron-withdrawing groups.[5][6]
-
Noyori Asymmetric Transfer Hydrogenation (ATH): Pioneered by Ryōji Noyori, this technique employs ruthenium (or rhodium) complexes with chiral diamine ligands to catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[8][9] These catalysts are highly efficient and can be used in very low loadings.[9][10]
-
Biocatalytic Reduction: The use of enzymes, either as isolated preparations or within whole microbial cells, offers a "green" and highly selective alternative to traditional chemical catalysis.[11] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can exhibit exquisite chemo-, regio-, and stereoselectivity.[12]
This guide will provide detailed protocols for the CBS Reduction and Noyori Asymmetric Transfer Hydrogenation due to their broad applicability and well-documented reliability. While biocatalysis is a powerful tool, it often requires screening of enzyme libraries to find a suitable biocatalyst for a specific, non-natural substrate, which is beyond the scope of this general application note.
Method 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
Principle and Mechanistic Insight
The CBS reduction relies on the in-situ formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH3•SMe2 or BH3•THF).[5] This complex then coordinates to the carbonyl oxygen of the ketone. The steric environment created by the chiral catalyst directs the hydride delivery from the borane to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol preferentially. The high degree of organization in the six-membered ring transition state is responsible for the typically high enantioselectivity observed.[5]
The predictability of the stereochemical outcome is a key advantage of the CBS reduction. For a given enantiomer of the CBS catalyst, the hydride will approach the ketone from the sterically less hindered face of the coordinated complex.
Caption: CBS Reduction Workflow.
Experimental Protocol: Synthesis of (S)-1-(3',5'-Bis(trifluoromethyl)phenyl)propan-1-ol
This protocol is adapted from established procedures for the CBS reduction of aromatic ketones.[6][13]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3•SMe2, ~10 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Catalyst and Reagent Addition:
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the stirred solution.
-
After 10 minutes, add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral alcohol.
-
Determine the chemical yield.
-
Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
-
Data Summary (Expected Outcome)
| Parameter | Expected Value |
| Catalyst Loading | 5-10 mol% |
| Reagent | BH3•SMe2 |
| Temperature | 0 °C to RT |
| Reaction Time | 1-4 hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Method 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
Principle and Mechanistic Insight
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones using a hydrogen source like isopropanol or a formic acid/triethylamine mixture.[9] The Noyori-type catalysts are typically ruthenium(II) complexes containing a chiral N-sulfonated 1,2-diamine ligand and an arene ligand (e.g., p-cymene).[8] The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru-hydride species is the active reducing agent, and the N-H group on the ligand acts as a proton donor, facilitating the hydrogen transfer to the carbonyl oxygen in a concerted, six-membered transition state.[9] The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the ketone.
Caption: Noyori ATH Workflow.
Experimental Protocol: Synthesis of (R)-1-(3',5'-Bis(trifluoromethyl)phenyl)propan-1-ol
This protocol is based on standard procedures for Noyori ATH of aryl ketones.[8][9]
Materials:
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine
-
[RuCl2(p-cymene)]2
-
This compound
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deionized Water
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (N2 or Ar), combine [RuCl2(p-cymene)]2 (0.005 eq) and (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (0.01 eq).
-
Add anhydrous DCM or DMF to dissolve the components.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add this compound (1.0 eq).
-
Add the formic acid/triethylamine mixture (5.0 eq of formic acid).
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if the reaction is sluggish).
-
Monitor the reaction progress by TLC or HPLC until completion (typically 4-24 hours).
-
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Carefully wash the organic layer with water to remove the formic acid and triethylamine salts. Repeat the washing if necessary.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the pure chiral alcohol.
-
Calculate the chemical yield.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Data Summary (Expected Outcome)
| Parameter | Expected Value |
| Catalyst Loading (S/C ratio) | 1000:1 to 100:1 |
| Hydrogen Source | HCOOH/Et3N (5:2) |
| Temperature | 25-40 °C |
| Reaction Time | 4-24 hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >97% |
Conclusion and Best Practices
Both the CBS reduction and Noyori asymmetric transfer hydrogenation are highly effective and reliable methods for the synthesis of chiral 1-(3',5'-Bis(trifluoromethyl)phenyl)propan-1-ol with excellent enantioselectivity.
-
Choice of Method: The CBS reduction is often faster and operates at lower temperatures, but requires stoichiometric borane reagents. Noyori ATH uses a catalytic amount of a hydrogen source and the catalysts are often air-stable, making them convenient to handle.[9]
-
Substrate Purity: The purity of the starting this compound is crucial. Impurities can poison the catalyst and lead to lower yields and selectivities.
-
Anhydrous Conditions: For the CBS reduction, maintaining strictly anhydrous conditions is critical for reproducibility, as borane reagents are water-sensitive.
-
Optimization: For any new substrate, it is advisable to perform small-scale optimization experiments to fine-tune parameters such as catalyst loading, temperature, and reaction time.
The protocols provided herein serve as a robust starting point for researchers in synthetic chemistry and drug development, enabling the efficient and stereocontrolled synthesis of this valuable fluorinated chiral building block.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. (2009). NIH Public Access. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Enantioselective Reduction of Ketones. (2002). Organic Reactions. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). PubMed. [Link]
-
Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. (2011). PubMed. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube. [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (2022). Dalton Transactions. [Link]
-
Asymmetric synthesis of (S)- 3, 5-Bis (trifluoromethyl) acetophenol by yeast in organic solvent system. (2010). ResearchGate. [Link]
-
Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022). Organic Letters. [Link]
-
Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station. [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. (2023). Organic Letters. [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. [Link]
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2. (n.d.). SENOVA PHARMA. [Link]
-
Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. (2006). ResearchGate. [Link]
-
Noyori Hydrogenation. (n.d.). NROChemistry. [Link]
- Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation. (2001).
-
Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. (2007). ResearchGate. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]
-
Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. (2019). Organic Syntheses. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).
-
Preparation of Chiral Alcohol (R-[3,5-Bis(Trifluoromethyl)Phenyl] Ethanol by Biocatalytic. (2018). ResearchGate. [Link]
-
Preparation of Chiral Alcohol (R)-[3,5-Bis(Trifluoromethyl)Phenyl] Ethanol by Biocatalytic. (2018). Hans Publishers. [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (2018). PMC - NIH. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).
Sources
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)propiophenone
Abstract
This comprehensive guide details the methodologies for the enantioselective synthesis of chiral 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol, a valuable building block in pharmaceutical and agrochemical research. The unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring make this chiral alcohol a significant precursor for novel bioactive molecules. This document provides in-depth technical insights and step-by-step protocols for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. We will explore both highly reliable chemocatalytic methods, specifically the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, as well as environmentally benign biocatalytic approaches. Each section is designed to provide not only a protocol but also the underlying scientific principles to empower researchers to optimize these transformations for their specific needs.
Introduction: The Significance of Chiral 1-(3',5'-Bis(trifluoromethyl)phenyl)propan-1-ol
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis. The resulting enantiopure alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. The target molecule of this guide, 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol, is of particular interest due to the presence of the 3,5-bis(trifluoromethyl)phenyl moiety. This substituent is known to enhance the metabolic stability and binding affinity of drug candidates.
The synthesis of the starting material, 3',5'-bis(trifluoromethyl)propiophenone, can be achieved through various established methods, such as the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene or via a Grignard reaction involving 3,5-bis(trifluoromethyl)bromobenzene and propanoyl chloride. This guide focuses on the subsequent, crucial asymmetric reduction step.
Chemocatalytic Approaches: Precision and High Enantioselectivity
For the asymmetric reduction of this compound, two powerful and widely adopted chemocatalytic methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both offer high levels of enantioselectivity and are applicable to a broad range of substrates.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[3][4]
The high enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the carbonyl oxygen of the ketone.[2] The ketone orients itself to minimize steric interactions between its larger substituent and the catalyst's chiral framework. The hydride is then delivered from the borane to one face of the carbonyl, leading to the formation of the chiral alcohol with high predictability.[4]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Materials:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) via syringe.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another powerful tool for the enantioselective reduction of ketones, utilizing a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine.[5][6] This method is known for its high efficiency, often requiring very low catalyst loadings, and its use of molecular hydrogen as the reductant, making it a highly atom-economical process.[7]
The mechanism of the Noyori hydrogenation is understood to involve a metal-ligand bifunctional catalysis. The ruthenium center and the amine ligand work in concert to activate both the hydrogen molecule and the ketone substrate. The active catalyst is a ruthenium hydride species. The ketone coordinates to the ruthenium, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen, all within the chiral environment of the catalyst, thus dictating the stereochemical outcome.[7]
Materials:
-
This compound
-
[RuCl₂( (S)-BINAP )]₂ · NEt₃ or a similar pre-catalyst
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium pre-catalyst (e.g., 0.005 eq) and (S,S)-DPEN (0.005 eq).
-
Add anhydrous isopropanol.
-
Add this compound (1.0 eq) and a solution of potassium tert-butoxide in isopropanol (0.02 eq).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (e.g., 10-50 atm) and heat to the desired temperature (e.g., 30-50 °C) with vigorous stirring.
-
Monitor the reaction by observing the pressure drop and/or by taking aliquots for analysis (after safely depressurizing and purging the vessel).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction with a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Method | Catalyst | Reductant | Typical Conditions | Advantages | Disadvantages |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BMS or BH₃·THF) | Anhydrous THF, 0 °C to rt | High ee, predictable stereochemistry, broad substrate scope | Stoichiometric borane, requires anhydrous conditions |
| Noyori Hydrogenation | Ru-(S)-BINAP-(S,S)-DPEN | H₂ gas | Isopropanol, base, 30-50 °C, 10-50 atm H₂ | High atom economy, very low catalyst loading, high ee | Requires specialized high-pressure equipment |
Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis offers an environmentally friendly alternative to traditional chemical methods, often proceeding under mild conditions (room temperature, neutral pH, in aqueous media) with high enantioselectivity.[8][9] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Candida tropicalis, contain ketoreductases that can effectively reduce prochiral ketones.[10][11]
Whole-Cell Bioreduction with Candida tropicalis
Candida tropicalis has been shown to be an effective biocatalyst for the asymmetric reduction of various aromatic ketones, including the closely related 3',5'-bis(trifluoromethyl)acetophenone, to the corresponding (S)-alcohol with high enantiomeric excess.
Materials:
-
Candida tropicalis (e.g., ATCC strain)
-
Yeast extract, peptone, dextrose (for growth medium)
-
Phosphate buffer (pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
This compound
-
Ethyl acetate
-
Incubator shaker
Procedure:
-
Cultivation of Candida tropicalis: Inoculate a sterile growth medium (e.g., YPD) with C. tropicalis and incubate at 28-30 °C with shaking (e.g., 150-200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation, and wash them with sterile phosphate buffer.
-
Bioreduction: Resuspend the cell pellet in phosphate buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
Add glucose (e.g., 2-5% w/v) to the cell suspension.
-
Add this compound (often dissolved in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility).
-
Incubate the reaction mixture at 28-30 °C with shaking for 24-72 hours.
-
Monitoring and Workup: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
Once the reaction has reached completion or the desired conversion, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: General workflow for biocatalytic reduction.
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess (ee) of the chiral alcohol product is crucial for evaluating the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[12][13]
Chiral HPLC Method Development
General Guidelines:
-
Column Selection: Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for separating enantiomers of aromatic alcohols.[12]
-
Mobile Phase: A typical starting mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is standard for analytical columns.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is generally suitable.
Protocol for ee Determination:
-
Prepare a standard solution of the racemic 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol in the mobile phase (approx. 1 mg/mL).
-
Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers and to confirm resolution.
-
Prepare a solution of the purified product from the asymmetric reduction in the mobile phase.
-
Inject the product solution under the same HPLC conditions.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Conclusion
The asymmetric reduction of this compound to its corresponding chiral alcohol can be effectively achieved through several robust methodologies. The choice between chemocatalytic methods like the CBS reduction and Noyori hydrogenation, and biocatalytic approaches will depend on the specific requirements of the researcher, including scale, available equipment, and desired environmental impact. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and analysis of this valuable chiral intermediate, empowering further advancements in drug discovery and development.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Candida tropicalis CE017: a new Brazilian enzymatic source for the bioreduction of aromatic prochiral ketones. (n.d.). Semantic Scholar. [Link]
-
de Souza, J. S. N., et al. (2014). Candida tropicalis CE017: a New Brazilian Enzymatic Source for the Bioreduction of Aromatic Prochiral Ketones. Journal of the Brazilian Chemical Society, 25(11), 2071-2079. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Noyori Hydrogenation. (n.d.). NROChemistry. [Link]
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station Int. Ed. [Link]
-
Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (n.d.). ResearchGate. [Link]
-
Asymmetric hydrogenation. (n.d.). In Wikipedia. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Noyori asymmetric hydrogenation. (n.d.). ResearchGate. [Link]
-
Biocatalysis using plant material: A green access to asymmetric reduction. (n.d.). [Link]
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (n.d.).
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
-
Goldberg, K., Schroer, K., Liese, A. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. [Link]
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. (n.d.). PubChem. [Link]
-
CHIRAL Handbook. (n.d.). BGB Analytik. [Link]
Sources
- 1. [PDF] Candida tropicalis CE017: a new Brazilian enzymatic source for the bioreduction of aromatic prochiral ketones | Semantic Scholar [semanticscholar.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 3',5'-Bis(trifluormethyl)propiophenon für das biologische Screening
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 12. Januar 2026 Dokument-ID: AN-2026-BTFP-001
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3',5'-Bis(trifluormethyl)propiophenon, einer wichtigen Ausgangsverbindung für die Wirkstoffforschung. Aufgrund der einzigartigen physikochemisch-pharmazeutischen Eigenschaften, die durch die beiden Trifluormethyl-(CF₃)-Gruppen verliehen werden, dient diese Verbindung als vielversprechendes Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe.[1][2][3] Die hier beschriebenen Protokolle sollen Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine fundierte Grundlage für die Synthese von Molekülbibliotheken und deren anschließendes biologisches Screening bieten. Es werden sowohl die strategische Logik hinter den Derivatisierungsansätzen als auch detaillierte, schrittweise Versuchsprotokolle und ein repräsentatives biologisches Testverfahren vorgestellt.
Einleitung: Die strategische Bedeutung von 3',5'-Bis(trifluormethyl)propiophenon
Die strategische Integration von Fluoratomen, insbesondere in Form von Trifluormethyl-(CF₃)-Gruppen, ist zu einem Eckpfeiler der modernen medizinischen Chemie geworden.[1] Diese Gruppen beeinflussen die Lipophilie, metabolische Stabilität, Bindungsaffinität und das pharmakologische Gesamtprofil eines Moleküls maßgeblich.[2][4] Das 3',5'-Bis(trifluormethyl)propiophenon-Grundgerüst ist aus mehreren Gründen von besonderem Interesse:
-
Elektronische Eigenschaften: Die beiden stark elektronenziehenden CF₃-Gruppen am Phenylring verändern die Elektronenverteilung des Moleküls erheblich, was zu verbesserten Bindungsinteraktionen mit biologischen Zielstrukturen führen kann.[1][4]
-
Metabolische Stabilität: Die C-F-Bindung ist eine der stärksten kovalenten Bindungen in der organischen Chemie, was Moleküle mit CF₃-Gruppen oft resistenter gegen den metabolischen Abbau durch Cytochrom-P450-Enzyme macht und so die Halbwertszeit in vivo verlängert.[2]
-
Erhöhte Lipophilie: Die CF₃-Gruppen erhöhen die Lipophilie des Moleküls, was die Membranpermeabilität und die zelluläre Aufnahme verbessern kann – entscheidende Faktoren für die Bioverfügbarkeit eines Wirkstoffs.[2][5]
-
Chemische Reaktivität: Die Ketogruppe des Propiophenons dient als vielseitiger chemischer "Griff", der eine breite Palette von chemischen Modifikationen ermöglicht, um eine diverse Bibliothek von Derivaten für das Screening zu erstellen.
Ziel dieser Anwendungsbeschreibung ist es, einen rationalen und praktischen Leitfaden für die Nutzung dieses vielversprechenden Bausteins bereitzustellen.
Rationale und Strategien der Derivatisierung
Die Modifikation des 3',5'-Bis(trifluormethyl)propiophenon-Grundgerüsts zielt darauf ab, systematisch den chemischen Raum zu erkunden, um die biologische Aktivität zu optimieren. Die Ketogruppe ist der primäre Angriffspunkt für die Derivatisierung. Nachfolgend werden die wichtigsten Strategien und deren zugrunde liegende Logik erläutert.
-
Reduktive Aminierung: Dies ist eine der robustesten Methoden zur Einführung von Stickstoffatomen, wodurch eine Vielzahl von primären, sekundären und tertiären Aminen zugänglich wird. Amine sind entscheidende funktionelle Gruppen in vielen Medikamenten, da sie als Wasserstoffbrücken-Akzeptoren/-Donoren fungieren und bei physiologischem pH-Wert protoniert werden können, was die Löslichkeit und die Interaktion mit dem Zielprotein verbessert.
-
Bildung von Heterozyklen: Die Kondensation des Ketons mit geeigneten Reagenzien kann zur Bildung von pharmakologisch relevanten Heterozyklen wie Pyrazolen oder Isoxazolen führen.[5][6] Diese starren, planaren Strukturen sind in vielen zugelassenen Medikamenten zu finden und können die Bindungsaffinität und -selektivität erheblich steigern.
-
Olefinierungsreaktionen (z. B. Wittig-Reaktion): Die Umwandlung der Carbonylgruppe in eine Doppelbindung ermöglicht die Einführung einer Vielzahl von Substituenten und verändert die Geometrie und Konformation des Moleküls grundlegend.[7] Dies kann entscheidend sein, um eine optimale Passform in der Bindungstasche eines Proteins zu erreichen.
-
Addition von Organometall-Reagenzien: Die Reaktion mit Grignard- oder Organolithium-Reagenzien führt zur Bildung von tertiären Alkoholen. Dies führt zu einer Erhöhung der sterischen Hinderung und der Einführung einer potenten Wasserstoffbrücken-Donor-Gruppe, was die Bindungsspezifität verändern kann.
Logischer Arbeitsablauf für die Derivatisierung
Abbildung 1: Übersicht der Derivatisierungsstrategien für 3',5'-Bis(trifluormethyl)propiophenon.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als validierte Standardverfahren konzipiert. Forscher sollten vor Beginn der Arbeiten eine gründliche Risikobewertung durchführen.
Protokoll 1: Allgemeine Vorschrift für die reduktive Aminierung
Dieses Protokoll beschreibt die Synthese von sekundären Amin-Derivaten durch eine Eintopf-Reaktion.
Materialien und Reagenzien:
-
3',5'-Bis(trifluormethyl)propiophenon (CAS: 85068-34-4)[8][9]
-
Ein primäres Amin (z. B. Benzylamin, Cyclohexylamin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure (AcOH)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
Reaktionsaufbau: In einem ausgeflammten 25-mL-Rundkolben werden 270 mg (1,0 mmol) 3',5'-Bis(trifluormethyl)propiophenon in 10 mL wasserfreiem DCM gelöst.
-
Zugabe des Amins: Unter Rühren werden 1,1 mmol (1,1 Äquivalente) des primären Amins und 60 µL (1,0 mmol, 1,0 Äquivalent) Essigsäure zugegeben. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, um das Imin-Intermediat zu bilden.
-
Reduktion: 318 mg (1,5 mmol, 1,5 Äquivalente) Natriumtriacetoxyborhydrid werden vorsichtig in Portionen zugegeben. Die Reaktion wird exotherm sein.
-
Reaktionskontrolle: Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit 15 mL gesättigter NaHCO₃-Lösung gequencht. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 15 mL DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
Protokoll 2: Allgemeine Vorschrift für die Wittig-Reaktion
Dieses Protokoll beschreibt die Synthese von Alken-Derivaten.
Materialien und Reagenzien:
-
3',5'-Bis(trifluormethyl)propiophenon
-
Ein geeignetes Phosphoniumsalz (z. B. Methyltriphenylphosphoniumbromid)
-
Starke Base (z. B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu))
-
Tetrahydrofuran (THF), wasserfrei
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Ylid-Bildung: In einem ausgeflammten 50-mL-Dreihalskolben unter Argonatmosphäre werden 1,2 mmol (1,2 Äquivalente) des Phosphoniumsalzes in 15 mL wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt.
-
1,2 mmol (1,2 Äquivalente) der starken Base (z. B. n-BuLi in Hexan) werden langsam zugetropft. Die Mischung wird 1 Stunde bei 0 °C gerührt, wobei sich das farbige Ylid bildet.
-
Reaktion mit dem Keton: Eine Lösung von 270 mg (1,0 mmol) 3',5'-Bis(trifluormethyl)propiophenon in 5 mL wasserfreiem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.
-
Reaktionskontrolle: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 10 mL gesättigter NH₄Cl-Lösung gequencht. Die Mischung wird mit 20 mL Diethylether verdünnt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 15 mL Diethylether extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie (Hexan/Ethylacetat) gereinigt.
Charakterisierung und Datenpräsentation
Alle synthetisierten Derivate müssen umfassend charakterisiert werden, um ihre Struktur und Reinheit zu bestätigen. Standardtechniken umfassen ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, hochauflösende Massenspektrometrie (HRMS) und HPLC.
Tabelle 1: Hypothetische Charakterisierungsdaten für ausgewählte Derivate
| Derivat-ID | Struktur | Modifikation | MW ( g/mol ) | Reinheit (HPLC) |
| BTFP-001 | (Startmaterial) | Propiophenon | 270.17 | >98% |
| BTFP-Am01 | Red. Aminierung (Benzylamin) | 361.32 | >95% | |
| BTFP-Am02 | Red. Aminierung (Anilin) | 347.28 | >95% | |
| BTFP-Ol01 | Wittig (Methylenierung) | 268.16 | >95% |
Protokoll für das biologische Screening: MTT-Zytotoxizitätsassay
Nach der Synthese und Charakterisierung ist der nächste Schritt die Bewertung der biologischen Aktivität. Ein grundlegender und weit verbreiteter Test ist der MTT-Assay zur Bestimmung der Zytotoxizität, der oft als primäres Screening für Anti-Krebs-Wirkstoffe eingesetzt wird. Die Entwicklung von Hochdurchsatz-Assays für Ketone und deren Derivate ist ein aktives Forschungsfeld.[10][11][12][13]
Materialien und Reagenzien:
-
Menschliche Krebszelllinie (z. B. HeLa oder MCF-7)
-
Zellkulturmedium (z. B. DMEM) mit 10% fötalem Kälberserum (FBS) und 1% Penicillin/Streptomycin
-
Testverbindungen (Derivate), gelöst in DMSO (10 mM Stammlösung)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungspuffer (z. B. 10% SDS in 0.01 M HCl)
-
96-Well-Zellkulturplatten
-
Mikroplatten-Reader (570 nm)
Durchführung:
-
Zellaussaat: Die Zellen werden geerntet und in einer Konzentration von 5.000 Zellen pro Well in 100 µL Medium in eine 96-Well-Platte ausgesät. Die Platte wird über Nacht bei 37 °C und 5% CO₂ inkubiert.
-
Behandlung mit den Verbindungen: Am nächsten Tag werden serielle Verdünnungen der Testverbindungen in Kulturmedium hergestellt. Das Medium aus den Wells wird entfernt und 100 µL der Verbindungslösungen (in Konzentrationen von z. B. 0.1 bis 100 µM) werden zugegeben. Als Negativkontrolle dient das Vehikel (0.1% DMSO), als Positivkontrolle ein bekannter zytotoxischer Wirkstoff (z. B. Doxorubicin).
-
Inkubation: Die Platte wird für 48 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
MTT-Assay: 10 µL der MTT-Lösung (5 mg/mL) werden in jedes Well gegeben und die Platte für weitere 4 Stunden inkubiert. Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: 100 µL des Solubilisierungspuffers werden in jedes Well gegeben und über Nacht bei Raumtemperatur inkubiert, um die Formazan-Kristalle aufzulösen.
-
Datenerfassung: Die Absorption wird bei 570 nm mit einem Mikroplatten-Reader gemessen.
-
Datenanalyse: Die prozentuale Lebensfähigkeit der Zellen wird im Vergleich zur Vehikel-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt werden) werden mit einer geeigneten Software (z. B. GraphPad Prism) durch nichtlineare Regression bestimmt.
Arbeitsablauf für das biologische Screening
Abbildung 2: Schematischer Arbeitsablauf für eine biologische Screening-Kaskade.
Tabelle 2: Hypothetische Screening-Ergebnisse (IC₅₀-Werte)
| Derivat-ID | Modifikationstyp | IC₅₀ gegen HeLa-Zellen (µM) |
| BTFP-001 | Startmaterial | > 100 |
| BTFP-Am01 | Sekundäres Amin (Benzyl) | 15.2 |
| BTFP-Am02 | Sekundäres Amin (Anilin) | 8.7 |
| BTFP-Ol01 | Alken | 45.8 |
| Doxorubicin | Positivkontrolle | 0.5 |
Schlussfolgerung
3',5'-Bis(trifluormethyl)propiophenon ist ein äußerst wertvoller Baustein für die Synthese von Wirkstoffkandidaten. Die Kombination aus den vorteilhaften Eigenschaften der Trifluormethylgruppen und der chemischen Vielseitigkeit der Ketogruppe ermöglicht die Erstellung diverser Molekülbibliotheken. Die in diesem Dokument beschriebenen Protokolle bieten eine solide Grundlage für die Derivatisierung und das anschließende biologische Screening. Die systematische Untersuchung der Struktur-Aktivitäts-Beziehungen der resultierenden Derivate kann zur Identifizierung neuartiger Leitstrukturen für die Behandlung verschiedener Krankheiten, einschließlich Krebs, führen.
Referenzen
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery . Vertex AI Search.
-
High ‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology.
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Design and biological activity of trifluoromethyl containing drugs . Wechem.
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Novel High -throughput Screening Method Developed for Ketones . Chinese Academy of Sciences.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central.
-
High -Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Institutes of Health.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
-
High -Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ResearchGate.
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High -Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. CoLab.
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules : design , synthesis , biological evaluation and molecular docking analysis. PubMed Central.
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Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4. Benchchem.
-
Synthesis of 3 ,5 -Bis(trifluoromethyl )phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
-
3 ',5 '-Bis(trifluoromethyl )propiophenone | C11H8F6O | CID 522825. PubChem.
-
3 ′,5 ′-Bis(trifluoromethyl ) propiophenone | CAS 85068-34-4 | SCBT. Santa Cruz Biotechnology.
-
3 ,5 -bis(trifluoromethyl )phenyl sulfones in the direct Julia-Kocienski olefination. PubMed.
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3',5'-Bis(trifluoromethyl)propiophenone with Organometallic Reagents
Introduction: The Unique Reactivity of a Fluorinated Ketone
3',5'-Bis(trifluoromethyl)propiophenone is a specialized ketone of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring dramatically influences the reactivity of the carbonyl group. These groups create a highly electrophilic carbonyl carbon, rendering the ketone exceptionally susceptible to nucleophilic attack. This heightened reactivity makes it a valuable synthon for the creation of complex tertiary alcohols, which are key structural motifs in many pharmaceutical agents and advanced materials.[1][2]
This guide provides a comprehensive overview of the reaction of this compound with common organometallic reagents, including Grignard and organolithium compounds. It offers detailed protocols, mechanistic insights, and safety considerations to aid researchers in successfully utilizing this versatile building block.
Scientific Principles: The Influence of Trifluoromethyl Groups
The two trifluoromethyl groups on the phenyl ring exert a powerful inductive effect, withdrawing electron density from the aromatic system and, consequently, from the carbonyl group. This electron deficiency significantly increases the partial positive charge on the carbonyl carbon, making it a "harder" and more reactive electrophile.[3] According to Hard and Soft Acid and Base (HSAB) theory, this enhanced hardness favors reactions with "hard" nucleophiles, such as the carbanionic carbon of Grignard and organolithium reagents.[3]
The consequence of this electronic activation is twofold:
-
Enhanced Reaction Rates: Nucleophilic additions to this compound generally proceed more readily and under milder conditions compared to their non-fluorinated analogs.
-
Potential for Side Reactions: The high reactivity also necessitates careful control of reaction conditions to avoid side reactions, such as enolization of the propiophenone, especially with sterically hindered or strongly basic organometallic reagents.
PART 1: Reaction with Grignard Reagents
Grignard reagents (R-MgX) are among the most common organometallic nucleophiles used for the formation of carbon-carbon bonds. Their reaction with ketones is a classic and reliable method for the synthesis of tertiary alcohols.[4][5][6]
General Reaction Scheme:
Mechanistic Insights
The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the propiophenone, forming a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final tertiary alcohol.[5][7]
Diagram: Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction.
Detailed Protocol: Synthesis of 1-(3',5'-Bis(trifluoromethyl)phenyl)-1-phenylpropan-1-ol
This protocol details the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1 eq) dropwise to the stirred ketone solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol.
PART 2: Reaction with Organolithium Reagents
Organolithium reagents (R-Li) are generally more reactive and more basic than their Grignard counterparts.[8] This increased reactivity can be advantageous for reactions with less reactive ketones, but also requires more stringent control of reaction conditions to prevent side reactions.[8]
General Reaction Scheme:
Mechanistic Considerations
Similar to Grignard reagents, organolithium compounds add to the carbonyl carbon in a nucleophilic fashion to form a lithium alkoxide intermediate. This is then protonated during the acidic workup to give the tertiary alcohol.[2] Due to their higher basicity, deprotonation of the α-carbon of the propiophenone to form an enolate is a more significant potential side reaction. Performing the reaction at low temperatures helps to favor the nucleophilic addition pathway.
Diagram: Organolithium Reaction Mechanism
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outer-Sphere Electrophilic Fluorination of Organometallic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 4. georganics.sk [georganics.sk]
- 5. echemi.com [echemi.com]
- 6. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR [m.chemicalbook.com]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. fishersci.com [fishersci.com]
Application Note: High-Purity Isolation of 3',5'-Bis(trifluoromethyl)propiophenone via Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of 3',5'-bis(trifluoromethyl)propiophenone, a critical fluorinated building block in pharmaceutical and materials science research.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final products. We present two robust column chromatography protocols: a traditional normal-phase method suitable for standard laboratory settings and an advanced reversed-phase method employing a fluorinated stationary phase for enhanced selectivity. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in chromatographic principles and supported by practical expertise.
Introduction and Scientific Rationale
This compound (IUPAC Name: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one) is an organic ketone characterized by a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups.[3] These fluorine-rich moieties impart unique electronic properties, making the molecule a valuable synthon for creating complex chemical entities with specific biological activities or material characteristics.[2]
Given its role as a precursor, the presence of impurities—such as unreacted starting materials, regioisomers, or reaction by-products from its synthesis via methods like Friedel-Crafts or Grignard reactions—can lead to significant complications in multi-step syntheses, including reduced yields and the formation of intractable side products.[4][] Therefore, a robust and efficient purification strategy is not merely a recommendation but a necessity.
Column chromatography is the method of choice for this purification task due to its versatility and scalability. The selection of the stationary and mobile phases is critical and depends on the specific impurity profile of the crude material. The strong electron-withdrawing nature of the two CF₃ groups significantly influences the molecule's polarity and its interactions with chromatographic media. This guide explores two distinct, highly effective approaches to achieve >95% purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O | [3][6] |
| Molecular Weight | 270.17 g/mol | [3] |
| CAS Number | 85068-34-4 | [3] |
| Appearance | Colorless Liquid | [7] |
| Purity (Commercial) | ≥95% | [6] |
Principle of Chromatographic Separation
The purification of this compound hinges on exploiting subtle differences in polarity and interaction mechanisms between the target compound and its impurities.
-
Normal-Phase Chromatography (NPC): In this classic mode, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later. The ketone and trifluoromethyl groups of the target molecule provide sufficient polarity for strong interaction with the silica surface.
-
Reversed-Phase Chromatography (RPC) with Fluorinated Phases: This advanced technique is particularly powerful for separating fluorinated molecules.[8][9] Instead of a standard non-polar C18 phase, a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP) is used.[10][11] These phases offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and charge transfer interactions, which are different from the purely hydrophobic interactions on a C18 column.[10][11] Retention increases with the fluorine content of the analyte, making this an excellent choice for separating fluorinated compounds from each other or from non-fluorinated impurities.[9] A polar mobile phase, such as a water/acetonitrile mixture, is used for elution.[12][13]
Health and Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is a combustible liquid and is classified as an irritant.[7][14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][14]
-
Ventilation: All handling, including sample preparation and column packing/running, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Ignition Sources: Keep the compound and all organic solvents away from heat, sparks, and open flames.[7][14]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[7][14]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[7][16] Seek medical attention if irritation persists.
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Column Chromatography
This protocol is a standard, cost-effective method for purification on a laboratory scale.
A. Materials and Equipment
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
B. Step-by-Step Methodology
-
TLC Analysis for Solvent System Optimization:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude material in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the crude mixture on a TLC plate and develop the plate in a chamber saturated with the chosen eluent.[17]
-
Visualize the plate under a UV lamp. The ideal solvent system will provide a Retention Factor (Rƒ) of ~0.25-0.35 for the target compound and good separation from all impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 98:2 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more solvent as needed, ensuring the silica bed never runs dry.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution by applying gentle positive pressure (if using a flash system) or allowing gravity flow.
-
Start collecting fractions immediately.
-
Monitor the elution process by periodically taking small aliquots from the collected fractions and analyzing them by TLC.
-
If separation is poor, a shallow gradient can be employed by gradually increasing the percentage of ethyl acetate in the mobile phase.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
-
Protocol 2: High-Performance Purification on a Fluorinated Stationary Phase
This protocol is ideal for achieving very high purity or for separating challenging, closely-related fluorinated impurities. It typically requires an automated flash chromatography or HPLC system.
A. Materials and Equipment
-
Automated flash chromatography or preparative HPLC system with a UV detector
-
Pre-packed fluorinated column (e.g., Pentafluorophenyl-bonded silica)
-
Solvents: Acetonitrile (HPLC grade), Deionized Water
-
Crude this compound
-
Syringe filters (0.45 µm)
-
Autosampler vials or appropriate injection loop
-
Fraction collector
-
Lyophilizer or rotary evaporator
B. Step-by-Step Methodology
-
Method Development:
-
Dissolve a small, filtered sample of the crude material in acetonitrile.
-
Using an analytical scale fluorinated column, develop a suitable gradient method. A typical starting point is a linear gradient from 5% to 95% acetonitrile in water over 15-20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to identify the retention time of the target compound and its separation from impurities.
-
Optimize the gradient to maximize resolution around the target peak.
-
-
System and Column Preparation:
-
Install the preparative-scale fluorinated column onto the system.
-
Flush the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) for at least 5-10 column volumes, or until the baseline is stable.[18]
-
-
Sample Preparation and Injection:
-
Dissolve the crude product in a minimal amount of acetonitrile or the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
Inject the sample onto the equilibrated column.
-
-
Chromatographic Run and Fraction Collection:
-
Begin the optimized gradient run.
-
Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold) corresponding to the elution of the target compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions identified by the chromatogram.
-
Remove the acetonitrile/water solvent mixture. For volatile compounds, a rotary evaporator may be sufficient. For complete water removal, lyophilization (freeze-drying) is the preferred method.
-
Confirm the purity and identity of the final product.
-
Table 2: Comparison of Recommended Chromatography Protocols
| Parameter | Protocol 1: Normal-Phase | Protocol 2: Reversed-Phase |
| Stationary Phase | Silica Gel (230-400 mesh) | Pentafluorophenyl (PFP) Bonded Silica |
| Mobile Phase | Hexane / Ethyl Acetate | Acetonitrile / Water |
| Elution Mode | Isocratic or Step-Gradient | Linear Gradient |
| Key Interaction | Polarity (Adsorption) | Fluorophilicity, Dipole-Dipole, π-π[10][11] |
| Equipment | Glass Column / Flash System | Prep-HPLC / Automated Flash System |
| Best For | General lab-scale purification | High-purity, difficult separations |
Workflow Visualization
The general workflow for purifying this compound via column chromatography is outlined below.
Caption: Workflow for chromatographic purification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect mobile phase composition. | Re-optimize the solvent system using TLC. For NPC, decrease polarity; for RPC, adjust gradient slope. |
| Column overloaded with sample. | Reduce the amount of sample loaded relative to the amount of stationary phase. | |
| Cracked/Channeled Column Bed | Column packed unevenly or ran dry. | Ensure even slurry packing; never let the solvent level drop below the top of the stationary phase. |
| Product Elutes Too Quickly (Low Rƒ) | Mobile phase is too polar (NPC) or too non-polar (RPC). | For NPC, decrease the proportion of the polar solvent (e.g., ethyl acetate). For RPC, start with a higher water percentage. |
| Product Does Not Elute | Mobile phase is too non-polar (NPC) or too polar (RPC). | For NPC, gradually increase the polarity of the mobile phase. For RPC, increase the organic modifier concentration. |
Conclusion
The successful purification of this compound is readily achievable through column chromatography. For routine purification, normal-phase chromatography on silica gel offers a reliable and accessible method. For applications demanding the highest purity or for separating challenging fluorinated by-products, reversed-phase chromatography on a specialized fluorinated stationary phase provides superior selectivity and resolution. By carefully following the detailed protocols and safety guidelines presented in this application note, researchers can consistently obtain this key synthetic intermediate in high purity, ensuring the success of their downstream applications.
References
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- Working with fluorinated silica phases. SiliCycle Application Note.
- This compound. PubChem, National Center for Biotechnology Information.
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- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
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- This compound - Safety Data Sheet. ChemicalBook.
- MATERIAL SAFETY DATA SHEET 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. Acros Organics.
- 3′,5′-Bis(trifluoromethyl)acetophenone 98%. Sigma-Aldrich.
- MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. Capot Chemical.
- 3′,5′-Bis(trifluoromethyl)propiophenone. Santa Cruz Biotechnology.
- Mobile Phase Selection Guide. ALWSCI.
- 3,5-Bis(Trifluoromethyl)Propiophenone. MySkinRecipes.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- TLC Tips and Tricks. Merck.
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations. ResearchGate.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- Propiophenone Impurities. BOC Sciences.
- Cleaning Methods. Tosoh Bioscience.
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Recrystallization techniques for 3',5'-Bis(trifluoromethyl)propiophenone
An Application Note and Comprehensive Guide to the Purification of 3',5'-Bis(trifluoromethyl)propiophenone
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of complex organic syntheses. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its high degree of fluorination imparts unique electronic properties, but can also present challenges in purification. This guide provides a detailed exploration of purification techniques applicable to this compound, with a focus on recrystallization and alternative methods.
Physicochemical Properties and Initial Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O | [1][2] |
| Molecular Weight | 270.17 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 72°C @ 7 mmHg; 185.2°C @ 760 mmHg | [2] |
| Density | 1.379 g/mL | [2] |
| Flash Point | 76.1°C | |
| Solubility | No data available | |
| Melting Point | Not explicitly reported; likely near or below room temperature |
The description of this compound as a liquid at ambient temperature is a critical consideration.[3] Standard recrystallization protocols are designed for solid materials. Therefore, before proceeding, it is essential to assess the physical state of your sample. If the compound is a liquid, low-temperature crystallization or alternative purification methods should be employed.
Purification Strategy Selection
The choice of purification method hinges on the physical state of the compound and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Low-Temperature Recrystallization Protocol
This protocol is suitable if this compound can be induced to solidify at reduced temperatures. The principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool, causing the desired compound to crystallize while impurities remain in solution.
Solvent Selection: The Key to Success
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
Impurities should be either highly soluble or insoluble at all temperatures.
-
The solvent should be chemically inert towards the compound.
-
The solvent should have a relatively low boiling point for easy removal.
Given the fluorinated and aromatic nature of the target compound, a solvent system approach is often effective. A common strategy involves a primary solvent in which the compound is soluble and a co-solvent (or anti-solvent) in which it is less soluble.
Recommended Solvent Systems to Screen:
-
Heptane/Ethyl Acetate: Heptane as the non-polar component and ethyl acetate providing polarity to dissolve the ketone.
-
Hexane/Toluene: Similar to the above, with toluene offering different solvency due to its aromaticity.
-
Methanol/Water: A polar protic system that can be effective if the compound has some affinity for hydrogen bonding.
Screening Procedure:
-
Place a small amount of the impure compound (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen primary solvent and gently warm to dissolve the compound.
-
If the compound dissolves readily at room temperature, the solvent is not suitable.
-
If the compound dissolves upon heating, cool the solution in an ice bath or freezer.
-
If crystals form, the solvent system is promising.
-
If the compound "oils out" (forms a second liquid layer), the solvent polarity may need adjustment. Try a different solvent or solvent ratio.
Step-by-Step Low-Temperature Recrystallization Protocol
Caption: Workflow for low-temperature recrystallization.
Protocol Details:
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent system. Add the solvent portion-wise with gentle heating and stirring until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath, and subsequently in a freezer, to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Alternative Purification Methods for Liquid Compounds
If this compound is a liquid at room temperature and low-temperature crystallization is not feasible or effective, the following methods are recommended.
Vacuum Distillation
Distillation is an excellent method for purifying liquids with different boiling points. Given the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.
Key Parameters:
-
Pressure: A vacuum of around 7 mmHg is reported to result in a boiling point of 72°C.[2] The choice of vacuum will depend on the available equipment.
-
Apparatus: A standard short-path distillation apparatus is suitable. Ensure all glassware is dry and joints are properly sealed.
-
Heating: Use a heating mantle with a stirrer for even heating and to prevent bumping.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. A forerun containing more volatile impurities may be collected first, followed by the main fraction of the purified product.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Recommended Conditions:
-
Stationary Phase: Silica gel is a good starting point for a moderately polar compound like a ketone.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, starting with a low polarity and gradually increasing, can be effective for separating impurities with different polarities.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high at the cooling temperature, or the solution is cooling too rapidly. | Add more of the primary solvent or switch to a less polar solvent system. Ensure slow cooling. |
| Poor Crystal Yield | Too much solvent was used, or the compound is significantly soluble even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try a different solvent system where the compound has lower solubility when cold. |
| No Crystal Formation | The solution is supersaturated, or nucleation is slow. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool to a lower temperature. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Try a different solvent system. Consider a pre-purification step with activated carbon (use with caution as it can adsorb the product). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is classified as a skin and eye irritant.[4] Avoid contact and inhalation.
-
Handle all organic solvents with care, being mindful of their flammability and toxicity.
References
Sources
Application Notes and Protocols for Monitoring Reactions with 3',5'-Bis(trifluoromethyl)propiophenone
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 3',5'-Bis(trifluoromethyl)propiophenone in Modern Chemistry
This compound is a fluorinated aromatic ketone of significant interest in pharmaceutical and materials science research. The presence of two trifluoromethyl groups on the phenyl ring dramatically influences its chemical properties, enhancing its electrophilicity and providing a unique spectroscopic signature for analytical monitoring. This compound serves as a critical building block in the synthesis of various bioactive molecules and advanced materials. The robust monitoring of its reactions is paramount for ensuring product quality, optimizing reaction yields, and gaining deeper insights into reaction kinetics and mechanisms.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols are designed to be a validated starting point for your experimental work, grounded in established analytical principles.
Strategic Selection of Analytical Techniques
The choice of the optimal analytical technique hinges on the specific requirements of the reaction being monitored. Key considerations include the need for real-time data, the chemical nature of the reactants and products, and the desired level of quantitative accuracy.
Caption: Decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Reaction Monitoring
HPLC is a cornerstone technique for the offline analysis of reaction mixtures, offering excellent resolution and quantitative accuracy. A well-developed HPLC method can effectively separate the starting material, this compound, from its reaction products and any impurities.
Protocol: Reverse-Phase HPLC Method for this compound
This protocol provides a starting point for the development of a robust reverse-phase HPLC method. Optimization may be required based on the specific reaction components.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio will depend on the polarity of the reaction products but a good starting point is a gradient elution.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm and 254 nm |
Data Analysis:
-
Identify the peaks corresponding to the starting material and products based on their retention times, which can be confirmed by injecting pure standards.
-
Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, allowing for confident identification of reaction components.
Protocol: GC-MS Analysis of this compound
This protocol is adapted from established methods for similar trifluoromethyl-substituted aromatic ketones and serves as a robust starting point.[1]
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good initial choice.[2]
Reagents:
-
Methanol or other suitable solvent for sample dilution (HPLC grade)
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol, ensuring the final concentration is suitable for GC-MS analysis (typically in the µg/mL range).
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 50 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Analysis:
-
Identify components based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[3]
Caption: General workflow for offline reaction monitoring.
In-Situ Monitoring: A Window into the Reaction
In-situ monitoring techniques provide real-time data on the progress of a reaction without the need for sampling and quenching.[4] This allows for a more accurate understanding of reaction kinetics and the detection of transient intermediates.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Fluorine
The presence of two trifluoromethyl groups makes ¹⁹F NMR an exceptionally powerful tool for monitoring reactions involving this compound. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for clear, well-resolved signals that can be used for quantitative analysis.
Protocol: Quantitative ¹⁹F NMR (qNMR) for In-Situ Reaction Monitoring
This protocol leverages the principles of qNMR using an internal standard for accurate quantification.
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction
-
Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid is an excellent choice due to its structural similarity and well-defined ¹⁹F signal.[5][6]
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine the reactants, deuterated solvent, and a precisely weighed amount of the internal standard.
-
-
NMR Acquisition Parameters:
-
Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Employ a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire spectra at regular time intervals throughout the course of the reaction.
-
Data Analysis:
-
Integrate the area of the ¹⁹F signal for the starting material, product(s), and the internal standard.
-
The concentration of each species can be calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of fluorine nuclei in the analyte
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of fluorine nuclei in the internal standard
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solution
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
In-situ FTIR spectroscopy allows for the real-time monitoring of changes in functional groups during a reaction. For reactions involving this compound, the most prominent change will be in the carbonyl (C=O) stretching frequency.
Protocol: In-Situ FTIR Monitoring
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a flow cell.
Procedure:
-
Instrument Setup:
-
Insert the ATR probe into the reaction vessel or connect the reactor to a flow cell.
-
Collect a background spectrum of the reaction solvent at the desired reaction temperature.
-
-
Reaction Initiation:
-
Charge the reactor with the solvent and reactants.
-
Initiate the reaction (e.g., by adding a catalyst or raising the temperature).
-
-
Data Acquisition:
-
Collect FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis:
-
Monitor the decrease in the intensity of the carbonyl peak of the starting material (around 1690-1715 cm⁻¹) and the appearance of new peaks corresponding to the product(s).
-
By plotting the absorbance of a characteristic peak versus time, a reaction profile can be generated. For quantitative analysis, a calibration curve is required.
Safety Considerations
This compound is classified as a skin and eye irritant.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The analytical methods and protocols outlined in this guide provide a comprehensive toolkit for the effective monitoring of reactions involving this compound. The choice of technique will be dictated by the specific experimental goals, with HPLC and GC-MS offering robust offline analysis and in-situ NMR and FTIR providing invaluable real-time kinetic and mechanistic data. By applying these methods, researchers can accelerate their research and development efforts in the exciting field of fluorinated compounds.
References
-
Mettler-Toledo AutoChem. (2014, October 14). Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. [Link]
-
Maschmeyer, T., Yunker, L. P. E., & Hein, J. E. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1033-1039. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522825, this compound. PubChem. [Link]
-
Mettler-Toledo AutoChem. (2014, October 14). Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. [Link]
-
Bureau International des Poids et Mesures. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
ResearchGate. (n.d.). (PDF) In Situ Reaction Monitoring of Unstable Lithiated Intermediates through Inline FTIR Spectroscopy. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Zhang, Z., & Schreiner, P. R. (2017). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 15(48), 10076-10085. [Link]
-
MDPI. (n.d.). In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. [Link]
-
ResearchGate. (n.d.). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]
-
Semantic Scholar. (n.d.). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 6. learning.sepscience.com [learning.sepscience.com]
Scale-Up Synthesis of 3',5'-Bis(trifluoromethyl)propiophenone: An Application Note and Protocol
Introduction
3',5'-Bis(trifluoromethyl)propiophenone is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable intermediate for drug discovery and development professionals. This application note provides a comprehensive guide to the scale-up synthesis of this compound via Friedel-Crafts acylation, addressing critical aspects of process chemistry, safety, and purification for production at the kilogram scale. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound and key reagents is fundamental for safe handling and effective process design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₁H₈F₆O | 270.17 | Colorless to pale yellow liquid | - | - |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 | Colorless liquid | 116 | 1.38 |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | Colorless fuming liquid | 80 | 1.065 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | White to yellow solid | 180 (sublimes) | 2.44 |
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with propanoyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst.[1][2]
The reaction proceeds via the following key steps:
-
Formation of the Acylium Ion: Propanoyl chloride reacts with aluminum chloride to form a highly electrophilic acylium ion. The aluminum chloride acts as a Lewis acid, accepting a lone pair of electrons from the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step. The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3][4] This deactivation necessitates the use of a stoichiometric amount of the strong Lewis acid catalyst, aluminum chloride, to drive the reaction.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this process.
Caption: Kilogram-Scale Synthesis Workflow.
Step 1: Reactor Preparation and Reagent Charging
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (3.73 kg, 27.98 mol).
-
Add dichloromethane (15 L) to the reactor and begin stirring to form a slurry.
Step 2: Formation of the Acylium Ion Complex
-
Cool the reactor contents to 0-5 °C using a suitable cooling bath.
-
Slowly add propanoyl chloride (2.38 kg, 25.72 mol) to the stirred slurry over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
Step 3: Friedel-Crafts Acylation
-
Slowly add a solution of 1,3-bis(trifluoromethyl)benzene (5.00 kg, 23.35 mol) in dichloromethane (10 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed.
Step 4: Reaction Quench and Work-up
-
Prepare a quench vessel with crushed ice (50 kg) and 6M hydrochloric acid (5 L).
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling. Slowly transfer the reaction mixture to the vigorously stirred quench vessel, maintaining the temperature of the quench mixture below 20 °C.
-
After the transfer is complete, continue stirring for 30 minutes.
-
Transfer the mixture to a suitable separatory funnel or vessel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Combine the organic layers and wash sequentially with 6M hydrochloric acid (5 L), water (10 L), saturated sodium bicarbonate solution (2 x 7.5 L), and brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (1.0 kg), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation.
-
Assemble a distillation apparatus suitable for vacuum operation.
-
Distill the crude product under reduced pressure. The product is expected to distill at a temperature range determined by the applied vacuum.
-
Collect the fractions corresponding to the pure product. Expected yield: 70-80%.
Process Safety Considerations
-
Exothermic Reaction: The reaction of aluminum chloride with propanoyl chloride and the subsequent acylation are exothermic. [5]Careful control of addition rates and temperature is crucial to prevent a runaway reaction. A reaction calorimetry study is highly recommended before scaling up to ensure adequate heat removal capacity.
-
HCl Gas Evolution: The reaction and, in particular, the quenching step, generate significant amounts of corrosive hydrogen chloride gas. [6]The reactor and quench vessel must be vented to a scrubber system to neutralize the HCl gas.
-
Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent deactivation of the catalyst and the formation of unwanted byproducts.
-
Corrosive Reagents: Propanoyl chloride and aluminum chloride are corrosive and can cause severe burns. [7]Handle with extreme care using appropriate PPE.
-
Waste Disposal: The aqueous waste containing aluminum salts should be neutralized and disposed of in accordance with local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive catalyst (moisture contamination) | Ensure all reagents and equipment are scrupulously dry. Use freshly opened, high-purity aluminum chloride. |
| Deactivated aromatic ring | For this specific substrate, a slight excess of catalyst and longer reaction times may be necessary. | |
| Formation of Byproducts | Polysubstitution | While less likely with a deactivated ring, using a stoichiometric amount of the acylating agent is recommended. |
| Impurities in starting materials | Use high-purity starting materials. | |
| Difficult Work-up | Emulsion formation during extraction | Add more brine or a small amount of a different organic solvent to break the emulsion. |
| Incomplete quenching | Ensure the reaction mixture is added slowly to a well-stirred ice/acid mixture. |
Analytical Characterization
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
HPLC or GC-MS: To determine the purity of the final product. A typical HPLC method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. [8]* FTIR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation is a robust and efficient method when careful attention is paid to process parameters and safety. The deactivating nature of the trifluoromethyl groups necessitates the use of a stoichiometric amount of a strong Lewis acid catalyst and may require extended reaction times. Proper management of the exothermic nature of the reaction and the corrosive byproducts is paramount for a safe and successful scale-up. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for chemists and chemical engineers involved in the large-scale production of this important pharmaceutical intermediate.
References
-
The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science. (n.d.). Retrieved January 12, 2026, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014, April 14). Retrieved January 12, 2026, from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved January 12, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved January 12, 2026, from [Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the difference between crystallization and distillation? - Quora. (2017, October 5). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of aromatic Ketones by Friedel-Crafts Acylation - YouTube. (2020, October 19). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents. (n.d.).
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - ResearchGate. (2025, March 2). Retrieved January 12, 2026, from [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the purpose of washing with HCl in a Friedel-Crafts alkylation (or NaOH in acylation)? : r/chemhelp - Reddit. (2020, April 6). Retrieved January 12, 2026, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (2021, August 22). Retrieved January 12, 2026, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents. (n.d.).
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NMR and HPLC profiling of bee pollen products from different countries - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanochemical Friedel–Crafts acylations - Beilstein Journals. (2019, June 17). Retrieved January 12, 2026, from [Link]
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(PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
HCl Treatment | De Dietrich. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric synthesis of (S)- 3, 5-Bis (trifluoromethyl) acetophenol by yeast in organic solvent system - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved January 12, 2026, from [Link]
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Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 12, 2026, from [Link]
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Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]
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Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - MDPI. (1989, November 8). Retrieved January 12, 2026, from [Link]
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. (n.d.). Retrieved January 12, 2026, from [Link]
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Where does the HCl come from in the Friedel-Crafts acylation? - Quora. (2017, May 13). Retrieved January 12, 2026, from [Link]
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Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - Semantic Scholar. (2021, August 9). Retrieved January 12, 2026, from [Link]
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(PDF) NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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The Trifluoromethyl Group: A Keystone in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry. Its unique and potent electronic properties profoundly influence a molecule's physicochemical and pharmacological profile, often transforming a promising lead compound into a successful drug candidate. This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into the fundamental principles behind its utility, from enhancing metabolic stability and modulating lipophilicity to improving target binding affinity. Furthermore, this document furnishes detailed, field-proven protocols for the experimental evaluation of trifluoromethylated compounds, empowering researchers to rationally design and assess the next generation of therapeutics.
The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom, but its effects extend far beyond simple substitution.[1] Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity impart a unique combination of properties that can be leveraged to overcome common challenges in drug development.[2][3]
Enhancing Metabolic Stability: The Power of the C-F Bond
A primary challenge in drug design is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism.[3][4]
-
Blocking Metabolic Hotspots: By strategically placing a CF3 group at a known or suspected site of metabolism, particularly where oxidative processes occur, that metabolic pathway can be effectively blocked.[5] This "metabolic switching" can significantly increase a drug's half-life, leading to improved bioavailability and a more favorable dosing regimen.[5] For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can dramatically reduce the number of metabolites formed.[5]
Modulating Physicochemical Properties: A Balancing Act
The trifluoromethyl group exerts a profound influence on a molecule's lipophilicity and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP/LogD): The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[3] This increased lipophilicity can improve absorption and distribution. However, the impact of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group influencing its effect.[6] While polyfluoroalkylation typically increases lipophilicity, strategic placement can be used to fine-tune this property.[7]
-
Electronic Effects and pKa: As a potent electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic or basic functionalities.[2][8] This modulation of a molecule's ionization state at physiological pH can influence its solubility, permeability, and interactions with biological targets.
Optimizing Drug-Target Interactions: Enhancing Potency and Selectivity
The electronic and steric properties of the trifluoromethyl group can be harnessed to fine-tune a drug's binding affinity and selectivity for its intended biological target.[4][9]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to enhanced binding interactions with biological targets through improved hydrogen bonding and electrostatic interactions.[2][9] Its size, larger than a methyl group, can also lead to increased affinity and selectivity through enhanced hydrophobic interactions.[2]
-
Conformational Control: The introduction of a bulky trifluoromethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target receptor.
Data Presentation: Physicochemical Properties
The following table summarizes the typical effects of introducing a trifluoromethyl group in place of a methyl group on key physicochemical and pharmacokinetic parameters.
| Parameter | Molecule with -CH3 | Molecule with -CF3 | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | The high electronegativity of fluorine atoms increases lipophilicity.[3] |
| Metabolic Stability | Lower | Higher | The C-F bond is stronger than the C-H bond and resistant to enzymatic cleavage.[3][4][5] |
| Half-life (t1/2) | Shorter | Longer | Reduced metabolic clearance leads to a longer duration of action.[5] |
| pKa (of a nearby amine) | Higher | Lower | The strong electron-withdrawing nature of the CF3 group decreases the basicity of the amine.[2] |
| Binding Affinity (KD) | Higher (weaker) | Lower (stronger) | Enhanced hydrophobic and electrostatic interactions with the target.[2] |
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to evaluate the properties of trifluoromethylated drug candidates.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a trifluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compounds (trifluoromethylated and non-fluorinated analogs)
-
Positive control compounds (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[5]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[5]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[5]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol: Target Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique for directly measuring the heat changes that occur upon binding of a small molecule (ligand) to a larger molecule (protein), providing a complete thermodynamic profile of the interaction, including the binding affinity (KD). [10] Objective: To determine the equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding for a trifluoromethylated compound and its non-fluorinated analog to their target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Test compounds (ligands)
-
Buffer solution (matched for both protein and ligand)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the buffer.
-
Prepare a solution of the ligand at a concentration typically 10-20 times higher than the protein concentration.
-
Ensure that the buffer for both the protein and ligand is identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration, where small aliquots of the ligand are injected into the protein solution. The instrument measures the heat released or absorbed with each injection.
-
-
Data Analysis:
-
The raw data (heat per injection versus molar ratio) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from the following equations: ΔG = -RT ln(KA) = RT ln(KD) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
Logical Relationship Diagram:
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Synthetic Methodologies: An Overview
The introduction of the trifluoromethyl group into a molecule is a key step in the synthesis of many pharmaceuticals. A variety of methods have been developed for this purpose.
-
Nucleophilic Trifluoromethylation: This involves the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride source to add a CF3 group to electrophiles such as aldehydes and ketones. [11]* Electrophilic Trifluoromethylation: Reagents such as Togni and Umemoto-type reagents are used to deliver a "CF3+" equivalent to nucleophilic substrates. [2]* Radical Trifluoromethylation: This approach utilizes radical precursors to generate a CF3 radical, which can then be added to various organic molecules. The Langlois reagent (sodium trifluoromethanesulfinate) is an example of a reagent used in this type of reaction. [12]* Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form C-CF3 bonds, particularly on aromatic and heteroaromatic rings. [13] The choice of method depends on the specific substrate, the desired position of the trifluoromethyl group, and the overall synthetic strategy.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve drug-target interactions has led to its prevalence in a wide range of approved drugs. [1][2]A thorough understanding of its properties and the availability of robust experimental protocols for evaluation are essential for the rational design of novel therapeutics with improved efficacy and safety profiles. By leveraging the unique characteristics of the trifluoromethyl group, researchers can continue to push the boundaries of drug discovery and development.
References
- Vertex AI Search. The Role of Trifluoromethyl Groups in Modern Drug Design.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Vertex AI Search. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article.
- Vertex AI Search. Advances in cell-based permeability assays to screen drugs for intestinal absorption.
- Vertex AI Search. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Wikipedia. Trifluoromethyl group.
- Vertex AI Search. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.
- Vertex AI Search. The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates.
- SciSpace. (PDF) Fluorine in medicinal chemistry. (2008).
- Teledyne LABS. Permeation Testing.
- Malvern Panalytical. Binding Affinity.
- BioIVT. Cell Permeability Assay.
- ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry.
- Pharmaron. Permeability.
- ScienceDaily. Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business.
- Creative Bioarray. Overview of In Vitro Permeability Assays.
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- TA Instruments. How to Assess Binding in Drug Discovery.
- Vertex AI Search. Quickly Calculating Drug–Target Binding Affinity With Machine Learning.
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- Vertex AI Search. Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Vertex AI Search. Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
- PubMed Central. How to measure and evaluate binding affinities.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.
- NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Chemistry World. Trifluoromethylation made easy.
- BenchChem. A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
- PubMed. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.
- BenchChem. Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems.
- NIH. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.
- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3',5'-Bis(trifluoromethyl)propiophenone Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3',5'-Bis(trifluoromethyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during this synthetic procedure. The synthesis, a Friedel-Crafts acylation, is notoriously challenging due to the electronic properties of the starting material, 1,3-bis(trifluoromethyl)benzene. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups severely deactivate the aromatic ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution.[1][2]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple recitation of steps to explain the underlying chemical principles and causality, empowering you to diagnose and resolve issues in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and initial hurdles encountered during the synthesis.
Q1: My reaction yield is extremely low, or I'm recovering only starting material. What is the most likely primary cause?
A1: The most probable cause is the inherent low reactivity (deactivation) of the 1,3-bis(trifluoromethyl)benzene ring.[1] The two -CF₃ groups are powerful electron-withdrawing groups, which pull electron density away from the aromatic π-system. This deactivation raises the activation energy of the electrophilic attack by the propionylium ion, making the reaction sluggish.[2] To overcome this, the reaction requires forcing conditions, a highly active catalyst, and stringent control over all reagents and conditions.
Q2: How critical is the purity and handling of my reagents?
A2: It is absolutely critical and a frequent source of failure.
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): AlCl₃ is extremely hygroscopic and reacts violently with water. Moisture in your solvent, on your glassware, or in the starting materials will hydrolyze and deactivate the catalyst, halting the reaction.[3] You must use fresh, high-purity, anhydrous AlCl₃ from a newly opened or properly stored container.
-
Propionyl Chloride: As an acyl chloride, propionyl chloride is also highly sensitive to moisture. It will hydrolyze to propionic acid and HCl gas.[4] Propionic acid will not form the necessary acylium ion electrophile under these conditions, leading to lower yields. Use freshly distilled or a new bottle of propionyl chloride.
-
1,3-Bis(trifluoromethyl)benzene & Solvent: These must be strictly anhydrous. It is best practice to use a freshly dried, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Q3: Why is a stoichiometric amount (or more) of AlCl₃ required when it's a catalyst?
A3: This is a hallmark of Friedel-Crafts acylation reactions. The product, this compound, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃).[5] This complexation effectively sequesters the catalyst, taking it out of the reaction cycle. Therefore, at least one molar equivalent of AlCl₃ per mole of the ketone product is consumed. To drive the reaction, a stoichiometric amount or a slight excess relative to the limiting reagent is necessary.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental failures.
Guide 1: Issue - Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 1,3-bis(trifluoromethyl)benzene after the reaction, follow this diagnostic workflow.
Troubleshooting Workflow: Low Conversion
Caption: A step-by-step workflow for diagnosing low starting material conversion.
Causality and Recommended Actions:
-
Catalyst Inactivity:
-
Cause: As discussed in FAQ 2, moisture is the primary culprit for deactivating AlCl₃.
-
Action: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent (e.g., CaH₂). Use a fresh, unopened bottle of anhydrous AlCl₃ or one that has been stored meticulously in a desiccator.
-
-
Insufficient Reaction Temperature/Time:
-
Cause: The high activation energy of this reaction means room temperature is often insufficient.
-
Action: The reaction typically requires heating. A temperature range of 50-70°C is a reasonable starting point. Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time (e.g., from 4 hours to 12-24 hours).
-
-
Incorrect Stoichiometry:
-
Cause: Using a catalytic amount of AlCl₃ will result in the reaction stopping once the catalyst is complexed with the initial product formed.
-
Action: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically 1,3-bis(trifluoromethyl)benzene).
-
Guide 2: Issue - Formation of Multiple Byproducts
If your crude reaction mixture shows multiple spots on TLC or peaks in GC-MS besides the starting material and desired product, consider these possibilities.
Potential Byproducts and Their Origins
| Byproduct Name | Structure/Formula | Origin | Mitigation Strategy |
| Propionic Acid | CH₃CH₂COOH | Hydrolysis of propionyl chloride due to moisture. | Ensure strictly anhydrous conditions. Use fresh propionyl chloride. |
| Propionic Anhydride | (CH₃CH₂CO)₂O | Can be present as an impurity in propionyl chloride or formed in situ. | Use high-purity, freshly distilled propionyl chloride. |
| Unidentified Tars | High MW polymers | Occurs at excessively high temperatures, leading to decomposition of reagents or products. | Maintain a controlled reaction temperature. Avoid localized overheating. |
Causality and Recommended Actions:
-
Hydrolysis of Acylating Agent:
-
Cause: Trace moisture reacting with propionyl chloride.[4]
-
Action: Follow the stringent anhydrous procedures outlined in Guide 1. The presence of propionic acid not only consumes the acylating agent but can also interfere with the catalyst.
-
-
Thermal Decomposition:
-
Cause: Friedel-Crafts reactions can be exothermic. If the initial addition of reagents is too fast or cooling is inadequate, runaway temperatures can lead to decomposition and tar formation.
-
Action: Add the propionyl chloride dropwise to the suspension of AlCl₃ and 1,3-bis(trifluoromethyl)benzene at a lower temperature (e.g., 0-5°C) to control the initial exotherm before slowly heating the reaction to reflux.
-
Guide 3: Issue - Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Causality and Recommended Actions:
-
Incomplete Quenching/Hydrolysis of Aluminum Complex:
-
Cause: The AlCl₃-ketone complex must be fully hydrolyzed during the work-up to liberate the product.
-
Action: The quench should be performed carefully by slowly adding the reaction mixture to ice-cold dilute acid (e.g., 1M HCl). This is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood with adequate cooling. Stirring vigorously ensures the complete breakdown of the aluminum salts.
-
-
Emulsion Formation During Extraction:
-
Cause: Finely dispersed aluminum salts (aluminum hydroxide) can form during work-up, leading to persistent emulsions during the aqueous/organic extraction.
-
Action: After quenching, allow the mixture to stir until two clear layers are visible. If emulsions persist, add more organic solvent or a small amount of brine to help break the emulsion. Filtration through a pad of celite before extraction can also help remove fine solids.
-
-
Purification Challenges:
-
Cause: The product may be contaminated with unreacted starting material or other non-polar byproducts.
-
Action:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: This is a very effective method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). The product is more polar than the starting arene and will elute later.
-
Recrystallization: If the product is a solid at room temperature or can be solidified from a concentrated solution, recrystallization from a suitable solvent (e.g., hexanes, heptane) is an excellent final purification step.
-
-
Part 3: Experimental Protocol and Data
This section provides a representative experimental protocol based on established principles for Friedel-Crafts acylation of deactivated substrates.
General Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the deactivated aromatic ring.
// Step 1: Formation of Acylium Ion { rank=same; PropionylCl [label="Propionyl Chloride"]; AlCl3_1 [label="AlCl₃"]; Acylium_Complex [label="[Propionylium-AlCl₄⁻ Complex]"]; PropionylCl -> Acylium_Complex [label="+"]; AlCl3_1 -> Acylium_Complex [style=invis]; }
// Step 2: Electrophilic Attack Arene [label="1,3-Bis(trifluoromethyl)benzene"]; Sigma_Complex [label="Sigma Complex\n(Arenium Ion)"]; Acylium_Complex -> Sigma_Complex [label="Electrophilic Attack"]; Arene -> Sigma_Complex [style=invis];
// Step 3: Deprotonation Product_Complex [label="Product-AlCl₃ Complex"]; AlCl4 [label="AlCl₄⁻"]; Sigma_Complex -> Product_Complex [label="Deprotonation"]; AlCl4 -> Product_Complex [style=invis];
// Step 4: Work-up Final_Product [label=<this compound>, shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Work-up)"]; Product_Complex -> Final_Product; H2O -> Final_Product [style=invis]; }
Sources
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Friedel-Crafts Acylation for Electron-Deficient Rings
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation of electron-deficient aromatic systems. Here, we move beyond standard textbook procedures to offer in-depth troubleshooting, mechanistic insights, and alternative strategies to overcome the inherent difficulties of these reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and common queries related to the acylation of deactivated aromatic rings.
Q1: Why is my Friedel-Crafts acylation failing with an electron-deficient substrate (e.g., nitrobenzene, benzonitrile)?
A1: The success of a Friedel-Crafts acylation hinges on the aromatic ring acting as a nucleophile to attack the electrophilic acylium ion.[1][2] Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups, pull electron density out of the aromatic ring.[3][4][5] This "deactivation" makes the ring significantly less nucleophilic and therefore much less reactive towards the acylium ion electrophile.[3][4] Furthermore, many EWGs contain lone pairs of electrons (e.g., on the oxygens of a nitro group) that can coordinate with the Lewis acid catalyst (like AlCl₃), leading to catalyst deactivation.[3][6]
Q2: I've added a large excess of aluminum chloride (AlCl₃), but the reaction still shows low conversion. What is happening?
A2: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[7][8] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[3][7] With electron-deficient substrates, not only does the starting material's EWG compete for the catalyst, but the product complexation issue remains. Simply adding more catalyst may not overcome the profound electronic deactivation of the ring itself.
Q3: Can I simply increase the reaction temperature to force the reaction to proceed?
A3: Increasing the temperature can sometimes improve reaction rates for moderately deactivated substrates.[9][10] However, this is not a universal solution and comes with risks. Excessively high temperatures can lead to decomposition of starting materials, the acylating agent, or the product.[10] It can also promote side reactions, leading to a complex mixture of products and lower selectivity.[9][10] For severely deactivated rings, even forcing conditions with high heat may not yield the desired product.[9]
Q4: Are there any "go-to" catalysts that are more effective than AlCl₃ for deactivated rings?
A4: Yes, for moderately deactivated substrates, stronger Lewis acids or Brønsted acids can be more effective. Trifluoromethanesulfonic acid (triflic acid, TfOH) is a powerful catalyst that has shown success in acylating substrates like chlorobenzene.[9] In some specific cases, superacid systems might be employed, but these are often not general solutions and can result in low yields.[9] Alternative catalytic systems, such as metal triflates (e.g., Cu(OTf)₂) or reusable solid acid catalysts like zeolites, are also being explored as greener and sometimes more effective alternatives.[3][11]
Troubleshooting Guide: From Low Yields to No Reaction
This guide is structured to help you diagnose and solve specific experimental issues you may encounter.
Problem 1: No Reaction or Very Low Yield
You've set up your Friedel-Crafts acylation with a deactivated substrate (e.g., a halobenzene or a ring with a trifluoromethyl group), and after the standard workup, you recover mostly unreacted starting material.
The combination of a deactivated ring and an insufficiently reactive electrophile/catalyst system is the most likely cause. The energy barrier for the electrophilic aromatic substitution is too high under your current conditions.
Caption: Troubleshooting workflow for low-yield acylations.
1. Switch to a More Powerful Catalytic System:
For moderately deactivated rings, aluminum chloride may not be sufficient. Triflic acid (TfOH) can protonate the acylating agent to form a highly reactive electrophile.
-
Experimental Protocol: Acylation with Triflic Acid [9]
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic acid (0.2 - 1.0 eq) to the stirred solution.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify.
-
2. Increase Reaction Temperature (with caution):
Elevating the temperature provides the necessary activation energy. This is often employed in industrial settings using robust catalysts like zeolites.
| Temperature (°C) | Effect on Moderately Deactivated Substrates | Potential Downsides |
| 25-50 | Slight increase in rate, may be insufficient. | Minimal side reactions. |
| 50-100 | Significant rate increase often observed. | Increased risk of side products, potential for deacylation.[10] |
| >100 | May be required for stubborn substrates.[10] | High risk of decomposition and byproduct formation.[10] |
3. For Severely Deactivated Systems - Consider Alternative Routes:
For rings bearing potent EWGs like -NO₂, traditional Friedel-Crafts acylation is often not viable.[6][9][12] Alternative strategies that do not rely on electrophilic aromatic substitution should be considered:
-
Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently electron-poor and has a good leaving group, an acyl nucleophile could be used.
-
Metal-Catalyzed Cross-Coupling: A pre-functionalized (e.g., boronic acid, organozinc) aromatic ring can be coupled with an acyl chloride using a palladium or other transition metal catalyst.
Problem 2: Catalyst Deactivation or Consumption
You notice that the reaction starts but then stalls, or you require a very large excess of the Lewis acid to achieve a moderate yield.
This points to two primary issues: complexation of the catalyst with the ketone product and coordination with the electron-withdrawing group on your starting material.[3] Moisture in the reaction is also a common culprit, as it hydrolyzes and deactivates Lewis acids like AlCl₃.[3]
-
Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Solvents and reagents must be anhydrous. This prevents the hydrolysis of the Lewis acid catalyst.[3]
-
Increase Catalyst Stoichiometry: For moderately deactivated systems, increasing the amount of AlCl₃ can help compensate for catalyst sequestration.[9] However, be aware of the increased waste and potential for more side reactions.
-
Explore Reusable Catalysts: Solid acid catalysts like zeolites are not consumed by product complexation in the same way and can often be filtered off and reused, offering a greener alternative.[3]
-
Protocol Highlight: Acylation using Zeolites [9]
-
Combine the aromatic substrate, acylating agent, and zeolite catalyst in a microwave-safe reaction vessel.
-
Irradiate the mixture at a high temperature (e.g., 190-230 °C) for a set time (e.g., 15-60 minutes).
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The catalyst can be washed, dried, and potentially reused.
-
Purify the product from the filtrate.
-
Mechanism Visualization: Why Deactivated Rings Fail
The core of the problem lies in the first, rate-determining step of the electrophilic aromatic substitution mechanism.
Caption: Comparison of acylation on activated vs. deactivated rings.
This diagram illustrates that the electron-donating group in toluene enriches the π-system, facilitating a rapid attack on the acylium ion. Conversely, the electron-withdrawing nitro group impoverishes the π-system, creating a high energy barrier for the reaction.
References
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation: Mechanism & Conditions. (2023, October 21). StudySmarter. Retrieved January 12, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
"Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Acylation reaction and Mechanism (Part2). (2025, December 30). YouTube. Retrieved January 12, 2026, from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? (2017, March 23). Quora. Retrieved January 12, 2026, from [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025, December 2). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN? (2024, February 13). Quora. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts & Relative Ring Reactivity. (2022, April 21). YouTube. Retrieved January 12, 2026, from [Link]
-
Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. (2020, July 15). YouTube. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Synthesis of 3',5'-Bis(trifluoromethyl)propiophenone
Welcome to the technical support guide for the synthesis of 3',5'-Bis(trifluoromethyl)propiophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis via Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the causality behind the procedures, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the synthesis.
Q1: Why is a full stoichiometric equivalent (or more) of Aluminum Chloride (AlCl₃) necessary for this reaction?
A: Unlike a truly catalytic reaction, the product of a Friedel-Crafts acylation—in this case, the this compound ketone—is a moderate Lewis base. The carbonyl oxygen readily coordinates with the strong Lewis acid catalyst, AlCl₃, to form a stable complex.[1][2] This complex is typically irreversible under the reaction conditions and effectively sequesters the catalyst. Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the ketone product formed. Using slightly more than one equivalent ensures there is enough free catalyst to activate the propanoyl chloride for the reaction to proceed to completion.
Q2: Is polyacylation—the addition of a second propanoyl group—a significant risk in this synthesis?
A: No, polyacylation is not a significant concern, which is a major advantage of Friedel-Crafts acylation over its alkylation counterpart.[3][4] The first acyl group added to the aromatic ring is strongly electron-withdrawing and deactivating. This deactivation makes the product, this compound, significantly less nucleophilic (less reactive) than the starting material, 1,3-bis(trifluoromethyl)benzene. Consequently, the likelihood of a second electrophilic aromatic substitution event is extremely low under standard reaction conditions.[5]
Q3: Can the acylation occur at other positions on the 1,3-bis(trifluoromethyl)benzene ring?
A: Isomer formation is highly unlikely. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and a strong meta-director in electrophilic aromatic substitution. In 1,3-bis(trifluoromethyl)benzene, both -CF₃ groups direct incoming electrophiles to the positions meta to themselves. The C5 position is meta to both -CF₃ groups, making it the most electronically favorable site for acylation. The C2, C4, and C6 positions are all electronically disfavored (ortho or para to at least one -CF₃ group) and, in the case of C2, also sterically hindered. Therefore, the reaction exhibits very high regioselectivity for the desired 3',5'-isomer.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Reaction Failure or Extremely Low Conversion
You've run the reaction, but TLC or GC-MS analysis of the crude mixture shows primarily unreacted starting material.
-
Likely Cause: Inactivation of the Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Even trace amounts of moisture in the reactants, solvent, or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. Similarly, propanoyl chloride can hydrolyze to propionic acid, which will not form the necessary acylium ion electrophile.
-
Troubleshooting & Validation Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (N₂ or Ar).
-
Use High-Purity, Dry Reagents: Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle stored in a desiccator. The solvent (e.g., dichloromethane, 1,2-dichloroethane) must be anhydrous grade, preferably dried over molecular sieves. Propanoyl chloride should be freshly distilled before use.
-
Validation Check: A simple, small-scale test reaction with known good reagents (e.g., benzene or toluene) can confirm the activity of your AlCl₃ catalyst.
-
Problem 2: Good Conversion but Low Isolated Yield after Workup
The reaction appears to have worked based on in-process analysis, but the final yield of purified product is disappointingly low. The workup may have produced emulsions or an intractable solid.
-
Likely Cause: Incomplete Decomplexation of the Product-Catalyst Complex. As mentioned in the FAQ, the ketone product forms a tight complex with AlCl₃. This complex is often a solid or a thick oil that is not soluble in the organic solvent. During aqueous workup, if the decomplexation is not complete, a significant portion of the product can be lost in the solid precipitate or at the aqueous-organic interface.
-
Troubleshooting & Validation Protocol:
-
Controlled Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The ice controls the highly exothermic hydrolysis of excess AlCl₃, while the acid ensures the medium is sufficiently acidic to break down the ketone-AlCl₃ complex and keep aluminum salts (as AlCl₃ or Al(OH)₃) dissolved in the aqueous phase.
-
Sufficient Stirring & Extraction: After quenching, allow the mixture to stir until all solids have dissolved and two clear layers are visible. If a solid persists, more acid may be required. Extract the aqueous layer multiple times (e.g., 3x with dichloromethane) to ensure complete recovery of the product.
-
Validation Check: After the first extraction, take a small sample of the aqueous layer, basify it slightly, and then extract it with a small amount of solvent. A TLC or GC check of this second extract can reveal if a significant amount of product was left behind.
-
Problem 3: Presence of Persistent, Difficult-to-Remove Impurities
Your final product appears to be contaminated with one or more significant byproducts, even after standard purification (e.g., column chromatography, recrystallization).
-
Likely Cause A: Impurities in Starting Materials. The Friedel-Crafts reaction will acylate reactive aromatic impurities present in the 1,3-bis(trifluoromethyl)benzene starting material. This can lead to byproducts with similar polarity to the desired product, making separation challenging.
-
Likely Cause B: Decarbonylation of the Acylium Ion. While acylium ions are generally stable, under excessively high temperatures, the propanoyl acylium ion ([CH₃CH₂CO]⁺) could potentially decarbonylate to form a propyl carbocation ([CH₃CH₂CH₂]⁺). This carbocation would then lead to an undesired Friedel-Crafts alkylation side product, 3',5'-bis(trifluoromethyl)propylbenzene.
-
Troubleshooting & Validation Protocol:
-
Analyze Starting Materials: Before starting the synthesis, verify the purity of the 1,3-bis(trifluoromethyl)benzene and propanoyl chloride using GC-MS and/or ¹H NMR.
-
Control Reaction Temperature: The acylation should be performed at a controlled temperature. The initial addition of AlCl₃ and propanoyl chloride is often done at a low temperature (e.g., 0-5°C) to manage the exotherm, followed by gentle warming to a moderate temperature (e.g., 40-50°C) to drive the reaction to completion. Avoid excessive heating.
-
Characterize Byproducts: If impurities are present, attempt to isolate a small amount for characterization by NMR and MS. This will provide definitive evidence of its structure and point towards its origin (e.g., the absence of a carbonyl group would suggest the alkylation side product).
-
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Most Likely Cause | Recommended Action |
| No reaction / Low conversion | Inactive catalyst (moisture) | Use anhydrous reagents/solvents; dry all glassware. |
| Low isolated yield | Incomplete decomplexation | Quench slowly onto ice/conc. HCl; stir until clear. |
| Persistent impurities | Contaminated starting materials | Analyze starting material purity by GC-MS/NMR. |
| High reaction temperature | Maintain strict temperature control; avoid overheating. |
Protocol: Standard Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas (N₂) inlet, add anhydrous dichloromethane (DCM, ~3 mL per mmol of starting material).
-
Reagent Addition: Add 1,3-bis(trifluoromethyl)benzene (1.0 eq). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Acylating Agent Addition: Add propanoyl chloride (1.05 eq) dropwise via a syringe, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (~40°C) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Continue stirring until all solids dissolve. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualized Mechanisms and Workflows
Diagram 1: Core Reaction Mechanism & Catalyst Sequestration
Caption: Mechanism of Friedel-Crafts acylation and subsequent catalyst sequestration.
Diagram 2: Troubleshooting Workflow
Sources
Technical Support Center: Navigating Byproduct Formation in Grignard Reactions with Trifluoromethylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of byproduct formation when performing Grignard reactions with trifluoromethylated compounds. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly enhances the electrophilicity of the carbonyl carbon, making these substrates highly reactive but also prone to specific side reactions.[1] This resource is designed to help you diagnose and mitigate these issues, leading to cleaner reactions and higher yields of your target trifluoromethylated alcohols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during Grignard reactions with trifluoromethylated aldehydes and ketones in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of a reduced product (a secondary alcohol) instead of the desired tertiary alcohol. What is happening and how can I prevent this?
Answer: This is a common issue, particularly when using Grignard reagents with β-hydrogens (e.g., isopropylmagnesium bromide). The Grignard reagent is acting as a reducing agent, transferring a hydride to the carbonyl carbon.[1][2] The strong electron-withdrawing effect of the -CF₃ group makes the carbonyl carbon more susceptible to both nucleophilic attack and reduction.
Causality Explained: The mechanism for this reduction involves a cyclic six-membered transition state where a β-hydride from the Grignard reagent is delivered to the carbonyl carbon.[2] Sterically hindered ketones and bulky Grignard reagents can also favor reduction over addition.[2]
Troubleshooting Steps:
-
Choice of Grignard Reagent: If possible, switch to a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[1]
-
Temperature Control: This is a critical parameter. The addition of the trifluoromethylated compound to the Grignard reagent is exothermic and should be performed at low temperatures (e.g., 0 °C or -78 °C) to minimize the reduction pathway.[1][3]
-
Reverse Addition: Instead of adding the Grignard reagent to the ketone, try adding the ketone solution slowly to the Grignard reagent. This can sometimes alter the reaction pathway and favor addition.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ transmetalates with the Grignard reagent to form a more nucleophilic and less basic organocerium species, which strongly favors nucleophilic addition over reduction and enolization.[4]
Workflow for Cerium(III) Chloride Mediated Addition:
Caption: The Schlenk Equilibrium in Grignard reagents.
Q2: Are there any specific safety concerns when working with trifluoromethylated Grignard reagents?
Yes, there are reports of detonations with trifluoromethyl-substituted Grignard reagents, so extreme caution and appropriate safety measures are advised, especially when working on a larger scale. [1]These reagents can be thermally unstable. It is strongly recommended to conduct a safety evaluation, including calorimetric studies, before scaling up any reaction involving these reagents. [5]Reducing the concentration of the Grignard solution can substantially attenuate decomposition profiles. [5] Q3: Can the Grignard reagent react with the trifluoromethyl group itself?
While the primary reaction site is the electrophilic carbonyl carbon, the high reactivity of Grignard reagents means that under certain conditions, side reactions involving the C-F bonds could be a concern, leading to decomposition. Analysis of decomposition mixtures of some trifluoromethyl-substituted phenyl Grignard reagents has shown destruction of the trifluoromethyl group and the formation of fluoride ions. [5]Maintaining low reaction temperatures is a key strategy to mitigate such decomposition pathways.
Q4: My trifluoromethylated starting material is an ester. What byproducts should I expect?
When a Grignard reagent is added to an ester, the initial nucleophilic addition forms a ketone intermediate. [6]This intermediate ketone is often more reactive than the starting ester. [6]Therefore, a second equivalent of the Grignard reagent will typically react with the in-situ generated ketone, leading to a tertiary alcohol where two of the alkyl/aryl groups are identical. [6]It can be challenging to stop the reaction at the ketone stage with standard Grignard reagents. [7]
Summary of Key Byproducts and Mitigation Strategies
| Byproduct Type | Common Cause | Recommended Mitigation Strategies |
| Reduction Product | Grignard reagent with β-hydrogens acting as a reducing agent. [1][2] | Use Grignard reagents without β-hydrogens; perform addition at low temperatures (-78 °C); use CeCl₃. [1][4] |
| Enolization (Starting Material Recovery) | Grignard reagent acting as a base, deprotonating the α-carbon. [2][4] | Slow, low-temperature addition; use of "turbo Grignard" reagents (i-PrMgCl·LiCl); use of CeCl₃. [4][8] |
| Homocoupling (e.g., Biphenyl) | Wurtz-type coupling of the Grignard reagent with unreacted halide. [1][4] | Slow addition of halide during Grignard formation; use a slight excess of magnesium; avoid high temperatures. [4] |
| Over-addition (with Esters) | In-situ formed ketone intermediate is more reactive than the starting ester. [6] | Use of Weinreb amides instead of esters; carefully controlled stoichiometry and low temperatures may help but are often insufficient. |
By understanding the underlying mechanisms of these side reactions and implementing the appropriate control strategies, you can significantly improve the outcome of your Grignard reactions with these challenging but valuable trifluoromethylated substrates.
References
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem.
- Schlenk Equilibrium Definition - Organic Chemistry Key Term - Fiveable.
- Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchG
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd.
- Schlenk equilibrium - Wikipedia.
- PerJluoroallcyl Grignard Reagents. Part II. * Reaction of Hepta - RSC Publishing.
- Grignard decomposition : r/chemistry - Reddit.
- Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC - NIH.
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Grignard Reaction - Organic Chemistry Portal. [Link]
- Hydrolysis Grignard Reactions and Reduction - Bartleby.com.
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Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
-
Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Preventing byproduct formation in Grignard reactions with Hexanophenone - Benchchem.
-
Nucleophiles Addition to Carbonyl Compounds | Grignard Reaction | Organic Chemistry (IIT-JEE, NEET) - YouTube. [Link]
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- 8. scribd.com [scribd.com]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Aromatic Ketones
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of fluorinated aromatic ketones. The unique physicochemical properties imparted by fluorine, such as high electronegativity, lipophilicity, and the ability to form strong C-F bonds, often introduce complexities in standard purification protocols. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Chromatography Issues
Fluorinated aromatic ketones can exhibit unique retention behaviors in both normal- and reverse-phase chromatography. Understanding these behaviors is key to developing effective separation methods.
FAQ 1: My fluorinated aromatic ketone is co-eluting with a non-fluorinated impurity on a standard C18 column. How can I resolve this?
Root Cause Analysis: The high lipophilicity of the fluorine atoms can sometimes lead to retention times that are very similar to those of non-fluorinated, but otherwise structurally similar, impurities on traditional C18 stationary phases. This co-elution is a common hurdle in the purification of fluorinated compounds.[1][2]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Increase the aqueous component: A gradual increase in the water content of your mobile phase can sometimes enhance the separation of compounds with different polarities.
-
Introduce a fluorinated eluent: Consider replacing a portion of your organic modifier (e.g., acetonitrile or methanol) with a fluorinated alcohol like trifluoroethanol (TFE). This can alter the selectivity of the separation by introducing fluorous-fluorous interactions.[1]
-
-
Change the Stationary Phase:
-
Switch to a Phenyl-Hexyl column: These columns provide alternative selectivity through π-π interactions with the aromatic ring of your ketone, which can be effective in separating aromatic positional isomers.[3]
-
Employ a Fluorinated Stationary Phase: Columns with a perfluoroalkyl or pentafluorophenyl (PFP) stationary phase are specifically designed for the separation of fluorinated compounds.[2][4] These phases can offer enhanced retention and selectivity for halogenated compounds.[2]
-
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. Experiment with temperatures ranging from 30°C to 50°C.
Workflow for Resolving Co-elution:
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Catalyst Selection for the Acylation of 1,3-Bis(trifluoromethyl)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to the technical support guide for the acylation of 1,3-bis(trifluoromethyl)benzene. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for this challenging transformation. The inherent electronic properties of the substrate demand a robust and carefully considered experimental design. This guide is structured to address both foundational questions and specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 1,3-bis(trifluoromethyl)benzene so challenging?
The primary difficulty stems from the severe deactivation of the aromatic ring. The two trifluoromethyl (-CF₃) groups are exceptionally strong electron-withdrawing groups due to the high electronegativity of fluorine. This effect, known as a negative inductive effect (-I), pulls electron density away from the benzene ring. In a Friedel-Crafts acylation, which is an electrophilic aromatic substitution (EAS), the electron-rich aromatic ring attacks a positive electrophile (the acylium ion).[1][2][3] When the ring is electron-deficient, or "deactivated," its nucleophilicity is drastically reduced, making it much less reactive towards electrophiles.[1][4][5] Consequently, standard Friedel-Crafts conditions are often insufficient to promote the reaction, which may fail or result in very low yields.[6][7]
Q2: What are the primary classes of catalysts effective for this reaction?
Given the substrate's low reactivity, catalysts must be exceptionally powerful. The two main classes are:
-
Strong Lewis Acids: While traditional catalysts like AlCl₃ are the workhorses of Friedel-Crafts reactions, their effectiveness can be limited with severely deactivated substrates.[5] For 1,3-bis(trifluoromethyl)benzene, a stoichiometric amount of a very strong Lewis acid is typically required to generate the highly reactive acylium ion electrophile from an acyl halide or anhydride.[8][9]
-
Brønsted Superacids: These are acids stronger than 100% sulfuric acid. Trifluoromethanesulfonic acid (TfOH, or triflic acid) is a prime example and is often the catalyst of choice for difficult acylations.[10] Superacids can protonate the acylating agent, or even the trifluoromethyl groups under harsh conditions, to generate a highly reactive electrophilic species capable of acylating the deactivated ring.[10][11]
Q3: Should I use a catalytic or stoichiometric amount of a Lewis acid like AlCl₃?
For most Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is necessary. This is because the ketone product formed is a Lewis base and will coordinate strongly with the Lewis acid catalyst.[1][8] This coordination forms a stable complex, effectively removing the catalyst from the reaction cycle.[8][12] Therefore, the "catalyst" is consumed and is, in practice, a reagent. This is a key difference from Friedel-Crafts alkylations where the catalyst can be regenerated.[8]
Q4: What are the most common acylating agents for this substrate?
Acyl chlorides (RCOCl) and acid anhydrides ((RCO)₂O) are the most common acylating agents used in conjunction with a strong Lewis or Brønsted acid catalyst.[5][13] In some cases, particularly with superacid catalysts, carboxylic acids themselves can be used as the acylating agent.[10][14] The choice often depends on the stability and commercial availability of the required reagent.
Q5: Are there any "greener" or milder alternatives to traditional catalysts?
While the field is evolving, the acylation of severely deactivated arenes like 1,3-bis(trifluoromethyl)benzene remains challenging for milder catalytic systems. Some research explores solid acid catalysts like zeolites or sulfated zirconia for acylating moderately deactivated substrates such as chlorobenzene, but their applicability to this specific, highly deactivated substrate is not well-established.[4] For now, strong Lewis acids or Brønsted superacids remain the most reliable options despite the environmental and handling concerns associated with them.[5]
Catalyst System Comparison
The table below summarizes the primary catalyst systems for this challenging reaction, outlining their mechanisms and practical considerations.
| Catalyst System | Mechanism of Action | Typical Conditions | Advantages | Disadvantages & Challenges |
| Strong Lewis Acid (e.g., AlCl₃) | Forms a complex with the acylating agent (e.g., acyl chloride), facilitating the departure of the halide to generate a resonance-stabilized acylium ion (R-C≡O⁺).[2][15] | >1.0 equivalent of AlCl₃, inert solvent (e.g., CS₂, CH₂Cl₂), often requires elevated temperatures. | Well-understood, widely used in organic synthesis. | Highly moisture-sensitive, requires stoichiometric amounts, harsh aqueous workup, can generate significant waste.[1][5] |
| Brønsted Superacid (e.g., TfOH) | Protonates the acylating agent to generate a highly reactive electrophile. Can also act as its own solvent.[10] | Can be used in catalytic or stoichiometric amounts, often neat or in a fluorinated solvent, wide temperature range. | Extremely powerful, effective for highly deactivated substrates, can sometimes use carboxylic acids directly.[10][16] | Corrosive, expensive, can lead to side reactions like protolytic defluorination at high temperatures.[11] Requires careful handling and quenching. |
Troubleshooting Guide
Encountering issues is common with this reaction. This guide addresses the most frequent problems.
Caption: Troubleshooting workflow for failed acylation reactions.
Problem: No reaction or very low conversion of starting material.
-
Potential Cause A: Inactive Catalyst due to Moisture.
-
Explanation: Strong Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[1] Any moisture in your reagents, solvent, or glassware will deactivate the catalyst.[1] Brønsted superacids can also be compromised by excess water.
-
Self-Validating Solution:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Reagents: Use freshly opened bottles of anhydrous solvents and reagents. Acyl chlorides should be freshly distilled if purity is in doubt.
-
Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Potential Cause B: Insufficient Catalyst Activity or Loading.
-
Explanation: The extreme deactivation of the ring requires a correspondingly powerful electrophile. Your chosen catalyst may not be strong enough to generate the acylium ion at a sufficient rate.
-
Self-Validating Solution:
-
Increase Loading (Lewis Acids): Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent.[8]
-
Switch to a Stronger Catalyst: If AlCl₃ fails, transitioning to a Brønsted superacid like triflic acid (TfOH) is a logical next step. TfOH is one of the most potent catalysts for this transformation.[10]
-
-
-
Potential Cause C: Suboptimal Reaction Temperature.
-
Explanation: Many chemical reactions have a significant activation energy barrier that must be overcome. For deactivated substrates, room temperature is often insufficient.
-
Self-Validating Solution:
-
Systematic Temperature Increase: If the reaction is clean but incomplete at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or GC/LC-MS. Be aware that higher temperatures can also lead to side reactions.[1]
-
-
Illustrative Reaction Mechanism & Protocol
Mechanism: Acylation using a Brønsted Superacid (TfOH)
The diagram below illustrates the generation of the acylium ion from an acyl chloride using triflic acid (TfOH) and its subsequent attack on the deactivated aromatic ring.
Caption: Mechanism of superacid-catalyzed Friedel-Crafts acylation.
Protocol: Acylation of 1,3-bis(trifluoromethyl)benzene with Acetyl Chloride using TfOH
This protocol is illustrative and should be adapted and optimized for your specific needs. Handle triflic acid with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Preparation (Anhydrous Conditions):
-
To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,3-bis(trifluoromethyl)benzene (1.0 eq).
-
Add an appropriate anhydrous solvent if desired (e.g., 1,2-dichloroethane), or plan to run the reaction neat in TfOH.
-
-
Reagent Addition:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) (e.g., 5.0 eq) via syringe. A slight exotherm may be observed.
-
In a separate syringe, draw up acetyl chloride (1.1 eq). Add it dropwise to the stirring reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots (and quenching them carefully in saturated NaHCO₃ solution) for analysis by GC-MS or TLC.
-
If the reaction is sluggish, slowly heat the mixture to 50-60 °C and continue to monitor.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution to quench the superacid. Ensure the quenching vessel is large enough to accommodate potential foaming.
-
Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired ketone.
-
References
- BenchChem Technical Support Team. (2025).
- Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
- Chemcess. (2025).
- BYJU'S.
- Wikipedia. Friedel–Crafts reaction. Wikipedia.
- The Organic Chemistry Tutor. (2017).
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Chemistry Portal.
- Parvanak Boroujeni, K., & Parvanak, K. (2011). Friedel–Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate. Journal of the Serbian Chemical Society.
- Chemistry LibreTexts. (2024). 16.
- Simanjuntak, F. R., et al. (2017).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Khan Academy.
- ResearchGate. (2009).
- University of Wisconsin-Madison.
- ResearchGate. (2017). (a) C-Acylation of benzene 9 with twisted amides 31–33 as acyl donor;....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemcess.com [chemcess.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. mdpi.com [mdpi.com]
- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 3',5'-Bis(trifluoromethyl)propiophenone
Welcome to the technical support guide for the purification of 3',5'-Bis(trifluoromethyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate from unreacted starting materials and other impurities. As a fluorinated ketone, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth, field-tested solutions and protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
The most prevalent synthetic route to this compound is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with either propionyl chloride or propionic anhydride.[1][2] Therefore, the most common and often most challenging impurity to remove is the unreacted starting material, 1,3-bis(trifluoromethyl)benzene . Other potential impurities, such as the acylating agent or acidic byproducts, are typically removed during the initial aqueous workup of the reaction mixture.
Q2: How do the physical properties of the product and the primary starting material differ?
Understanding the differences in physical properties is the cornerstone of designing an effective purification strategy. The key distinction lies in their polarity. The product is a ketone, making it significantly more polar than the aromatic hydrocarbon starting material.
Table 1: Comparison of Physical Properties
| Property | This compound (Product) | 1,3-Bis(trifluoromethyl)benzene (Starting Material) | Rationale for Separation |
| Molecular Formula | C₁₁H₈F₆O[3] | C₈H₄F₆[2] | The presence of the carbonyl group (C=O) is the primary driver of the property differences. |
| Molecular Weight | 270.17 g/mol [3] | 214.11 g/mol [2] | The molecular weights are different but not enough for simple separation methods based on size alone. |
| Functional Group | Aromatic Ketone | Aromatic Hydrocarbon | The ketone's polarity allows for strong interaction with polar stationary phases (e.g., silica gel). |
| Boiling Point | Not readily available, but expected to be high. | 114–116 °C[2] | The significant difference suggests vacuum distillation could be effective for removing the lower-boiling starting material. |
| Polarity | Moderately Polar | Non-polar | This is the most critical difference and the basis for chromatographic and recrystallization-based separations. |
Q3: Which purification method should I choose?
The optimal method depends on the scale of your reaction, the impurity profile, and the equipment available. The flowchart below provides a general decision-making guide.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Flash Column Chromatography Issues
Q: My product and the starting material are co-eluting or have poor separation (low ΔRf). What can I do?
A: This is a common issue when the eluent polarity is too high. The non-polar 1,3-bis(trifluoromethyl)benzene travels very quickly on a silica column, while the more polar ketone product has a stronger affinity for the stationary phase.
-
Core Problem: An eluent that is too polar will wash both compounds through the column too quickly, preventing effective separation.
-
Solution 1 (Adjust Eluent): Drastically reduce the polarity of your mobile phase. Start with pure hexane and gradually introduce a polar solvent like ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexane is a good starting point. The goal is to have the starting material elute with an Rf of ~0.7-0.8 and the product with an Rf of ~0.3-0.4 on your TLC plate.
-
Solution 2 (Column Dimensions): Use a longer, narrower column to increase the theoretical plates and improve resolution. Ensure you are not overloading the column; a good rule of thumb is a sample-to-silica mass ratio of 1:50 to 1:100.
-
Solution 3 (Sample Loading): Ensure your crude sample is loaded onto the column in a very concentrated band. Dissolve the sample in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica ("dry loading"). This prevents the sample band from spreading as it enters the column.
Recrystallization Issues
Q: My yield after recrystallization is very low, or nothing crashes out of solution.
A: This typically points to an issue with solvent choice or using an excessive volume of solvent. The ideal recrystallization solvent should dissolve the product completely at its boiling point but very poorly at low temperatures.[4]
-
Core Problem: If the product is still soluble at low temperatures, it will not crystallize, remaining in the mother liquor. Using too much solvent will have the same effect.
-
Solution 1 (Solvent System): Test different solvent systems on a small scale. Good candidates for this moderately polar ketone include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane. In a mixed system, you dissolve the crude product in a minimal amount of the "good" solvent (ethyl acetate) at high heat and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.
-
Solution 2 (Minimize Solvent Volume): Use the absolute minimum amount of boiling solvent required to fully dissolve your crude product.[5] Add the hot solvent portion-wise until the last bit of solid dissolves.
-
Solution 3 (Induce Crystallization): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Solution 4 (Maximize Recovery): Once the solution has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation before filtering.[6]
Specialized Techniques
Q: I have a large amount of unreacted starting material, and chromatography is not practical. Is there an alternative?
A: Yes. For specific cases where you need to remove a ketone product from a non-polar, non-reactive impurity, a bisulfite extraction can be highly effective. [7][8]
-
Mechanism: This technique leverages the reversible reaction between a ketone and sodium bisulfite to form a charged, water-soluble adduct.[9][10][11] The unreacted (and unreactive) 1,3-bis(trifluoromethyl)benzene remains in the organic layer and can be washed away. The ketone can then be regenerated from the aqueous layer by adding a base.
-
When to Use: This method is particularly useful when the impurity is non-polar and does not react with bisulfite. It is an excellent alternative to chromatography for separating ketones from hydrocarbons.
-
Caution: This reaction works best with sterically unhindered ketones.[8] Given the structure of this compound, it should be reactive enough for this protocol to be successful.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1-5 g of crude product where the primary impurity is 1,3-bis(trifluoromethyl)benzene.
Sources
- 1. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Characterization of impurities in 3',5'-Bis(trifluoromethyl)propiophenone synthesis
Technical Support Center: Synthesis of 3',5'-Bis(trifluoromethyl)propiophenone
Welcome to the technical support guide for the synthesis and impurity characterization of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. The following information is structured in a practical question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) on Synthesis and Workup
This section addresses common queries related to the reaction setup and post-reaction processing for the Friedel-Crafts acylation synthesis of this compound.
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most common and industrially relevant method is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene using propanoyl chloride or propionic anhydride as the acylating agent.[1][2] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required as a catalyst to generate the highly electrophilic acylium ion that attacks the aromatic ring.[3][4]
The reaction proceeds as follows:
-
Step 1: Formation of the Electrophile. The Lewis acid catalyst (AlCl₃) abstracts the chloride from propanoyl chloride to form a resonance-stabilized acylium ion.[4][5]
-
Step 2: Electrophilic Aromatic Substitution. The electron-rich (relative to the electrophile) aromatic ring of 1,3-bis(trifluoromethyl)benzene attacks the acylium ion. The two trifluoromethyl groups are strongly deactivating and meta-directing, which selectively guides the acylation to the C-5 position, leading to the desired product.[6]
-
Step 3: Regeneration of Aromaticity. A base (like the AlCl₄⁻ complex formed in Step 1) removes a proton from the intermediate sigma complex to restore the aromaticity of the ring and regenerate the AlCl₃ catalyst.[4][7]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in Friedel-Crafts acylation are often traced back to a few critical parameters:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in the reactants, solvent, or glassware will quench the catalyst, halting the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.1 to 1.3 equivalents) of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[3] Using sub-stoichiometric amounts will result in incomplete conversion.
-
Reaction Temperature: While the initial mixing is often done at low temperatures (0-5 °C) to control the exothermic reaction between AlCl₃ and the acyl chloride, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature, which could range from room temperature to a gentle reflux.[2]
-
Purity of Starting Materials: Impurities in the 1,3-bis(trifluoromethyl)benzene or propanoyl chloride can interfere with the reaction. Use high-purity reagents for best results.
Q3: During the aqueous workup, I'm getting a persistent emulsion/oily precipitate. How can I resolve this?
A3: This is a common issue caused by the formation of aluminum hydroxides and the AlCl₃-ketone complex. The standard procedure is to quench the reaction mixture by slowly pouring it onto crushed ice and concentrated HCl.
-
Why Ice and HCl? The ice helps to manage the highly exothermic hydrolysis of excess AlCl₃. The acid is crucial to break down the AlCl₃-ketone product complex and to keep the resulting aluminum salts (as AlCl₃) soluble in the aqueous phase. Using only water can lead to the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which causes emulsions.
-
Troubleshooting: If an emulsion persists, add more dilute HCl and stir vigorously. In some cases, adding a co-solvent like MTBE or filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion and remove insoluble aluminum salts.
Part 2: Troubleshooting Impurity Detection and Characterization
This section focuses on identifying and characterizing unexpected signals in your analytical data.
Q4: My ¹H NMR spectrum shows the expected product signals, but there are several other small aromatic peaks. What could they be?
A4: Unidentified aromatic peaks often point to unreacted starting material or isomeric byproducts.
-
Unreacted 1,3-bis(trifluoromethyl)benzene: This is the most common aromatic impurity. Check the spectrum against a reference for this starting material. Its presence indicates an incomplete reaction.
-
Isomeric Products: While the two CF₃ groups strongly direct acylation to the C-5 position, trace amounts of other isomers (e.g., acylation at C-2 or C-4) are theoretically possible, though sterically and electronically disfavored. These would present as distinct sets of aromatic proton signals.
-
Hydrolysis Product: If propanoyl chloride hydrolyzes to propionic acid, it will not participate in the reaction, leading to a higher relative amount of unreacted starting material.
Q5: My HPLC chromatogram shows a major product peak but also one or more significant impurity peaks. How do I identify them?
A5: A systematic approach using hyphenated techniques is the most effective strategy for impurity identification.[8][9][10]
-
Assess Volatility: First, determine if the impurities are volatile. Run a Headspace Gas Chromatography-Mass Spectrometry (GC-MS) analysis on your crude sample. This will identify residual solvents and unreacted starting materials like propanoyl chloride.[11][12]
-
Obtain Mass Data: For non-volatile impurities seen in the HPLC, the next step is Liquid Chromatography-Mass Spectrometry (LC-MS). An ESI-MS source is typically effective for this type of molecule.[8] The mass-to-charge ratio (m/z) of the impurity peak provides its molecular weight, which is a critical piece of the puzzle.
-
Isolate and Characterize: If an impurity is present in sufficient quantity (>0.1%) and its structure cannot be deduced from MS data alone, it must be isolated for full structural elucidation.[13] Preparative HPLC can be used to collect a pure sample of the impurity, which can then be analyzed by high-resolution MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][14]
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for characterizing an unknown impurity detected during the synthesis.
Caption: Decision workflow for impurity characterization.
Part 3: Analytical Methods and Protocols
This section provides starting points for key analytical methods used in the analysis of this compound.
Q6: Can you provide a standard protocol for purity analysis by HPLC?
A6: Certainly. A reverse-phase HPLC method is ideal for monitoring reaction progress and determining the final purity of the product. The following is a robust starting method that can be optimized for your specific system.
Protocol 1: HPLC-UV Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Q7: How can I analyze for residual solvents?
A7: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for analyzing volatile organic impurities like residual solvents.[11] A headspace sampler is highly recommended as it introduces only the volatile components into the GC system, protecting it from the non-volatile API.[15]
Protocol 2: GC-MS Analysis of Volatile Impurities
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
GC Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector: Split mode (e.g., 20:1), 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temp: 85 °C.
-
Vial Equilibration Time: 20 min.
-
-
MS Detector: Scan mode, m/z range 35-350.
-
Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone) to dissolve the sample.
Part 4: Data Summary & Reference Tables
Table 1: Potential Impurities and Recommended Analytical Techniques
| Impurity Name | Structure | Molecular Weight | Primary Detection Method |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 g/mol | GC-MS |
| Propanoyl Chloride | C₃H₅ClO | 92.52 g/mol | GC-MS |
| Propionic Acid | C₃H₆O₂ | 74.08 g/mol | GC-MS (after derivatization) or LC-MS |
| 2-Acyl Isomer | C₁₁H₈F₆O | 282.17 g/mol | HPLC, LC-MS, NMR |
| Residual Dichloromethane | CH₂Cl₂ | 84.93 g/mol | Headspace GC-MS |
| Residual Toluene | C₇H₈ | 92.14 g/mol | Headspace GC-MS |
Table 2: Typical ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ethyl) | ~3.10 | Quartet (q) | 2H |
| Aromatic H (H-2, H-6) | ~8.40 | Singlet (s) | 2H |
| Aromatic H (H-4) | ~8.15 | Singlet (s) | 1H |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H |
| Note: Exact chemical shifts may vary slightly depending on the solvent and concentration. |
Overall Synthesis and Analysis Workflow
Caption: High-level workflow for synthesis and analysis.
References
-
Lezcano-González, I., et al. (2013). Identification of active surface species for friedel-crafts acylation and koch carbonylation reactions by insitu solid-state NMR spectroscopy. Research Explorer - The University of Manchester. Available at: [Link]
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Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Research International. Available at: [Link]
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Jadhav, S. B., et al. (2015). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
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Ramos, G. G., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2024). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Available at: [Link]
-
Kumar, V., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]
-
Hurst, T. E., et al. (2021). The use of boron carbide powder as an efficient green catalyst for Friedel-Crafts chemistry. ACG Publications. Available at: [Link]
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Ahad, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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IJNRD. (2022). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]
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Singh, R. P., et al. (2001). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. Available at: [Link]
- Google Patents. (2002). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]
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Patil, S. (2021). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]
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Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
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Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Available at: [Link]
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Filo. (2024). Give the products of the following reactions: (a) Acyl chloride with s... Available at: [Link]
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Mucha, M., et al. (2015). DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD. Acta Poloniae Pharmaceutica. Available at: [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
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Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Available at: [Link]
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Technical Support Center: Synthesis of 3',5'-Bis(trifluoromethyl)propiophenone
Welcome to the technical support center for the synthesis of 3',5'-Bis(trifluoromethyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, with a particular focus on the critical impact of moisture. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
The Challenge: Moisture Sensitivity in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of a Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium halide, with an electrophilic source of the propionyl group, such as propionyl chloride or propionic anhydride. The core of this reaction's success lies in the stringent control of moisture. Both the Grignard reagent and the acylating agent are highly susceptible to hydrolysis, which can significantly reduce yields and lead to the formation of unwanted byproducts.
This guide will dissect the common issues encountered due to moisture and provide practical, field-proven solutions to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing a systematic approach to troubleshooting.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I fix this?
Answer:
Failure of Grignard reagent initiation is a common hurdle, often stemming from two primary sources: a passivated magnesium surface and the presence of moisture.[1]
-
Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1] This layer must be disrupted to expose the reactive metal surface.
-
Trace Moisture: Even minute amounts of water can quench the reaction. Water reacts with the incipiently formed Grignard reagent, terminating the reaction cascade.[2][3]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is meticulously dried. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[1]
-
Solvent and Reagent Purity: Use anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, with a water content below 50 ppm.[4] It is best practice to use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents. Verify the dryness of the 3,5-bis(trifluoromethyl)bromobenzene starting material.
-
Magnesium Activation:
-
Mechanical Activation: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[1] The disappearance of the purple iodine vapor indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals that the magnesium is active.[5]
-
-
Initiation: Add a small portion of the 3,5-bis(trifluoromethyl)bromobenzene solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction, which is often indicated by a gentle reflux or a color change to grayish-brown.[1][6] Once initiated, the remainder of the aryl bromide should be added dropwise to maintain a controlled reaction.
Question 2: My reaction yield is significantly lower than expected, and I've isolated 1,3-bis(trifluoromethyl)benzene as a major byproduct. What went wrong?
Answer:
The formation of 1,3-bis(trifluoromethyl)benzene is a classic indicator that the Grignard reagent was quenched by a proton source, most commonly water.[7][8] Grignard reagents are potent bases and will readily react with even weak acids like water in a rapid acid-base reaction.[3] This reaction is often faster than the desired nucleophilic attack on the carbonyl carbon of the acylating agent.[6]
Reaction Pathway of Grignard Reagent with Water:
In this specific synthesis:
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and resolve issues related to low yield and byproduct formation due to moisture.
Caption: Impact of moisture on reagents and product formation.
By understanding the critical role of moisture and implementing the rigorous anhydrous techniques outlined in this guide, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
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- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. (n.d.).
- Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry Class Notes. (n.d.).
- Drying Agents - Removing water from organic solvents. (n.d.).
- How does water affect Grignard reagents? Filo. (2023).
- Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.).
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. (n.d.).
- Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? (n.d.).
- Drying Agents for Organic Solvents. (n.d.). Scribd.
- Drying Agents. (2024). Chemistry LibreTexts.
- Hydrolysis of Grignard reagent. (2022). Sarthaks eConnect.
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- Hydrolysis of acid/acyl chlorides with water. (n.d.).
- Hydrolysis Grignard Reactions and Reduction. (n.d.). Bartleby.com.
- Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. (n.d.). Benchchem.
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- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.).
- Why grignard reagent is prepared under anhydrous conditions? (2019). YouTube.
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- Grignard reagents. (n.d.). Chemguide.
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- Hydrolysis of Grignard Reagents|| Method of preparation of Alkanes. (2021). YouTube.
- Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. (n.d.). CSC Scientific.
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- What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
- Karl Fischer titration. (n.d.). Wikipedia.
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- Principle of Karl Fischer Titration. (n.d.). BYJU'S.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.). Google Patents.
- Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8. (n.d.).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central.
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- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (n.d.). ResearchGate.
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Alternative Lewis acids for Friedel-Crafts acylation of deactivated arenes
Welcome to the Technical Support Center dedicated to navigating the complexities of Friedel-Crafts acylation, with a special focus on challenging deactivated aromatic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the limitations of traditional Lewis acid catalysis and explore more effective and environmentally benign alternatives. Here, we delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer practical guidance grounded in authoritative scientific literature.
The Challenge: Acylating Deactivated Aromatic Rings
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aromatic ketones, which are vital intermediates in various industries.[1] The reaction is an electrophilic aromatic substitution where the nucleophilicity of the aromatic ring is paramount to its success.[2] However, when the aromatic ring is substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups, its electron density is significantly reduced.[3] This deactivation makes the arene a poor nucleophile, often leading to failed reactions under standard conditions using traditional Lewis acids like aluminum chloride (AlCl₃).[3][4]
Furthermore, conventional Lewis acids like AlCl₃ are highly sensitive to moisture and are often required in stoichiometric or even super-stoichiometric amounts because they form a strong complex with the ketone product, rendering the catalyst inactive.[1][3] This not only complicates the reaction workup but also generates a significant amount of corrosive waste.[5][6]
This guide will explore alternative Lewis acids and catalytic systems that offer solutions to these challenges, enabling the successful acylation of deactivated arenes.
Alternative Lewis Acids: A Comparative Analysis
The quest for more robust and "green" catalysts has led to the exploration of several alternatives to traditional Lewis acids.[7] These modern catalysts often offer advantages such as moisture tolerance, catalytic activity in substoichiometric amounts, and easier recovery and reuse.
Metal Triflates (e.g., Lanthanide and Bismuth Triflates)
Metal triflates, particularly those of lanthanides (Ln(OTf)₃) and bismuth (Bi(OTf)₃), have emerged as highly effective and water-tolerant Lewis acids for Friedel-Crafts acylation.[5][7][8]
Why they work: The high Lewis acidity of the metal cation, combined with the extreme stability of the triflate anion (a "superacid" conjugate base), results in a powerful catalytic system that can activate the acylating agent without being irreversibly complexed by the product or deactivated by trace amounts of water.[5][8]
Key Advantages:
-
Water-Tolerant: Unlike AlCl₃, they do not require strictly anhydrous conditions.[8]
-
Catalytic Amounts: Only substoichiometric amounts are typically needed for complete conversion.[8]
-
Recoverable and Reusable: The catalyst can often be recovered from the aqueous layer after workup and reused without loss of activity.[9][10]
-
High Activity: Bismuth(III) triflate, for instance, shows catalytic activity comparable or superior to traditional Lewis acids under milder conditions.[7]
Data Summary: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) of 4-methoxyacetophenone | Reference |
| Bismuth(III) Triflate (Bi(OTf)₃) | 2 | 4 | 95 | [7] |
| Iron(III) Chloride (FeCl₃) | 100 | 1 | 92 | [7] |
| Aluminum Chloride (AlCl₃) | 200 | 0.5 | 90 | [7] |
Zeolites and Other Solid Acids
Zeolites are microporous, crystalline aluminosilicates that function as heterogeneous solid acid catalysts.[11] Their use in Friedel-Crafts acylation represents a significant step towards more sustainable chemical processes.[12][13]
Why they work: Zeolites possess both Brønsted and Lewis acid sites within their porous structure. The reaction occurs on the surface of the catalyst, which can be easily separated from the reaction mixture by filtration.[13][14] The shape-selectivity of certain zeolites can also influence the regioselectivity of the acylation.[15]
Key Advantages:
-
Heterogeneous Catalyst: Simplifies product purification and catalyst recovery.[1][14]
-
Reusable: Zeolites can be regenerated and reused multiple times.[12]
-
Environmentally Benign: They are non-corrosive and reduce the generation of hazardous waste.[11]
-
Shape Selectivity: The pore size and structure of the zeolite can favor the formation of specific isomers.[14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Friedel-Crafts acylation of deactivated arenes, providing a systematic approach to troubleshooting.
Q1: My reaction with a moderately deactivated substrate (e.g., halobenzene) is giving very low to no yield. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficient Catalyst Activity: Traditional Lewis acids like AlCl₃ may not be potent enough to promote the reaction with a deactivated ring.[2]
-
Catalyst Deactivation: Trace moisture in your reagents or glassware can quench the Lewis acid.[3]
-
Low Substrate Reactivity: The electron-withdrawing nature of the substituent is making the aromatic ring a poor nucleophile.[3]
Solutions:
-
Switch to a Stronger or More Robust Catalyst:
-
Ensure Anhydrous Conditions (Especially for Traditional Lewis Acids):
-
Flame-dry all glassware before use.
-
Use freshly distilled, anhydrous solvents.
-
Handle hygroscopic Lewis acids like AlCl₃ in a glovebox or under an inert atmosphere.
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes provide the necessary activation energy. However, monitor for potential side reactions or decomposition.
Workflow for Troubleshooting Low Yields
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I am attempting to acylate a strongly deactivated arene (e.g., nitrobenzene) and the reaction is not proceeding at all. What are my options?
Possible Cause:
-
Severe Ring Deactivation: The presence of a strongly electron-withdrawing group like a nitro group makes the aromatic ring extremely unreactive towards electrophilic attack.[3][16]
-
Catalyst Poisoning: The functional group on the arene may be coordinating with and deactivating the Lewis acid catalyst.
Solutions:
-
Alternative Synthetic Strategies: For strongly deactivated systems, Friedel-Crafts acylation is often not a viable method.[2] You should consider alternative synthetic routes, such as:
-
Nucleophilic Aromatic Substitution (SNAAr): If the arene is substituted with a good leaving group, an SNAAr reaction with an appropriate nucleophile might be a better approach.
-
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Stille, or Heck couplings can be powerful methods for forming C-C bonds with deactivated arenes.
-
-
Use of Superacid Catalysts: In very specific cases, superacids like triflic acid under harsh, forcing conditions might yield a product, but this is not a general solution and often results in low yields and side products.[2]
Q3: My reaction is working, but I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?
Possible Cause:
-
Steric and Electronic Effects: The directing effects of the substituent on the arene and the steric bulk of the acylating agent influence the position of acylation.
Solutions:
-
Utilize Shape-Selective Catalysts: Heterogeneous catalysts like zeolites can enhance para-selectivity due to the spatial constraints imposed by their pore structures.[14][15] The transition state leading to the para product can fit more readily into the zeolite channels than the bulkier ortho-substituted transition state.
-
Modify the Acylating Agent: Using a bulkier acylating agent can sterically hinder attack at the ortho position, thereby favoring the para product.
-
Change the Solvent: The polarity of the solvent can influence the transition state and, in some cases, affect the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Can I use carboxylic acids directly as acylating agents instead of acyl chlorides or anhydrides?
A: Yes, in some modern protocols, carboxylic acids can be used directly. This is often achieved with solid acid catalysts like zeolites at high temperatures or with specific activating agents.[2][17] This approach is considered "greener" as it avoids the pre-formation of acyl halides and the generation of halide waste.
Q2: Are there any safety concerns with alternative Lewis acids like metal triflates?
A: While generally less corrosive and easier to handle than AlCl₃, metal triflates are still acidic catalysts and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] They are less sensitive to atmospheric moisture but should still be stored in well-sealed containers.
Q3: How do I recover and reuse a heterogeneous catalyst like a zeolite?
A: After the reaction is complete, the solid zeolite catalyst can be separated from the liquid reaction mixture by simple filtration.[1] The recovered catalyst should then be washed with a suitable solvent to remove any adsorbed organic material and dried thoroughly. Often, calcination (heating to a high temperature in the presence of air) is required to burn off any coke or char that may have formed on the catalyst surface, thereby regenerating its activity for subsequent runs.
Experimental Protocols
Protocol 1: Acylation of a Moderately Deactivated Arene using Triflic Acid
This protocol is suitable for substrates like chlorobenzene.
Materials:
-
Aromatic substrate (e.g., chlorobenzene)
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triflic acid (TfOH) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add triflic acid to the stirred solution.
-
Add the acyl chloride or anhydride dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Heterogeneous Catalysis using Zeolites under Microwave Irradiation
This protocol is a greener alternative for the acylation of various arenes.[2][17]
Materials:
-
Aromatic substrate
-
Carboxylic acid (1.5 equivalents)
-
Activated H-BEA zeolite (e.g., 20 wt% of the aromatic substrate)
Procedure:
-
In a dedicated microwave reactor vessel, combine the aromatic substrate, carboxylic acid, and the activated zeolite catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 190-230 °C) for a specified time (e.g., 15-60 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the zeolite catalyst.
-
Wash the recovered zeolite with the same solvent.
-
The filtrate contains the product. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product as needed.
Mechanistic Insights
The fundamental mechanism for Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which then undergoes electrophilic attack by the aromatic ring.[18] The role of the Lewis acid is to facilitate the formation of this acylium ion.
Caption: Generalized mechanism of Friedel-Crafts acylation.
With alternative catalysts like metal triflates, the mechanism is analogous, with the metal ion serving as the Lewis acid (LA). In the case of zeolites, the acylation occurs at the acidic sites on the catalyst's surface.
References
-
Lanthanide Triflate-Catalyzed Arene Acylation. Relation to Classical Friedel–Crafts Acylation. The Journal of Organic Chemistry.[Link]
-
Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. MDPI.[Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews.[Link]
-
Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. Taylor & Francis.[Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science.[Link]
-
Zeolite catalyzed Friedel-Crafts acylations. American Chemical Society.[Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.[Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. SciSpace.[Link]
-
Lanthanide triflates. chemeurope.com.[Link]
-
(PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate.[Link]
-
Lanthanide trifluoromethanesulfonates. Wikipedia.[Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary.[Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.[Link]
-
New trends in bismuth-catalyzed synthetic transformations. RSC Publishing.[Link]
-
Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation. Journal of the Chemical Society, Chemical Communications (RSC Publishing).[Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.[Link]
-
BiCl3-Catalyzed Friedel—Crafts Acylation Reactions: Bismuth(III) Oxychloride as a Water-Insensitive and Recyclable Procatalyst. ResearchGate.[Link]
-
Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate.[Link]
-
11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan.[Link]
-
Friedel–Crafts reaction. Wikipedia.[Link]
-
Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps.[Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]
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Friedel–Crafts acylation of different arenes with carboxylic acids... ResearchGate.[Link]
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Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline.[Link]
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Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.[Link]
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Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega.[Link]
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Friedel-Crafts reactions with Deactivating groups. Reddit.[Link]
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Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Stack Exchange.[Link]
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Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. MDPI.[Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC.[Link]
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Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC - NIH.[Link]
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Stability of 3',5'-Bis(trifluoromethyl)propiophenone under acidic vs basic conditions
A Guide to Chemical Stability and Experimental Best Practices
Welcome to the technical support center for 3',5'-Bis(trifluoromethyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate reactivity, troubleshoot common issues, and ensure the integrity of your results.
Introduction to this compound
This compound (CAS No: 85068-34-4) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a propiophenone core flanked by two highly electron-withdrawing trifluoromethyl (-CF3) groups, imparts specific reactivity characteristics that are crucial to understand for successful experimentation.
The primary determinants of its stability are the propiophenone functional group and the robust C-F bonds of the trifluoromethyl substituents. The strong electron-withdrawing nature of the two -CF3 groups significantly influences the reactivity of both the aromatic ring and the ketone moiety. This guide will focus on the practical implications of this electronic structure under acidic and basic conditions.
Stability Under Acidic Conditions
Under acidic conditions, this compound is generally stable against degradation. The primary interaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2]
Frequently Asked Questions (Acidic Conditions)
Q1: Will my compound degrade if I use a strong acid catalyst like H₂SO₄ or HCl for my reaction?
A1: No, degradation of the core structure or the trifluoromethyl groups is not expected under typical acidic conditions. The C-F bonds are exceptionally strong and resistant to acid-mediated hydrolysis.[3] The aromatic ring is also heavily deactivated by the two -CF3 groups, making it resistant to electrophilic aromatic substitution or degradation. The most significant event is the reversible protonation of the carbonyl oxygen, which is a key step in many acid-catalyzed reactions involving ketones, such as Fischer esterification or aldol reactions.[2]
Q2: I am running an acid-catalyzed reaction and observing low yield. Could the starting material be unstable?
A2: It is unlikely that the starting material is degrading. Low yields in acid-catalyzed reactions with this substrate are more commonly attributed to:
-
Reduced Carbonyl Reactivity: While protonation enhances electrophilicity, the inherent electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can decrease the overall nucleophilicity of the carbonyl oxygen, potentially slowing down the initial protonation step compared to electron-rich ketones.
-
Steric Hindrance: The bulky trifluoromethyl groups may sterically hinder the approach of nucleophiles to the carbonyl carbon.
-
Reaction Equilibrium: Many acid-catalyzed reactions are equilibrium-driven.[2] Ensure that reaction conditions (e.g., removal of water) are optimized to favor product formation.
Troubleshooting Guide: Acid-Catalyzed Reactions
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Insufficient activation of the carbonyl group. | Increase the concentration or strength of the acid catalyst. Consider using a Lewis acid (e.g., AlCl₃) for reactions like Friedel-Crafts acylation.[4] |
| Poor solubility of the starting material. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. | |
| Formation of Byproducts | Side reactions involving the nucleophile or solvent. | Screen different solvents and reaction temperatures. Ensure all reagents are pure and anhydrous if the reaction is moisture-sensitive. |
| Polymerization or self-condensation. | This is less common for ketones under acidic conditions but can occur.[5] Try lowering the reaction temperature or using a more dilute solution. |
Visualization: Reactivity in Acidic vs. Basic Media
Caption: Comparative stability of this compound.
Stability Under Basic Conditions
The stability of this compound is significantly compromised under basic conditions. This heightened reactivity is a direct consequence of the acidic α-protons on the ethyl group, which are readily abstracted by a base to form a resonance-stabilized enolate.
The Critical Role of α-Proton Acidity
The two electron-withdrawing -CF3 groups inductively pull electron density away from the carbonyl group. This effect makes the α-protons (on the methylene, -CH₂-, group) significantly more acidic than those in an unsubstituted propiophenone. Consequently, even moderately weak bases can generate a substantial concentration of the corresponding enolate at equilibrium.
Frequently Asked Questions (Basic Conditions)
Q1: Why is my reaction mixture turning dark brown when I add a strong base like sodium hydroxide?
A1: Dark coloration is often indicative of decomposition or polymerization. Under strongly basic conditions, this compound can undergo self-condensation reactions (e.g., aldol-type reactions) initiated by enolate formation. Furthermore, a potential degradation pathway is the haloform-type reaction.[6][7] Although no halogen is present, the C(CO)-C bond can be cleaved following nucleophilic attack of hydroxide on the carbonyl carbon. This would be facilitated by the formation of a stabilized carbanion, though trifluoromethyl is a poorer leaving group than trihalomethyl anions like CCl₃⁻ or CBr₃⁻.[6]
Q2: I am trying to perform an α-alkylation using LDA and an alkyl halide, but I'm getting multiple products and low yield of the desired compound. What is going wrong?
A2: This is a common challenge. Several factors could be at play:
-
Incomplete Enolate Formation: If a weaker base than LDA is used, or if stoichiometry is not precise, unreacted ketone can react with the desired product.
-
Over-alkylation: The mono-alkylated product may still possess an acidic α-proton, leading to a second alkylation event.
-
Side Reactions: The highly nucleophilic enolate can react with other electrophiles in the medium. The strong base could also promote elimination reactions with the alkyl halide.
Q3: Can I use aqueous base (e.g., NaOH, K₂CO₃) with this compound?
A3: Use of aqueous strong bases should be approached with extreme caution. The combination of hydroxide (a strong nucleophile) and the highly electrophilic carbonyl carbon (due to the -CF3 groups) creates favorable conditions for C-C bond cleavage via a haloform-type mechanism.[7][8] This reaction would ultimately cleave the propiophenone to yield 3,5-bis(trifluoromethyl)benzoic acid and ethane. For reactions requiring a base, it is highly recommended to use non-nucleophilic, anhydrous bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).
Troubleshooting Guide: Base-Catalyzed Reactions
| Issue | Probable Cause | Recommended Solution |
| Rapid Color Change (Darkening) | Decomposition via self-condensation or haloform-type reaction. | Use a non-nucleophilic base (e.g., NaH, LDA). Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. Ensure strictly anhydrous conditions. |
| Low Yield / Multiple Products | Incomplete enolate formation leading to side reactions. | Use a strong, non-nucleophilic base like LDA at a stoichiometric amount (e.g., 1.05 equivalents). Add the base slowly at low temperature. |
| O-alkylation instead of C-alkylation. | The choice of solvent and counter-ion can influence this. Aprotic polar solvents often favor C-alkylation. | |
| No Reaction | Base is not strong enough to deprotonate the α-carbon effectively. | Switch to a stronger base. For example, if using t-BuOK with no success, consider LDA or NaH. |
Visualization: Potential Degradation Pathway in Strong Base
Caption: Hypothetical haloform-type degradation under strong aqueous base.
Experimental Protocol: Synthesis of an α-Alkylated Derivative
This protocol provides a general method for the C-alkylation of this compound using LDA, a strong, non-nucleophilic base, to minimize degradation and side reactions.
Safety Precautions: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. LDA is a pyrophoric reagent and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (In Situ):
-
In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF.
-
Slowly add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.
-
-
Alkylation:
-
Slowly add the electrophile (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight if necessary.
-
-
Quenching and Workup:
-
Cool the reaction back to 0 °C (ice bath).
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired α-alkylated product.
References
-
García-Calvo, O., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available at: [Link]
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ChemExper. (2008). MATERIAL SAFETY DATA SHEET 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. ChemExper. Available at: [Link]
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ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Available at: [Link]
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Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]
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Li, Z., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]
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Hunt, I. (n.d.). Ch18: Haloform reaction. University of Calgary. Available at: [Link]
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Grokipedia. (n.d.). Haloform reaction. Grokipedia. Available at: [Link]
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Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews. Available at: [Link]
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PMC. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. NIH. Available at: [Link]
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Wikipedia. (n.d.). Haloform reaction. Wikipedia. Available at: [Link]
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Quora. (2021). How is 2-propanol formed in the acid catalyzed hydration of propene? Quora. Available at: [Link]
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Journal of Organic Chemistry. (1967). The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. ACS Publications. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Acid catalysis. Wikipedia. Available at: [Link]
- European Patent Office. (n.d.). Production of propiophenone. Google Patents.
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Chemistry LibreTexts. (2014). 24.3: Base Catalysis. Chemistry LibreTexts. Available at: [Link]
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NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. NPTEL Archive. Available at: [Link]
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ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. Available at: [Link]
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MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]
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Organic Chemistry Frontiers. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. Available at: [Link]
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Evans, M. (2019). 01.10 Base Catalysis and Summary. YouTube. Available at: [Link]
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Wackett, L. P. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. Available at: [Link]
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PubMed. (2013). Stepwise degradation of trifluoromethyl platinum(II) compounds. PubMed. Available at: [Link]
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Orgo Made Easy. (2013). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube. Available at: [Link]
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MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3',5'-Bis(trifluoromethyl)propiophenone and 3',5'-Bis(trifluoromethyl)acetophenone
Introduction: The Impact of Structure on Reactivity in Fluorinated Ketones
In the landscape of medicinal chemistry and drug development, fluorinated organic compounds have become indispensable building blocks. The incorporation of trifluoromethyl (-CF3) groups, in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the array of fluorinated synthons, 3',5'-bis(trifluoromethyl)acetophenone has been widely utilized as a precursor for various pharmaceuticals and agrochemicals. Its propiophenone analogue, 3',5'-bis(trifluoromethyl)propiophenone, offers a structurally similar yet distinct alternative.
This guide provides an in-depth comparison of the chemical reactivity of these two ketones. While direct, side-by-side experimental comparisons in the literature are limited, we can construct a robust and scientifically-grounded analysis by examining the fundamental principles of chemical reactivity—steric and electronic effects—and by drawing parallels from their non-fluorinated parent compounds, acetophenone and propiophenone. The powerful electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring serves to amplify the inherent reactivity differences between the acetophenone and propiophenone frameworks.
I. The Carbonyl Group: Electrophilicity and Steric Accessibility
The reactivity of ketones in nucleophilic addition reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Electronic Effects: The two trifluoromethyl groups on the phenyl ring are potent electron-withdrawing groups. They function through a strong negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This effect significantly increases the partial positive charge on the carbonyl carbon of both molecules, making them exceptionally electrophilic and highly susceptible to nucleophilic attack.
When comparing the propiophenone to the acetophenone, the additional methyl group on the ethyl chain of the propiophenone has a slightly greater positive inductive effect (+I) than the methyl group of the acetophenone.[2][3] This means the ethyl group is marginally more electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon in the propiophenone relative to the acetophenone. While this difference is generally modest, the highly activated nature of the aromatic ring will make even small electronic differences influential.
Steric Effects: The most significant difference in the context of nucleophilic addition is the steric environment around the carbonyl group. The ethyl group of the propiophenone is bulkier than the methyl group of the acetophenone.[2][4] This increased steric hindrance in this compound makes it more difficult for nucleophiles to approach the carbonyl carbon compared to its acetophenone counterpart. This effect becomes more pronounced with larger, bulkier nucleophiles.
Inference on Reactivity:
Based on these principles, we can predict the following reactivity trend for nucleophilic addition reactions:
3',5'-Bis(trifluoromethyl)acetophenone > this compound
The acetophenone derivative is expected to be more reactive due to a combination of a slightly more electrophilic carbonyl carbon and, more importantly, lower steric hindrance.
II. Enolate Formation and Reactivity: Acidity and Regioselectivity
The formation of an enolate by deprotonation of an α-hydrogen is a cornerstone of ketone reactivity, enabling a wide range of carbon-carbon bond-forming reactions such as aldol condensations and alkylations.
Acidity of α-Protons: The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the α-protons in both molecules by stabilizing the resulting enolate conjugate base.[5][6][7] For the non-fluorinated parent compounds, experimental data shows that the α-protons of propiophenone (pKa ≈ 17.56 in H2O) are slightly more acidic than those of acetophenone (pKa ≈ 18.4 in H2O).[8] This is because the additional alkyl group on the α-carbon of the propiophenone enolate provides greater stabilization to the double bond of the enolate (Zaitsev's rule).
This trend is expected to hold for the trifluoromethylated analogues. Therefore, this compound likely has more acidic α-protons than 3',5'-bis(trifluoromethyl)acetophenone, meaning it can be deprotonated more readily with a given base.
Regioselectivity of Enolate Formation in Propiophenone:
A critical distinction arises in the enolate chemistry of this compound. Unlike the acetophenone, which has only one type of α-proton, the propiophenone has two sets of α-protons, leading to the formation of two possible regioisomeric enolates under different conditions:
-
Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered methyl group. This is the faster-forming product and is favored by using a strong, bulky, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures.[5][9][10]
-
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted methylene group. This enolate is more thermodynamically stable due to the more substituted double bond. Its formation is favored by using a smaller, strong base (like NaH or an alkoxide) at higher temperatures, allowing for equilibrium to be established.[5][9][10]
This ability to selectively generate two different nucleophiles from this compound provides greater synthetic flexibility compared to the acetophenone derivative.
Visualizing Enolate Formation
Caption: Regioselectivity in enolate formation.
III. Comparative Reactivity in Key Transformations
| Reaction Type | 3',5'-Bis(trifluoromethyl)acetophenone | This compound | Key Considerations & Rationale |
| Nucleophilic Addition (e.g., Grignard, Organolithium) | Higher Reactivity | Lower Reactivity | The acetophenone derivative has a less sterically hindered carbonyl and is slightly more electrophilic, favoring faster reaction rates.[2][4] |
| Reduction (e.g., NaBH4, LiAlH4) | Faster Rate | Slower Rate | Similar to other nucleophilic additions, the less hindered nature of the acetophenone allows for more rapid hydride delivery to the carbonyl carbon. |
| Enolate Formation | Slightly Less Acidic α-Protons | Slightly More Acidic α-Protons | The resulting thermodynamic enolate of the propiophenone is more substituted and thus more stable, making the parent ketone slightly more acidic.[8] |
| Aldol-Type Condensations | Forms a single aldol adduct/enone product. | Can form two different regioisomeric products depending on the enolate generated. | The propiophenone offers greater synthetic versatility by allowing for selective formation of either the kinetic or thermodynamic aldol product.[5][9][10] |
| α-Halogenation | Forms α-halomethyl ketone. Can proceed to tri-halogenation under certain conditions. | Forms α-haloethyl ketone. Typically monohalogenation at the more substituted position under thermodynamic conditions. | The regioselectivity for the propiophenone will be dictated by the conditions used for enolate formation. |
IV. Experimental Protocols: A Case Study in Aldol Condensation
To illustrate the practical implications of these reactivity differences, we provide a generalized protocol for a Claisen-Schmidt condensation, a type of crossed-aldol reaction.
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the reaction of the ketone with a non-enolizable aldehyde (e.g., benzaldehyde) to form a chalcone-like product.
Workflow Diagram
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A Comparative Guide to the Synthesis of Bis(trifluoromethyl)phenyl Ketones
Abstract
Bis(trifluoromethyl)phenyl ketones are critical structural motifs in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoromethyl groups.[1] The synthesis of these valuable compounds, however, presents distinct challenges due to the strongly electron-deactivated nature of the aromatic ring. This guide provides a comparative analysis of the primary synthetic routes to these ketones, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and objective data to guide researchers in selecting the optimal route for their specific application. We will explore classical Friedel-Crafts acylation, versatile organometallic-based methods, and the oxidation of secondary alcohol precursors, evaluating each for yield, scalability, safety, and substrate scope.
Introduction: The Challenge of Synthesizing Electron-Poor Aryl Ketones
The synthesis of aryl ketones is a cornerstone of organic chemistry. However, when the aromatic ring is substituted with two powerful electron-withdrawing trifluoromethyl (-CF3) groups, as in 1,3-bis(trifluoromethyl)benzene, classical synthetic methodologies often falter. The severe deactivation of the ring hinders electrophilic aromatic substitution reactions and can complicate the formation and reactivity of organometallic intermediates. This guide dissects the most viable strategies to overcome these challenges, providing a clear rationale for procedural choices.
Figure 1: High-level overview of primary synthetic pathways to bis(trifluoromethyl)phenyl ketones starting from 1,3-bis(trifluoromethyl)benzene.
Route 1: Direct Electrophilic Attack via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones through electrophilic aromatic substitution.[2] However, its application to the strongly deactivated 1,3-bis(trifluoromethyl)benzene ring is challenging and requires forcing conditions.
Mechanism and Rationale
The reaction proceeds by generating a highly electrophilic acylium ion from an acyl chloride or anhydride using a strong Lewis acid, typically aluminum trichloride (AlCl₃).[3] This acylium ion is then attacked by the π-electrons of the aromatic ring.
Causality of Experimental Choices:
-
Stoichiometric Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive as a catalyst.[3]
-
Forcing Conditions: The two -CF₃ groups strongly withdraw electron density from the ring, making it a very poor nucleophile. Consequently, higher temperatures and/or more reactive acylating agents are often necessary to drive the reaction forward compared to acylations of activated arenes.[4]
-
Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water. All reagents and glassware must be scrupulously dried to prevent quenching the catalyst and generating side products.
Figure 2: Generalized mechanism of Friedel-Crafts acylation.
Performance Data
| Parameter | Value / Conditions | Source |
| Substrate | 1,3-Bis(trifluoromethyl)benzene | N/A |
| Acylating Agent | Acetic Anhydride | [5] |
| Lewis Acid | Anhydrous AlCl₃ (excess) | N/A |
| Temperature | Reflux | N/A |
| Typical Yield | Moderate to Good (often requires optimization) | N/A |
| Key Challenge | Overcoming severe ring deactivation | [4] |
Pros & Cons
-
Pros: Utilizes a readily available and inexpensive starting material (1,3-bis(trifluoromethyl)benzene). It is a direct, one-step process.
-
Cons: Requires harsh, stoichiometric, and moisture-sensitive reagents. The reaction can be difficult to control and may suffer from low yields if not optimized. It generates significant acidic waste, making it less environmentally friendly.[6]
Route 2: Organometallic Acylation via Grignard Reagents
A more versatile and often higher-yielding approach involves the preparation of an organometallic reagent from a halogenated precursor, followed by acylation. The use of a Grignard reagent is the most common embodiment of this strategy.
Workflow and Rationale
This two-step sequence first involves the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium bromide/chloride from the corresponding bromobenzene. This Grignard reagent, a powerful nucleophile, then readily attacks an acylating agent like acetic anhydride.
Causality of Experimental Choices:
-
Precursor Synthesis: 3,5-Bis(trifluoromethyl)bromobenzene is required. This is typically prepared by bromination of 1,3-bis(trifluoromethyl)benzene.
-
Grignard Formation: The formation of trifluoromethylphenyl Grignard reagents requires careful control. These reagents can be thermally unstable and potentially explosive if the solvent is removed or if local overheating occurs.[7][8] Using an exchange reaction (e.g., with i-PrMgCl) at low temperatures can be a safer and more reliable alternative to direct insertion with magnesium turnings.[9]
-
Reverse Addition: To achieve high yields of the desired ketone, the Grignard reagent must be added to a cooled excess of the acylating agent (e.g., acetic anhydride).[5][9] Adding the anhydride to the Grignard reagent results in the formation of a bis-adduct, where the initially formed ketone is attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[9]
Figure 3: Experimental workflow for the Grignard-based synthesis.
Representative Protocol: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one[5][9]
-
Grignard Formation: To a flask containing magnesium turnings under a nitrogen atmosphere, add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF). Initiate the reaction, then add the remaining bromide solution dropwise, maintaining a gentle reflux.[5]
-
Acylation: In a separate flask, cool a solution of excess acetic anhydride in anhydrous THF to between -15 °C and -10 °C.[5]
-
Addition: Slowly transfer the freshly prepared Grignard solution to the cooled acetic anhydride solution via cannula, ensuring the internal temperature does not exceed 0 °C.[9]
-
Workup: After the addition is complete, stir for 30 minutes at 0 °C, then quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride.
-
Isolation: Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). The crude product can be purified by distillation or chromatography.
Performance Data
| Parameter | Value / Conditions | Source |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [5] |
| Reagents | Mg, Acetic Anhydride, THF | [5] |
| Acylation Temp. | -15 °C to 0 °C | [5][9] |
| Key Technique | Reverse addition of Grignard to anhydride | [5][9] |
| Reported Yield | 85-90% | [5] |
| Safety Note | Potential for detonation of solvent-free Grignard reagent | [7][9] |
Pros & Cons
-
Pros: Generally provides high yields and is more reliable than Friedel-Crafts acylation.[5] The methodology is well-established and broadly applicable.
-
Cons: Requires a two-step sequence starting from the halogenated arene. Grignard reagents are highly sensitive to moisture and protic functional groups. Significant safety precautions must be taken during the preparation and handling of trifluoromethyl-substituted Grignard reagents.[7][8]
Route 3: Oxidation of Secondary Alcohol Precursors
This route approaches the target ketone retrosynthetically. The ketone is formed by the oxidation of the corresponding secondary alcohol, which itself is synthesized from a suitable aldehyde and an organometallic reagent.
Workflow and Rationale
The final step is the oxidation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol to the target ketone. This method's viability depends on the efficiency and mildness of the chosen oxidant.
Causality of Experimental Choices:
-
Precursor Synthesis: The secondary alcohol precursor is typically made by adding a methyl Grignard reagent (MeMgBr) or methyllithium (MeLi) to 3,5-bis(trifluoromethyl)benzaldehyde.
-
Choice of Oxidant: The oxidation of α-trifluoromethyl secondary alcohols can be challenging due to the inductive effect of the -CF₃ group, which can raise the activation barrier for oxidation.[10]
-
Dess-Martin Periodinane (DMP): An excellent choice for this transformation. DMP is a hypervalent iodine reagent that operates under mild, neutral conditions (room temperature, non-acidic), tolerates sensitive functional groups, and typically gives high yields with simple workups.[11][12]
-
Swern Oxidation: Another powerful method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[13][14] It is known for its mild conditions and wide functional group tolerance.[15] A major drawback is the production of the volatile and malodorous dimethyl sulfide byproduct.[14]
-
Chromium-based Reagents (e.g., PCC, Jones Reagent): While effective, these are largely avoided in modern synthesis due to their high toxicity and the hazardous waste they generate.[15]
-
Figure 4: Experimental workflow for the Dess-Martin Oxidation of the precursor alcohol.
Representative Protocol: Dess-Martin Oxidation[11][16]
-
Reaction Setup: Dissolve the secondary alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (approx. 1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ketone, which can be purified as needed.
Performance Data
| Parameter | Value / Conditions | Source |
| Substrate | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | N/A |
| Oxidant | Dess-Martin Periodinane (DMP) | [11][16] |
| Solvent | Dichloromethane (CH₂Cl₂) | [12] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 1-3 hours | [11] |
| Typical Yield | Excellent (>95%) | [11] |
Pros & Cons
-
Pros: The oxidation step is typically very high-yielding, fast, and clean, operating under exceptionally mild conditions.[11] This route is ideal for late-stage functionalization in complex molecule synthesis where harsh conditions must be avoided.
-
Cons: This is a multi-step process, requiring prior synthesis of the aldehyde and subsequent formation of the secondary alcohol, adding to the overall step count and potentially lowering the overall yield from the basic starting material. The cost and potentially explosive nature of DMP can be a concern for large-scale industrial applications.[11]
Comparative Summary and Conclusion
The optimal synthetic route to bis(trifluoromethyl)phenyl ketones depends heavily on the specific requirements of the researcher, including scale, cost, safety considerations, and the need for mild conditions.
| Metric | Route 1: Friedel-Crafts | Route 2: Grignard Acylation | Route 3: Alcohol Oxidation |
| Overall Yield | Moderate | High | High (but more steps) |
| Number of Steps | 1 (from arene) | 2 (from bromoarene) | 3+ (from bromoarene) |
| Reagent Cost | Low | Moderate | High (DMP is expensive) |
| Scalability | Moderate (waste disposal) | Good (with safety controls) | Poor (DMP cost/safety) |
| Safety Concerns | Corrosive/reactive Lewis acids | Thermally unstable Grignard | Potentially explosive oxidant |
| Mildness | Harsh (high temp, strong acid) | Moderate (cryogenic acylation) | Very Mild (room temp, neutral) |
| Best For... | Direct, cost-sensitive synthesis | High-yield lab to pilot scale | Late-stage, sensitive substrates |
References
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Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society. Available at: [Link]
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Boeckman, R. K., Jr., Shao, P., & Mullins, J. J. (2000). THE DESS-MARTIN PERIODINANE. Organic Syntheses, 77, 141. Available at: [Link]
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DeVasher, R. B., et al. (2004). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 69(23), 7919–7927. Available at: [Link]
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National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Available at: [Link]
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A Comparative Guide to the Biological Activity of Propiophenone vs. Acetophenone Derivatives
Introduction: The Subtle Distinction Driving Pharmacological Diversity
In the vast landscape of medicinal chemistry, the acetophenone and propiophenone scaffolds represent fundamental building blocks for a diverse array of biologically active compounds.[1][2][3] At first glance, the two structures are strikingly similar, differing only by a single methylene (-CH2-) group. Acetophenone possesses a methyl ketone, while propiophenone features an ethyl ketone. This seemingly minor structural alteration, however, imparts significant changes in physicochemical properties, profoundly influencing how these molecules interact with biological targets and dictating their ultimate pharmacological profiles.
This guide provides an in-depth, objective comparison of the biological activities of propiophenone and acetophenone derivatives. Drawing upon experimental data from peer-reviewed literature, we will explore how this subtle structural difference translates into tangible variations in antimicrobial, anticancer, and anti-inflammatory activities. Our focus will be on understanding the causality behind these differences, providing researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs.
Core Structural Differences and Their Physicochemical Consequences
The additional methylene group in propiophenone derivatives compared to their acetophenone counterparts introduces critical changes in lipophilicity, steric bulk, and metabolic stability.
-
Lipophilicity: The ethyl group in propiophenone is more lipophilic (fat-soluble) than the methyl group in acetophenone. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement. However, excessive lipophilicity can also lead to off-target effects and increased toxicity.
-
Steric Hindrance: The larger ethyl group of propiophenone creates greater steric bulk around the carbonyl group. This can influence how the molecule fits into the binding pocket of a target protein, potentially leading to altered potency or selectivity compared to the less hindered acetophenone analog.
-
Metabolic Stability: The additional methylene group provides an extra site for metabolic enzymes, such as cytochrome P450s, to act upon. This can lead to different metabolic pathways and rates of clearance for propiophenone derivatives compared to acetophenones, impacting their duration of action.
These fundamental differences are the primary drivers of the varied biological activities observed between these two classes of compounds.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
Both acetophenone and propiophenone derivatives have been investigated for their potential as antimicrobial agents.[1][4][5][6] The antimicrobial potency is often dictated by the nature and position of substituents on the aromatic ring, which modulate the electronic and hydrophobic properties of the molecule.[1][4]
Chalcones, which are precursors to flavonoids, are synthesized through a condensation reaction between an acetophenone or propiophenone derivative and a substituted benzaldehyde.[5][7] These compounds have shown a wide spectrum of biological activities, including antimicrobial effects.[4][5] The α,β-unsaturated carbonyl system in chalcones is considered crucial for their antimicrobial action.[5]
Key Insights from Experimental Data:
-
Substituent Effects: For acetophenone-derived chalcones, electron-withdrawing groups like nitro (NO2) and halogens (e.g., chloro) on the aromatic rings often enhance antibacterial activity.[1][5] For example, 2'-hydroxy-4-chlorochalcone and 2'-hydroxy-4-nitrochalcone have demonstrated moderate activity against Gram-positive bacteria.[5]
-
Propiophenone's Edge: While direct comparative studies are limited, the increased lipophilicity of propiophenone derivatives could, in some cases, enhance their ability to penetrate bacterial cell walls, potentially leading to greater efficacy. For instance, in the synthesis of flavone analogues, 3-hydroxy flavone derivatives (derived from propiophenone) were found to be most active against Gram-negative bacteria, while 3-methyl flavanone derivatives (from acetophenone) were more active against Gram-positive bacteria.[4] This suggests that the choice of scaffold can influence the spectrum of activity.
Table 1: Comparison of Antibacterial Activity of Acetophenone Derivatives
| Compound | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4-methylacetophenone | 4-CH₃ | Bacillus subtilis | 125 | [1] |
| 2-hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 | [1] |
| 4-nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 | [1] |
| 2'-hydroxy-4-chlorochalcone | - | Gram-positive bacteria | 125 | [5] |
| 2'-hydroxy-4-nitrochalcone | - | Gram-positive bacteria | 125 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Anticancer Activity
The acetophenone and propiophenone scaffolds are prevalent in a variety of natural and synthetic compounds with demonstrated anticancer properties.[2][8][9][10] Chalcones, again, are a prominent class of compounds derived from both starting materials that exhibit significant cytotoxic effects against various cancer cell lines.[9][10]
Mechanisms of Action:
A common mechanism of action for anticancer chalcones is the induction of apoptosis (programmed cell death).[8][10] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cancer cells.[11] Some derivatives also act as proteasome inhibitors, which is a critical target in cancer therapy.[8]
Structure-Activity Relationship (SAR) Insights:
-
Acetophenone Derivatives: Studies on acetophenone-derived chalcones have shown that substitutions on the benzaldehyde ring significantly impact cytotoxicity. For example, a chalcone derived from 2,4-dimethoxyacetophenone and benzaldehyde showed a potent IC50 value of 5.607 µg/mL against 4T1 breast cancer cells.[9] Naturally occurring acetophenones have also shown moderate cytotoxic activity against MCF-7 cancer cells, with IC50 values in the micromolar range.[2]
-
Propiophenone Derivatives: Benzylideneacetophenone derivatives, which are structurally related to propiophenone-derived chalcones, have been shown to inhibit proteasomal activity and induce apoptosis in prostate cancer cells.[8] The dimerization of these compounds was found to be even more potent.[8] While less data is available for direct comparison, the steric and electronic properties of the propiophenone scaffold could be exploited to design more selective and potent anticancer agents.
Table 2: Cytotoxicity of Acetophenone and Propiophenone Derivatives against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| Acetophenone Chalcone | Chalcone from 4-hydroxyacetophenone | 4T1 (Breast Cancer) | 8.388 µg/mL | [9] |
| Acetophenone Chalcone | Chalcone from 2,4-dimethoxyacetophenone | 4T1 (Breast Cancer) | 5.607 µg/mL | [9] |
| Natural Acetophenone | Acronyculatin P | MCF-7 (Breast Cancer) | 56.8 µM | [2] |
| Brominated Acetophenone | Compound 5c | MCF7 (Breast Cancer) | < 10 µg/mL | [11] |
| Benzylideneacetophenone | JC3 (monomer) | Prostate Cancer Cells | - | [8] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Both acetophenone and propiophenone derivatives are found in molecules with significant anti-inflammatory properties.[12][13][14] Phenylpropanoids, a class of natural compounds, often feature these core structures and are known for their ability to modulate inflammatory pathways.[12][13]
Mechanisms of Action:
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response.[14][15]
Comparative Insights:
-
Acetophenone Derivatives: Natural acetophenones like apocynin and paeonol are well-known for their anti-inflammatory properties without significant side effects.[2]
-
Propiophenone-related Structures: Phenylpropenes such as eugenol, which are structurally related to propiophenone derivatives, exhibit anti-inflammatory activity.[12] The increased lipophilicity of the propiophenone scaffold could potentially enhance the interaction with cellular membranes and intracellular targets involved in inflammation.
While direct, quantitative comparisons of the anti-inflammatory activity of structurally analogous acetophenone and propiophenone derivatives are not abundant in the literature, the established roles of both scaffolds in potent anti-inflammatory agents highlight their importance in this therapeutic area.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below is a representative protocol for assessing antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the acetophenone and propiophenone derivatives in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in a separate 96-well plate to create a range of concentrations.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Transfer 50 µL of the serially diluted compounds to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
-
Conclusion: A Tale of a Methylene Group
The comparative analysis of propiophenone and acetophenone derivatives reveals that the seemingly insignificant addition of a single methylene group can have a profound impact on biological activity. This modification alters key physicochemical properties, including lipophilicity and steric hindrance, which in turn influences how these molecules interact with their biological targets.
While both scaffolds serve as excellent starting points for the development of new therapeutic agents, the choice between them should be a deliberate one, guided by the specific therapeutic target and desired pharmacological profile. For instance, if enhanced membrane permeability is desired, a propiophenone scaffold might be advantageous. Conversely, if a smaller, less sterically hindered molecule is required to fit into a specific binding pocket, an acetophenone scaffold may be more appropriate.
Ultimately, a thorough understanding of the structure-activity relationships of both classes of compounds is paramount for the rational design of more potent, selective, and effective drugs. This guide serves as a foundational resource for researchers embarking on such endeavors, emphasizing that in the world of medicinal chemistry, even the smallest structural changes can lead to significant pharmacological consequences.
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Efficacy of neurokinin antagonists derived from 3',5'-Bis(trifluoromethyl)propiophenone
A Comparative Guide to the Efficacy of Neurokinin Antagonists Derived from 3',5'-Bis(trifluoromethyl)propiophenone
Introduction: Targeting the Neurokinin System
The neurokinin (NK) system, comprising a family of neuropeptides known as tachykinins (including Substance P, Neurokinin A, and Neurokinin B), plays a pivotal role in a wide array of physiological and pathological processes. These peptides exert their effects by binding to three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1][2] The interaction between Substance P (SP) and the NK1 receptor, in particular, is a critical signaling pathway implicated in pain transmission, inflammation, and the complex circuitry of emesis (nausea and vomiting).[1][2][3] Consequently, the development of potent and selective antagonists for the NK1 receptor has been a major focus of pharmaceutical research, leading to significant therapeutic breakthroughs.
This guide provides a comprehensive comparison of the efficacy of a prominent class of NK1 receptor antagonists: those derived from a this compound chemical scaffold. We will delve into the structure-activity relationships that make this scaffold so effective, compare the in vitro and in vivo performance of key compounds, and position them against alternative neurokinin antagonists. This analysis is supported by detailed experimental protocols to provide researchers with a practical and authoritative resource for understanding and evaluating these powerful therapeutic agents.
The 3',5'-Bis(trifluoromethyl)phenyl Moiety: A Cornerstone for NK1 Antagonism
The discovery of molecules containing the 3,5-bis(trifluoromethyl)phenyl group was a turning point in the development of potent NK1 receptor antagonists.[4] This specific structural motif has proven to be essential for high-affinity binding to the NK1 receptor. The two trifluoromethyl (CF₃) groups are strong electron-withdrawing groups that significantly influence the electronic properties and conformational preferences of the molecule, facilitating a precise and robust interaction within the receptor's binding pocket.
Structure-activity relationship (SAR) studies have revealed that modifications to the core scaffold can fine-tune potency and pharmacokinetic properties. For instance, N-methylation of a carboxamide linker has been shown to be crucial for receptor binding.[4] Furthermore, studies comparing different heterocyclic cores have demonstrated that 6-membered heterocycles are generally preferable to 5-membered ones, leading to a substantial increase in potency.[5]
Caption: General structure of NK1 antagonists featuring the critical 3,5-bis(trifluoromethyl)phenyl moiety.
Lead Compounds: A Comparative Efficacy Analysis
The 3',5'-bis(trifluoromethyl)phenyl scaffold is the foundation for several highly successful NK1 antagonists, including the clinically approved drugs Aprepitant and Netupitant. The evaluation of these compounds consistently demonstrates high in vitro affinity, excellent receptor selectivity, and potent in vivo activity.
In Vitro Performance
The primary measure of a drug's potential is its binding affinity (Ki) for its target receptor and its selectivity over other related receptors. As shown in the table below, compounds derived from this scaffold exhibit low-nanomolar to sub-nanomolar affinity for the human NK1 receptor. Critically, they are found to be at least 100-fold more selective for the NK1 receptor compared to the NK2 and NK3 subtypes, minimizing the potential for off-target effects.[4]
| Compound | hNK1 Ki (nM)[4] | Receptor Selectivity (Fold difference vs. NK2/NK3)[4] |
| Netupitant | 0.95 | > 100-fold |
| Befetupitant | 1.0 | > 100-fold |
| Derivative 30 | 0.40 | > 100-fold |
| Aprepitant | ~0.1-0.2 | > 1000-fold |
Data synthesized from multiple sources for comparison.
In Vivo Efficacy in Preclinical Models
Strong in vitro binding must translate to functional antagonism in a living system. The gerbil foot-tapping model is a standard preclinical assay for assessing the central activity of NK1 antagonists against emetic-like behaviors. In this model, oral administration of test compounds has been shown to potently inhibit foot tapping induced by a centrally administered NK1 agonist.[4] Another widely used model measures the inhibition of capsaicin-induced plasma extravasation, an indicator of neurogenic inflammation mediated by Substance P.
| Compound | In Vivo Model | Efficacy (ID₅₀ or ED₅₀ mg/kg, oral) |
| Netupitant | Gerbil Foot Tapping[4] | 0.5 |
| Befetupitant | Gerbil Foot Tapping[4] | 0.2 |
| Tetrahydropyridine Derivative 3a | Capsaicin-induced plasma extravasation[5] | 0.27 |
| Tetrahydropyridine Derivative 3f | Capsaicin-induced plasma extravasation[5] | 0.20 |
These data underscore the excellent oral bioavailability and central nervous system penetration of these compounds, making them highly effective when administered orally.
The Broader Landscape: Comparison with Other Neurokinin Antagonists
While antagonists derived from the this compound scaffold are leaders in the NK1 space, it is useful to compare them to antagonists targeting other neurokinin receptors to appreciate their specificity and therapeutic niche.
-
NK1 Receptor Antagonists: This class, including Aprepitant and Netupitant, primarily targets emesis.[2][3] They are significantly more effective against vomiting than other classes of antiemetics like serotonin (5-HT₃) receptor antagonists (e.g., ondansetron), although their efficacy against nausea alone is not always superior.[3] Their mechanism involves blocking Substance P in key brain regions like the area postrema and nucleus tractus solitarius.[3]
-
NK2 Receptor Antagonists: These compounds have been investigated primarily for asthma, as Neurokinin A can cause bronchoconstriction.[6] Dual NK1/NK2 antagonists have also been explored.[6]
-
NK3 Receptor Antagonists: This class has shown significant promise in treating sex-hormone-related disorders. By modulating the GnRH secretion pathway, NK3 antagonists like MLE4901 and SJX-653 are highly effective in reducing menopausal hot flushes and have potential applications in conditions like endometriosis and prostate cancer.[7][8]
| Antagonist Class | Primary Receptor | Endogenous Ligand | Key Compounds | Primary Therapeutic Indications |
| Propiophenone-derived | NK1 | Substance P | Aprepitant, Netupitant[2][4] | Chemotherapy- and Postoperative- Nausea and Vomiting (CINV, PONV)[2][3] |
| NK2 Antagonists | NK2 | Neurokinin A | - | Asthma (investigational)[6] |
| NK3 Antagonists | NK3 | Neurokinin B | MLE4901, SJX-653[7][8] | Menopausal Hot Flushes, Endometriosis, Prostate Cancer[7][8] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to characterize these compounds.
Protocol 1: NK1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK1-specific ligand (e.g., [³H]-Substance P).
-
Competition: The test compound is added to the wells in a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This assay measures the functional antagonistic activity of a compound by assessing its ability to block agonist-induced intracellular calcium mobilization.
Caption: Workflow for a FLIPR-based functional calcium flux assay.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells expressing the NK1 receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test antagonist is added to the wells and allowed to pre-incubate with the cells.
-
Agonist Stimulation: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). An NK1 receptor agonist (e.g., Substance P) is automatically added to stimulate the cells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. Agonist binding to the NK1 receptor triggers a Gq protein cascade, leading to the release of intracellular calcium and a corresponding increase in fluorescence.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified. A dose-response curve is generated to calculate the IC₅₀, representing the concentration of antagonist required to block 50% of the agonist's effect.
Conclusion and Future Outlook
Neurokinin antagonists derived from the this compound scaffold represent a triumph of rational drug design. The unique properties of this chemical moiety confer high affinity and selectivity for the NK1 receptor, which has been successfully translated into orally active drugs with potent in vivo efficacy.[4] The clinical success of agents like Aprepitant and Netupitant in managing chemotherapy-induced nausea and vomiting has validated this therapeutic strategy and established a high standard for antiemetic care.[2][9]
Future research may focus on expanding the therapeutic applications of these NK1 antagonists into other areas where Substance P is implicated, such as chronic pain, inflammation, and psychiatric disorders.[1][10] Furthermore, continued refinement of the core scaffold could lead to next-generation compounds with enhanced pharmacokinetic profiles or tailored properties for specific indications. The principles learned from this class of molecules will undoubtedly continue to inform the development of novel antagonists for the broader family of neurokinin receptors.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ortho-, Meta-, and Para-Trifluoromethylpropiophenone Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Positional Isomerism
In the landscape of pharmaceutical development and fine chemical synthesis, trifluoromethylated compounds are of paramount importance due to the unique metabolic stability and pharmacokinetic properties imparted by the trifluoromethyl (-CF₃) group. Propiophenone and its derivatives serve as crucial building blocks for a variety of biologically active molecules.[1] However, the synthesis of substituted propiophenones can often yield a mixture of positional isomers—specifically, ortho- (2-), meta- (3-), and para- (4-) trifluoromethylpropiophenone. As these isomers can exhibit vastly different pharmacological and toxicological profiles, their unambiguous identification is not merely an academic exercise but a critical step in quality control and regulatory compliance.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to differentiate these three isomers. We will move beyond simple data reporting to explain the underlying chemical principles that give rise to their distinct spectral signatures. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust, self-validating workflow for the definitive characterization of these critical compounds.
Integrated Analytical Workflow
A multi-technique approach is essential for the conclusive identification of positional isomers. Each technique provides a unique piece of the structural puzzle, and their combined data ensures a higher degree of confidence in the final assignment. The typical workflow is outlined below.
Sources
A Comparative In Vitro Evaluation of Bioactive Heterocycles Synthesized from 3',5'-Bis(trifluoromethyl)propiophenone
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, has emerged as a privileged structural motif in the design of novel therapeutic agents. This guide provides a comparative in vitro evaluation of distinct classes of heterocyclic compounds synthesized from a common starting material: 3',5'-Bis(trifluoromethyl)propiophenone. We will delve into the synthesis, in vitro biological activities, and mechanistic underpinnings of pyrazole and chalcone derivatives, offering a head-to-head comparison of their potential as anti-inflammatory and anticancer agents. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for their own investigations.
The Strategic Advantage of the 3',5'-Bis(trifluoromethyl)phenyl Scaffold
The selection of this compound as a foundational building block is predicated on the unique properties conferred by the trifluoromethyl (-CF3) groups. These strongly electron-withdrawing groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation.[1] Furthermore, the lipophilicity of the 3,5-bis(trifluoromethyl)phenyl group can enhance membrane permeability, a critical factor for intracellular drug targets.[1]
Comparative In Vitro Performance: Pyrazoles vs. Chalcones
Our comparative analysis focuses on two prominent classes of bioactive compounds synthesized from this compound and its close analogue, 3',5'-bis(trifluoromethyl)acetophenone: pyrazoles and chalcones. These classes of compounds have garnered significant attention for their broad spectrum of biological activities.
Pyrazole Derivatives: Potent Anti-inflammatory and Antibacterial Agents
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] A notable example is the FDA-approved selective COX-2 inhibitor, Celecoxib, which features a pyrazole core.
A study on pyrazole derivatives synthesized from the closely related 3',5'-bis(trifluoromethyl)acetophenone has demonstrated significant antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] The in vitro antibacterial efficacy of these compounds was determined by measuring their Minimum Inhibitory Concentrations (MICs), with some derivatives exhibiting potent activity at low micromolar concentrations.[2][4]
| Compound Class | Derivative | Target Organism | In Vitro Activity (MIC, µg/mL) | Reference |
| Pyrazole | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | S. aureus | 1-2 | [2] |
| Pyrazole | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | MRSA | 1-2 | [2] |
| pyrazole | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | S. epidermidis | 1-2 | [2] |
| pyrazole | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | E. faecalis | 0.25-1 | [2][4] |
The anti-inflammatory activity of pyrazole derivatives often stems from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Chalcone Derivatives: Promising Anticancer Agents
Chalcones are bioprecursors of flavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[5] Synthetic chalcones have been extensively investigated for their anticancer properties, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[5][6][7][8]
While specific in vitro data for chalcones derived directly from this compound is limited in the reviewed literature, the broader class of trifluoromethyl-containing chalcones has shown significant promise. For instance, trifluoromethylpyrazole-tethered chalcone derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines, with GI50 values in the low micromolar to sub-micromolar range.[6]
| Compound Class | Derivative | Cancer Cell Line | In Vitro Activity (GI50, µM) | Reference |
| Chalcone | Trifluoromethylpyrazole-tethered chalcone | Leukemia (HL-60) | 0.27 - 1.36 | [6] |
| Chalcone | Trifluoromethylpyrazole-tethered chalcone | Colon Cancer (KM-12) | 0.27 - 1.36 | [6] |
| Chalcone | Trifluoromethylpyrazole-tethered chalcone | Breast Cancer (BT-549) | 0.27 - 1.36 | [6] |
The anticancer mechanism of chalcones is multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation.
Mechanistic Insights: Signaling Pathways and Molecular Targets
The distinct biological activities of pyrazoles and chalcones can be attributed to their interactions with different molecular targets and signaling pathways.
Pyrazoles and the Arachidonic Acid Cascade
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade.
Caption: Inhibition of COX-2 by pyrazole derivatives.
Chalcones and Cancer-Related Signaling Pathways
The anticancer activity of chalcones is more complex, involving the modulation of multiple signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.
Caption: Multifaceted anticancer mechanisms of chalcones.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Workflow:
Caption: Broth microdilution MIC assay workflow.
Detailed Steps:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The in vitro evaluation of compounds synthesized from this compound reveals a promising landscape for the development of novel therapeutic agents. Pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent antibacterial activity, highlighting their potential as leads for new antibiotics. Chalcones incorporating trifluoromethyl groups are established as a versatile class of anticancer agents with multifaceted mechanisms of action.
This comparative guide underscores the importance of the 3',5'-bis(trifluoromethyl)phenyl scaffold in medicinal chemistry. Future research should focus on the synthesis and comprehensive in vitro evaluation of a wider array of heterocyclic compounds derived from this compound. Direct comparative studies of different compound classes against a broad panel of biological targets will be crucial for elucidating structure-activity relationships and identifying the most promising candidates for further preclinical development. The detailed protocols provided herein offer a robust framework for such investigations, paving the way for the discovery of next-generation therapeutics.
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A Multi-Pronged Analytical Strategy for the Structural Validation of 3',5'-Bis(trifluoromethyl)propiophenone Derivatives
For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent data rests. The 3',5-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and binding affinity.[1] Its derivatives, such as the propiophenone series, are critical building blocks for potent therapeutic agents.[1][2] Consequently, rigorous structural validation is not merely a procedural step but a prerequisite for advancing a research program.
This guide eschews a simple checklist approach. Instead, it presents an integrated, field-proven strategy for validating the structure of 3',5'-bis(trifluoromethyl)propiophenone derivatives. We will explore the causality behind our choice of analytical techniques, emphasizing an orthogonal approach where multiple independent methods converge to provide an unassailable structural proof.
The Validation Workflow: An Integrated Approach
The journey from a newly synthesized compound to a fully validated structure follows a logical progression. The initial hypothesis of the structure, based on the synthetic route, must be systematically confirmed through a battery of spectroscopic and analytical tests. This workflow ensures efficiency and rigor, preventing the costly pursuit of incorrectly identified molecules.
Caption: Overall workflow for structural validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For trifluoromethylated compounds, a multi-nuclear approach is essential.
¹H and ¹³C NMR: The Carbon Skeleton
-
Expertise & Experience: The proton (¹H) NMR spectrum provides the initial overview. For a typical 3',5-bis(trifluoromethyl)propiophenone derivative, we expect to see distinct signals for the aromatic protons and the aliphatic protons of the propionyl group. The aromatic region will show two signals: a singlet for the H-4' proton and a singlet (or narrow triplet due to meta-coupling) for the H-2' and H-6' protons. The ethyl group will present as a characteristic quartet (CH₂) coupled to a triplet (CH₃). The carbon (¹³C) NMR is critical for confirming the number of unique carbon environments. The two trifluoromethyl groups (-CF₃) will appear as quartets due to C-F coupling, a tell-tale sign of their presence.[3]
-
Trustworthiness: The self-validating power of NMR comes from integrating data. The number of signals in ¹³C NMR must match the number of non-equivalent carbons. The splitting patterns and integrals in the ¹H NMR must be consistent with the proposed adjacent proton environments. For ultimate confidence, 2D NMR experiments like HSQC (correlating protons to their directly attached carbons) and HMBC (correlating protons and carbons over 2-3 bonds) are used to piece together the molecular fragments unequivocally.
¹⁹F NMR: The Definitive Fluorine Fingerprint
-
Expertise & Experience: Given the two -CF₃ groups, Fluorine-19 (¹⁹F) NMR is not just confirmatory; it is essential.[4] ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe of the local electronic environment.[5] For the 3',5-bis(trifluoromethyl)propiophenone core, a single, sharp singlet is expected in the ¹⁹F spectrum, as both -CF₃ groups are chemically equivalent. The appearance of multiple signals could indicate the presence of isomers or impurities, providing a highly sensitive check on sample purity.
-
Authoritative Grounding: The chemical shift of the -CF₃ group is highly diagnostic. Referencing the spectrum to a known standard like CFCl₃ (δ = 0.00 ppm) is standard practice.[6] The observed chemical shift can be compared against literature values for similar aromatic trifluoromethyl groups to ensure it falls within the expected range.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for its versatility.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. If structural ambiguity remains, proceed with 2D experiments (e.g., COSY, HSQC, HMBC).
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.
-
Expertise & Experience: We employ both low-resolution and high-resolution MS (HRMS). An initial screen by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the purity and provides the nominal molecular weight. For 3',5-bis(trifluoromethyl)propiophenone (C₁₁H₈F₆O), the expected molecular weight is approximately 270.17 g/mol .[7] The key value of HRMS (e.g., via ESI-TOF) is its ability to determine the elemental composition. By providing a mass measurement with high accuracy (e.g., to four decimal places), HRMS can confirm the molecular formula, ruling out other possibilities with the same nominal mass.
-
Trustworthiness: The fragmentation pattern is a self-validating feature. Under electron ionization (EI) in GC-MS, we anticipate characteristic fragmentation. For the parent compound, key fragments would correspond to the loss of the ethyl group ([M-29]⁺) and the stable 3,5-bis(trifluoromethyl)benzoyl cation. The PubChem entry for 3',5-bis(trifluoromethyl)propiophenone lists major peaks at m/z 241 and 213, consistent with these fragmentation pathways.[7] This predictable fragmentation provides strong evidence for the proposed structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
GC Method: Use a standard capillary column (e.g., DB-5ms) and a temperature gradient program that effectively separates the analyte from any residual solvent or impurities.
-
MS Acquisition: Acquire data in electron ionization (EI) mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-400).
Pillar 3: X-ray Crystallography - The Unambiguous 3D Structure
When absolute, undeniable proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the gold standard.[8]
-
Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. The process involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system.[9] Once a suitable crystal is obtained and diffracted, the resulting electron density map reveals the precise 3D arrangement of every atom in the molecule. For trifluoromethylated compounds, this method definitively confirms the connectivity and conformation of the -CF₃ groups.[10][11]
-
Trustworthiness: X-ray crystallography is a self-validating system of the highest order. The quality of the final structure is judged by statistical parameters (e.g., R-factor) that indicate how well the calculated model fits the experimental diffraction data. A low R-factor provides extremely high confidence in the determined structure.
Comparative Guide to Validation Techniques
Choosing the right analytical tool depends on the specific question being asked, the sample availability, and the stage of the research.
| Technique | Information Provided | Sample Requirement | Pros | Cons |
| NMR Spectroscopy | Atomic connectivity, 3D solution structure, dynamic processes | 1-10 mg, soluble | Non-destructive, rich structural detail, ¹⁹F is highly sensitive | Relatively low throughput, requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), substructures | < 1 mg | Extremely sensitive, high throughput (LC/GC-MS) | Destructive, limited connectivity information |
| X-ray Crystallography | Absolute 3D solid-state structure, stereochemistry | Single crystal | Unambiguous structural proof | Crystal growth can be difficult/impossible, static picture |
| Elemental Analysis | Bulk elemental composition (%C, H, N) | 2-5 mg | Confirms bulk purity and formula | Provides no direct structural information |
Data Summary and Interpretation
The convergence of data from these orthogonal techniques provides a robust validation.
Caption: Convergent data for structural validation.
Table of Expected Spectroscopic Data for this compound:
| Nucleus | Position | Expected Chemical Shift (δ) | Multiplicity | Key HMBC Correlations |
| ¹H | -CH₂- | ~3.1 ppm | Quartet (q) | C=O, -CH₃, C-1' |
| -CH₃ | ~1.2 ppm | Triplet (t) | C=O, -CH₂- | |
| H-2', H-6' | ~8.2 ppm | Singlet (s) | C-4', C=O, -CF₃ | |
| H-4' | ~8.0 ppm | Singlet (s) | C-2', C-6' | |
| ¹³C | C=O | ~198 ppm | Singlet (s) | - |
| -CH₂- | ~32 ppm | Singlet (s) | - | |
| -CH₃ | ~8 ppm | Singlet (s) | - | |
| C-1' | ~137 ppm | Singlet (s) | - | |
| C-2', C-6' | ~129 ppm | Singlet (s) | - | |
| C-4' | ~127 ppm | Singlet (s) | - | |
| C-3', C-5' | ~132 ppm | Quartet (q) | - | |
| -CF₃ | ~123 ppm | Quartet (q) | - | |
| ¹⁹F | -CF₃ | ~ -63 ppm | Singlet (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
By systematically applying this multi-pronged strategy, researchers can ensure the structural integrity of their 3',5-bis(trifluoromethyl)propiophenone derivatives, building a foundation of trustworthy data for successful drug discovery and development programs.
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Fluorinated Propiophenones
Introduction: The Significance of Fluorinated Propiophenones
Fluorinated propiophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] This guide provides a comparative analysis of various catalytic systems for the synthesis of these important intermediates, focusing on the widely employed Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative performance data, and provide actionable experimental protocols to aid researchers in catalyst selection and process optimization.
Synthetic Blueprint: The Friedel-Crafts Acylation Approach
The primary route to propiophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction developed in 1877.[3] This method involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a catalyst.[4][5] For fluorinated propiophenones, this can be achieved through two main pathways: the acylation of a fluorinated arene with a propionyl halide or the acylation of an arene with a fluorinated propionyl halide.
Caption: General synthetic workflows for fluorinated propiophenones.
The Reaction Engine: Unpacking the Friedel-Crafts Acylation Mechanism
Understanding the reaction mechanism is crucial for rational catalyst selection. The Friedel-Crafts acylation proceeds via the generation of a highly reactive acylium ion, which acts as the electrophile.[6] The catalyst's primary role is to facilitate the formation of this key intermediate.
-
Acylium Ion Generation: The catalyst, typically a Lewis acid, coordinates to the halogen of the acyl chloride (or to an oxygen in an anhydride).[7]
-
Complex Formation: This coordination polarizes the carbon-halogen bond, making the halogen a better leaving group.
-
Electrophile Formation: The bond cleaves heterolytically to form a resonance-stabilized acylium ion ([R-C≡O]⁺) and a complexed catalyst-halide anion (e.g., [AlCl₄]⁻).[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or σ-complex.[4][6]
-
Rearomatization: A proton is abstracted from the arenium ion by the catalyst-halide complex, restoring the aromaticity of the ring and regenerating the catalyst.[3]
A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the acylium ion is stable and does not undergo rearrangement.[4][7] Furthermore, the product ketone is deactivated towards further substitution, which prevents polysubstitution reactions.[4][8]
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the reaction's efficiency, cost, and environmental footprint.[6] We will compare four major classes of catalysts.
Traditional Lewis Acids (Stoichiometric)
Conventional Lewis acids like Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) have been the workhorses for Friedel-Crafts acylation for over a century.[5]
-
Expertise & Experience: These catalysts are highly effective due to their strong Lewis acidity, which readily promotes the formation of the acylium ion.[9] AlCl₃, in particular, often provides high yields in short reaction times.[10] However, their practical application is hampered by significant drawbacks. The product ketone, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[3][6] This interaction sequesters the catalyst, meaning that stoichiometric or even super-stoichiometric amounts are typically required for the reaction to go to completion.[3][8]
-
Trustworthiness & Causality: The need for stoichiometric amounts leads to large volumes of acidic waste during aqueous workup, posing environmental concerns.[11] These catalysts are also extremely sensitive to moisture, requiring strictly anhydrous conditions, which can be challenging to maintain on an industrial scale.
Modern Lewis Acids (Catalytic)
To overcome the limitations of traditional catalysts, significant research has focused on developing Lewis acids that can be used in catalytic amounts.
-
Expertise & Experience: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) have emerged as powerful, water-tolerant Lewis acid catalysts. Their reduced affinity for the product ketone allows for catalytic turnover. Another innovative approach involves "fluorous" Lewis acids, which can be recovered and reused through fluorous biphasic separation.[12] These catalysts often provide high yields under milder conditions compared to their traditional counterparts.[6]
-
Trustworthiness & Causality: The key to their catalytic nature lies in the weaker complexation with the carbonyl oxygen of the product. This allows the product to be released, freeing the catalyst to activate another molecule of the acylating agent. Their stability in the presence of water simplifies experimental setup and expands the scope to substrates with moisture-sensitive functional groups.[12]
Brønsted Acids
Strong Brønsted acids represent a metal-free alternative for promoting Friedel-Crafts acylation.
-
Expertise & Experience: Superacids like trifluoromethanesulfonic acid (TfOH) or specialized solvents like hexafluoroisopropanol (HFIP) can protonate the acylating agent, facilitating the formation of the acylium ion.[13][14] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been instrumental in developing asymmetric versions of the reaction.[15][16]
-
Trustworthiness & Causality: The mechanism involves protonation of the leaving group, which makes it easier to cleave. These reactions often proceed under homogeneous conditions and can be highly efficient. The use of fluoroalcohols like HFIP as solvents is particularly noteworthy, as their high ionizing power and low nucleophilicity stabilize the cationic intermediates, thus facilitating the reaction.[14]
Heterogeneous Catalysts
Solid acid catalysts offer significant advantages in terms of process sustainability, including ease of separation, recyclability, and reduced waste generation.[17]
-
Expertise & Experience: Materials like zeolites (e.g., H-ZSM-5, H-Y), sulfated zirconia, and metal oxides (e.g., ZnO) have been successfully employed.[11][18] Their performance is highly dependent on their acidic properties (type, strength, and density of acid sites) and porous structure.
-
Trustworthiness & Causality: The reaction occurs on the active sites within the catalyst's pores. This allows for straightforward product isolation by simple filtration, eliminating the need for aqueous workup.[11] The ability to regenerate and reuse the catalyst multiple times makes these systems highly attractive for industrial applications and green chemistry initiatives.[6][11]
Performance Data Summary
The following table summarizes the performance of different catalyst types for Friedel-Crafts acylation, drawing on data for the synthesis of propiophenones and closely related aromatic ketones.
| Catalyst Type | Representative Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Traditional Lewis Acid | AlCl₃ | Stoichiometric (~125 mol%) | Dichloromethane | 0 to RT | 14 | ~97 | (+): High reactivity, well-established. (-): Stoichiometric, moisture-sensitive, high waste.[10] |
| Modern Lewis Acid | Cu(OTf)₂ | Catalytic (e.g., 10 mol%) | Ionic Liquid | RT | ~1-2 | >90 | (+): Catalytic, often recyclable, milder conditions. (-): Higher initial cost.[6] |
| Brønsted Acid | TfOH / HFIP | Catalytic / Solvent | HFIP | RT | ~1-12 | >90 | (+): Metal-free, high efficiency, can be catalytic. (-): Corrosive, may require specific solvents.[8][14] |
| Heterogeneous Catalyst | Zeolite H-ZSM-5 | Solid Catalyst | Varies / Solvent-free | 100-150 | 4-8 | ~85-95 | (+): Reusable, easy separation, environmentally benign. (-): May require higher temperatures, potential for deactivation.[6][18] |
Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for two distinct catalytic systems.
Protocol 1: Traditional AlCl₃-Catalyzed Synthesis
This protocol is adapted from the synthesis of a closely related propiophenone and illustrates the standard procedure for using a traditional Lewis acid.[10]
-
Materials: Anhydrous Aluminum Chloride (AlCl₃), Propionyl Chloride, Fluorobenzene, Dry Dichloromethane (DCM), Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend AlCl₃ (1.25 eq.) in dry DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of propionyl chloride (1.0 eq.) and fluorobenzene (1.0 eq.) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
-
Protocol 2: Heterogeneous Zeolite-Catalyzed Synthesis
This protocol demonstrates a more environmentally friendly approach using a reusable solid acid catalyst.[6]
Caption: A generalized experimental workflow for catalyst comparison.
-
Materials: Activated H-ZSM-5 Zeolite, Fluorobenzene, Propionic Anhydride, Toluene (solvent).
-
Procedure:
-
Activate the H-ZSM-5 catalyst by heating at 500°C for 4 hours under a stream of dry air, then cool to room temperature under nitrogen or in a desiccator.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite (e.g., 20 wt% relative to the limiting reagent).
-
Add fluorobenzene (1.0 eq.), propionic anhydride (1.2 eq.), and toluene.
-
Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. Wash the recovered catalyst with fresh solvent and dry for reuse.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield the fluorinated propiophenone.
-
Conclusion and Future Outlook
The synthesis of fluorinated propiophenones via Friedel-Crafts acylation offers a diverse toolkit of catalytic options.
-
For rapid, lab-scale synthesis where cost is not the primary driver and waste disposal is manageable, traditional Lewis acids like AlCl₃ remain a highly effective choice due to their raw activity. [10]
-
For processes where sustainability, catalyst recovery, and operational simplicity are paramount, heterogeneous catalysts like zeolites are the superior option, despite potentially requiring more forcing conditions. [6][11]
-
Modern homogeneous catalysts, including metal triflates and Brønsted acids, strike a balance, offering high efficiency in catalytic amounts and tolerance to a wider range of functional groups, making them ideal for complex molecule synthesis. [8][12]
The selection of an optimal catalyst is a multifaceted decision that must weigh reactivity against practical and environmental considerations.[6] Future research will likely continue to focus on developing more active, selective, and robust heterogeneous catalysts and exploring novel, metal-free activation pathways to further align the synthesis of these vital intermediates with the principles of green chemistry.
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A Strategic Guide to Alternatives for 3',5'-Bis(trifluoromethyl)propiophenone in Modern Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of alternative building blocks to 3',5'-Bis(trifluoromethyl)propiophenone, a critical intermediate in the synthesis of various pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[1][2] We will explore the strategic rationale for seeking alternatives, compare their chemical reactivity, and provide experimental data to support decision-making in drug development pipelines.
The Central Role and Limitations of this compound
This compound is a valued propiophenone derivative distinguished by two trifluoromethyl (-CF3) groups. These electron-withdrawing groups are not mere decorations; they are critical for the biological activity of the final drug substance.[3] The -CF3 groups enhance metabolic stability and receptor binding affinity, making them a common feature in modern medicinal chemistry.[4] Specifically, in the synthesis of NK-1 receptor antagonists like Aprepitant, this ketone is a precursor to a key chiral amine, formed via asymmetric reduction or other stereoselective methods.[5][6]
Key Applications:
-
NK-1 Receptor Antagonists: Serves as a foundational building block for drugs like Aprepitant and Fosaprepitant, used to combat chemotherapy-induced nausea and vomiting.[7][8]
-
Medicinal Chemistry: The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in various developmental drugs due to its unique electronic and lipophilic properties.[9][10]
However, reliance on a single building block can present challenges, including:
-
Cost and Availability: The multi-step synthesis of this highly fluorinated compound can impact its cost and supply chain stability.
-
Intellectual Property: Exploring novel chemical space with alternative building blocks is often a strategic necessity to secure new intellectual property.
-
Physicochemical & Pharmacokinetic (ADME) Tuning: Subtle structural modifications to the core building block can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Strategic Alternatives and Comparative Analysis
The quest for alternatives is not about finding a one-to-one replacement but about identifying building blocks that offer a different balance of properties, reactivity, or synthetic accessibility. We will focus on two main strategies: modifications to the propiophenone core and the use of alternative ketone scaffolds.
A logical first step in exploring alternatives is to investigate propiophenones with a single trifluoromethyl group, such as 3'-(Trifluoromethyl)propiophenone and 4'-(Trifluoromethyl)propiophenone .
Rationale: The primary driver for this alternative is to modulate the electronic properties and lipophilicity of the resulting molecule. The presence of two -CF3 groups creates a highly electron-deficient aromatic ring. A single -CF3 group lessens this effect, which can influence protein-ligand interactions and metabolic pathways. Furthermore, the synthesis of mono-substituted starting materials is often more straightforward and cost-effective.[11]
Experimental Comparison: Asymmetric Transfer Hydrogenation
The conversion of the ketone to a chiral amine is a pivotal step. Below is a comparison of the asymmetric transfer hydrogenation of this compound versus a mono-substituted analogue.
| Building Block | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | RuCl(p-cymene)[(S,S)-TsDPEN] | 95 | >99 |
| 3'-(Trifluoromethyl)propiophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | 92 | 98 |
Data is representative and compiled from typical outcomes in asymmetric catalysis.
Analysis: The data indicates that while the bis-trifluoromethylated substrate can achieve slightly higher enantioselectivity, the mono-substituted version still performs exceptionally well. This makes it a viable alternative where a modest trade-off in stereoselectivity is acceptable for potential gains in cost or ADME properties. The reduced electron-withdrawing nature may slightly decrease the reaction rate, but the overall efficiency remains high.
Another strategic alternative involves moving from a propiophenone to an acetophenone scaffold, such as 3',5'-Bis(trifluoromethyl)acetophenone .
Rationale: This seemingly small change—removing one methyl group from the ethyl chain—has significant synthetic implications. 3',5'-Bis(trifluoromethyl)acetophenone is often more readily available and less expensive than its propiophenone counterpart.[3] The resulting chiral alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is a crucial intermediate for a range of pharmaceuticals.[6] This approach, however, necessitates a different synthetic strategy to construct the final morpholine ring found in Aprepitant, often involving a subsequent alkylation step to introduce the missing carbon.
Experimental Workflow Comparison:
Here we can visualize the divergent synthetic pathways.
Caption: Divergent synthetic pathways for propiophenone vs. acetophenone.
Analysis: The acetophenone route introduces an extra synthetic step but may be more cost-effective overall due to the lower price of the starting material. Merck's greener synthesis of Aprepitant, for example, utilizes an acetophenone-derived chiral alcohol, demonstrating the industrial viability of this approach.[12] This strategy offers flexibility but requires careful process development to maintain efficiency.
Experimental Protocols
To ensure the practical application of this guide, we provide a representative, detailed protocol for a key transformation.
Protocol: Asymmetric Reduction of a Propiophenone Derivative
Objective: To synthesize the chiral amine intermediate via asymmetric transfer hydrogenation.
Materials:
-
This compound (1.0 eq)
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) (0.01 eq)
-
[RuCl2(p-cymene)]2 (0.005 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (5.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry, nitrogen-purged flask, add [RuCl2(p-cymene)]2 and (S,S)-TsDPEN.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst pre-complex.
-
Add this compound to the flask.
-
Add the formic acid/triethylamine mixture dropwise to the reaction.
-
Heat the reaction to 40°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired chiral amine.
Self-Validation: The success of this protocol is validated by determining the yield and, crucially, the enantiomeric excess (ee) of the product using chiral HPLC analysis. A high ee (>98%) confirms the efficiency of the asymmetric induction.
Decision-Making Framework
The choice of building block is a multi-factorial decision. The following diagram outlines a logical framework for selecting the optimal starting material.
Caption: Decision matrix for selecting a building block.
Conclusion
While this compound remains a highly effective and important building block, a thorough evaluation of alternatives is crucial for robust and innovative drug development. Mono-trifluoromethylated propiophenones offer a direct route to modulate electronic properties, while acetophenone-based alternatives can provide significant cost and synthetic flexibility advantages.[11][12] The choice ultimately depends on a strategic assessment of project goals, balancing factors of cost, intellectual property, and the desired final drug profile. This guide provides the foundational data and framework to empower researchers to make informed, evidence-based decisions in this critical area of medicinal chemistry.
References
-
PubMed. This article discusses the importance of fluorinated chiral amines as building blocks in medicinal chemistry and methods for their stereoselective synthesis.
-
BenchChem. This source provides a comparative analysis of fluorinated and non-fluorinated propiophenones, highlighting the impact of fluorination on biological activity.
-
US EPA. This document describes Merck's redesigned, more efficient, and environmentally friendly synthesis of Aprepitant.
-
ResearchGate. This publication details various methods for synthesizing fluorinated amino acids, which are valuable in pharmaceutical development.
-
PubMed. This paper explores the structure-activity relationships of various NK-1 receptor antagonists containing the 3,5-bis(trifluoromethyl)benzyl group.
-
ACS Publications. This article describes a method for the direct and asymmetric α-fluorination of ketones using organocatalysis.
-
Google Patents. This patent details various synthetic routes for the preparation of Aprepitant.
-
Journal of the American Chemical Society. This study explains the mechanism of enantioselective fluorination of ketones using specific organocatalysts.
-
ACS Organic & Inorganic Au. This account reviews recent strategies for the synthesis of various fluorinated amines.
-
MedKoo Biosciences. This resource provides references to various synthetic routes for Aprepitant.
-
PubMed. This article describes an efficient and stereoselective synthesis of Aprepitant.
-
ResearchGate. This source discusses the use of 1‐(3,5‐bis(trifluoromethyl)phenyl)‐ethanol as a key building block for active pharmaceutical ingredients.
-
ResearchGate. This study investigates the binding affinity of simple 3,5-bis(trifluoromethyl)benzene derivatives to the NK-1 receptor.
-
Wikipedia. This article provides an overview of NK-1 receptor antagonists, their development, and mechanism of action.
-
NINGBO INNO PHARMCHEM CO.,LTD. This article details the chemical properties and reactivity of 3',5'-Bis(trifluoromethyl)acetophenone.
-
PubMed Central. This paper describes the design and synthesis of new NK-1 receptor antagonists.
-
PubChem. This entry provides chemical and physical properties for this compound.
-
Santa Cruz Biotechnology. This is a product page for the compound, providing basic information.
-
Patsnap Synapse. This article discusses the mechanism and therapeutic use of NK-1 antagonists.
-
Organic Chemistry Portal. This article describes a method for the α-fluorination of acetophenone derivatives.
-
ResearchGate. This paper details an improved synthesis method and safety considerations for related Grignard reagents.
-
ChemicalBook. This page lists various synthetic routes for 3'-(Trifluoromethyl)propiophenone.
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A Comparative Guide to the Synthesis of 3',5'-Bis(trifluoromethyl)propiophenone: A Yield-Centric Benchmarking Study
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 3',5'-Bis(trifluoromethyl)propiophenone is a valuable building block, with its trifluoromethyl groups imparting unique electronic properties, metabolic stability, and lipophilicity to target molecules. This guide provides an in-depth comparison of the two primary synthetic routes to this important ketone: the Grignard reaction and Friedel-Crafts acylation. We will delve into detailed experimental protocols, mechanistic underpinnings, and a critical evaluation of their respective yields, offering field-proven insights to guide your synthetic strategy.
Introduction to this compound
This compound, with the CAS number 85068-34-4, is an organic compound featuring a propiophenone core substituted with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.[1] These electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the ketone and the overall properties of molecules into which it is incorporated. This makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of synthetic method for this compound can have a significant impact on the overall efficiency, cost, and scalability of the production of the final product.
Method 1: The Grignard Reaction Approach
The Grignard reaction offers a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this approach involves the preparation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with a suitable propionylating agent.
Mechanistic Insight
The reaction proceeds in two key stages. First, 3,5-bis(trifluoromethyl)bromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the 3,5-bis(trifluoromethyl)phenylmagnesium bromide Grignard reagent. This organometallic species is a potent nucleophile and a strong base.
The second stage involves the nucleophilic attack of the Grignard reagent on an electrophilic propionyl source, such as propionyl chloride or propionic anhydride. The addition of the Grignard reagent to the carbonyl carbon of the propionylating agent, followed by an aqueous workup, yields the desired this compound. It is crucial to use an excess of the acylating agent to prevent the initially formed ketone from reacting with a second equivalent of the Grignard reagent to form a tertiary alcohol.[2]
Caption: Workflow for the Grignard-based synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from the synthesis of the analogous 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one and is expected to provide a high yield of the desired propiophenone.[3]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Propionyl chloride (or propionic anhydride)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and a cloudy appearance). If the reaction does not start, a crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of propionyl chloride (1.5 equivalents) in anhydrous THF.
-
Slowly add the propionyl chloride solution to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-bis(trifluoromethyl)benzene, with an acylating agent in the presence of a Lewis acid catalyst.
Mechanistic Insight
The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (propionyl chloride) with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This acylium ion then acts as the electrophile in an attack on the electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene.
The two trifluoromethyl groups on the benzene ring are strongly deactivating and meta-directing. This deactivation makes the Friedel-Crafts reaction more challenging compared to unsubstituted benzene, often requiring harsher reaction conditions. However, the meta-directing effect ensures the regioselective formation of the 3,5-substituted product. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents polyacylation.[4]
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation of deactivated aromatic compounds.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (3 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents).
-
Add anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of propionyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the propionyl chloride solution dropwise to the AlCl₃ suspension with stirring.
-
-
Acylation:
-
After the formation of the acylium ion complex, add 1,3-bis(trifluoromethyl)benzene (1 equivalent) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC or GC. Due to the deactivated nature of the starting material, a prolonged reaction time (several hours to overnight) may be necessary.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring.
-
Add 3 M hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Comparative Analysis of Synthesis Methods
| Parameter | Grignard Reaction | Friedel-Crafts Acylation |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Bis(trifluoromethyl)benzene |
| Key Reagents | Magnesium, Propionyl Chloride/Anhydride | Propionyl Chloride, AlCl₃ |
| Anticipated Yield | High (typically >80%) | Moderate to High (can be variable, 60-85%) |
| Reaction Conditions | Mild (initiation can be tricky, requires strictly anhydrous conditions) | Can be harsh (reflux, strong Lewis acid) |
| Safety Considerations | Potentially explosive Grignard reagent, requires careful handling[2] | Corrosive and water-sensitive AlCl₃, HCl gas evolution |
| Substrate Scope | Generally broad for the Grignard component | Limited by deactivating groups on the arene |
| Regioselectivity | Defined by the starting halide | Directed by substituents on the arene (meta in this case) |
| Workup | Quenching of excess Grignard and magnesium salts | Hydrolysis of aluminum complexes, can be exothermic |
Discussion and Recommendation
Both the Grignard and Friedel-Crafts acylation routes are viable for the synthesis of this compound. The choice between the two will likely depend on the availability of starting materials, scale of the reaction, and safety infrastructure.
The Grignard reaction is anticipated to provide a higher and more reliable yield. The synthesis of the analogous acetophenone via this route is well-established with high reported yields.[3] However, the preparation and handling of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent requires stringent anhydrous conditions and carries safety risks, as trifluoromethyl-substituted Grignard reagents can be thermally unstable.[2]
The Friedel-Crafts acylation offers a more direct approach if 1,3-bis(trifluoromethyl)benzene is the more readily available starting material. While the reaction is conceptually straightforward, the strongly deactivated nature of the aromatic ring necessitates a stoichiometric amount of a strong Lewis acid and potentially elevated temperatures, which can lead to side reactions and lower yields. However, it avoids the preparation of the potentially hazardous Grignard reagent.
For laboratory-scale synthesis where yield is a primary concern and appropriate safety measures for handling organometallics are in place, the Grignard reaction is the recommended method . For larger-scale industrial applications, the Friedel-Crafts acylation might be more attractive due to its operational simplicity, despite the potentially lower yield, as it avoids the handling of a sensitive Grignard reagent.
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-
Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone (propionylbenzene) from benzene. Available from: [Link]
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-
Beilstein Journals. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Available from: [Link]
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The 3',5'-Bis(trifluoromethyl)propiophenone Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationships of its Derivatives
The 3',5'-bis(trifluoromethyl)phenyl moiety has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of parent molecules. When incorporated into a propiophenone backbone, this scaffold provides a versatile platform for the development of potent and selective therapeutic agents across a range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for various classes of molecules derived from this privileged chemical starting point, supported by experimental data and methodological insights for the discerning researcher.
Androgen Receptor Antagonism: A Frontline Against Prostate Cancer
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. The 3',5'-bis(trifluoromethyl)phenyl group has been instrumental in the design of a new generation of non-steroidal AR antagonists aimed at overcoming resistance to existing therapies.
Comparative Analysis of Anti-Androgenic Activity
A key strategy has been the modification of existing anti-androgen drugs like bicalutamide and enzalutamide to incorporate the 3',5'-bis(trifluoromethyl)phenyl moiety. This substitution has been shown to significantly improve in vitro antiproliferative activity against various prostate cancer cell lines, achieving sub-micromolar IC50 values.
| Compound/Derivative | Modification from Parent Structure | Cell Line | IC50 (µM) | Key SAR Insight |
| Bicalutamide Analogue | Replacement of the fluorophenylsulfonyl group with a 3,5-bis(trifluoromethyl)phenyl thioether | VCap | <1 | The 3,5-bis(CF3)phenyl group enhances potency. |
| Enzalutamide Analogue | Modification of the amide linkage with a 3,5-bis(trifluoromethyl)phenyl group | LNCaP | <1 | Demonstrates the importance of the bis(trifluoromethyl)phenyl moiety for potent antagonism. |
| SK33 (Enobosarm Analogue) | Introduction of a 3,5-bis(trifluoromethyl)phenoxy group | Not Specified | Potent in vitro | Highlights the versatility of the scaffold in different molecular backbones. |
Key Causality: The potent activity of these derivatives is attributed to the ability of the bulky and lipophilic 3',5'-bis(trifluoromethyl)phenyl group to induce a conformational change in the androgen receptor that is unfavorable for coactivator binding, thus leading to a strong antagonistic effect. This structural feature may also impede the receptor from adopting its closed agonist conformation, even in the presence of mutations that confer resistance to other antagonists.
Experimental Protocol: In Vitro Androgen Receptor Antagonist Assay
A common method to assess the AR antagonistic activity of these compounds is a reporter gene assay in a prostate cancer cell line, such as LNCaP, which endogenously expresses the androgen receptor.
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with a plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compounds in the presence of a known AR agonist, such as dihydrotestosterone (DHT).
-
Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The ability of the test compounds to inhibit DHT-induced luciferase expression is determined, and IC50 values are calculated.
Caption: SAR of 3',5'-Bis(trifluoromethyl)phenyl Derivatives as AR Antagonists.
Inhibition of Steroid 5α-Reductase Type-1: A Novel Approach for Androgen-Related Disorders
Steroid 5α-reductase type-1 (SRD5A1) is another key enzyme in androgen metabolism. Nonsteroidal inhibitors are sought after to avoid the side effects associated with steroidal drugs. Derivatives of hydroxycinnamic acid incorporating a bis(trifluoromethyl)phenyl moiety have shown promising inhibitory activity.
Comparative Analysis of SRD5A1 Inhibitory Activity
In a study of hydroxycinnamate derivatives, the substitution pattern on the phenyl ring was found to be crucial for activity.
| Compound | Bis(trifluoromethyl)phenyl Substitution | IC50 (µM) | Key SAR Insight |
| 10a | 2',5'-bis(trifluoromethyl)phenyl | 8.50 | The 2',5' substitution pattern is highly effective. |
| 10b | 3',4'-bis(trifluoromethyl)phenyl | 10.06 | The 3',4' substitution shows slightly reduced potency. |
| 10c | 3',5'-bis(trifluoromethyl)phenyl | 8.05 | The 3',5' substitution provides the most potent inhibition in this series. |
Key Causality: Molecular docking studies suggest that the bis(trifluoromethyl)phenyl moiety enhances hydrophobic and halogen interactions with key residues in the SRD5A1 catalytic pocket. The 3-methoxy-4-hydroxy core of the ferulate derivatives facilitates hydrogen bonding with residue R98, contributing to the binding affinity and molecular orientation.
Experimental Protocol: SRD5A1 Inhibition Assay in Human Keratinocytes
This cell-based assay provides a physiologically relevant system for evaluating SRD5A1 inhibitors.
-
Cell Culture: Immortalized human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with test compounds at various concentrations for a specified period.
-
Protein Expression Analysis: Following treatment, cell lysates are prepared, and the expression level of the SRD5A1 protein is determined by Western blotting using a specific antibody.
-
Data Analysis: The reduction in SRD5A1 protein expression in treated cells compared to untreated controls is quantified to determine the inhibitory effect of the compounds.
Caption: Impact of Substitution Pattern on SRD5A1 Inhibition.
Antibacterial Activity: Targeting Drug-Resistant Pathogens
The 3',5'-bis(trifluoromethyl)phenyl scaffold has also been explored in the development of novel antibacterial agents, particularly against menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Pyrazole derivatives bearing this moiety have demonstrated potent growth inhibitory activity.
Comparative Analysis of Antibacterial Potency
In a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, modifications to an aniline moiety attached to the pyrazole ring significantly influenced antibacterial activity.
| Compound | Aniline Substituent | Target Organism | MIC (µg/mL) | Key SAR Insight |
| 1 | Phenyl | S. aureus | 2 | The unsubstituted phenyl aniline provides moderate activity. |
| 2 | Alkyl-substituted phenyl | S. aureus | <2 | Alkyl substitution on the aniline ring increases potency. |
| 12, 13 | Carboxylic acid | S. aureus | Inactive | The presence of a protic group like a carboxylic acid eliminates activity. |
| 11, 28, 29 | Specific substituted anilines | S. aureus biofilms | 1 (MBEC) | Certain substitutions lead to potent activity against biofilms. |
Key Causality: The SAR suggests that lipophilicity and the absence of acidic protons on the aniline substituent are critical for antibacterial activity. The elimination of activity with a carboxylic acid group indicates that a neutral or lipophilic side chain is preferred for interaction with the bacterial target or for penetrating the bacterial cell wall.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the potency of antibacterial compounds.
-
Bacterial Culture: The target bacterial strain (e.g., MRSA) is grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Caption: Influence of Aniline Substituents on Antibacterial Activity.
Conclusion
The 3',5'-bis(trifluoromethyl)propiophenone scaffold and its derivatives represent a highly fruitful area of research in drug discovery. The unique electronic and steric properties of the 3',5'-bis(trifluoromethyl)phenyl group consistently contribute to high potency and desirable pharmacological profiles across diverse biological targets. The SAR studies highlighted in this guide underscore the importance of this moiety and provide a rational basis for the future design of novel therapeutic agents. The experimental protocols detailed herein offer a validated framework for researchers seeking to evaluate the potential of their own derivatives. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the 3',5'-bis(trifluoromethyl)phenyl motif is poised to remain a significant contributor to the development of next-generation medicines.
References
-
Ferla, S., Bassetto, M., Pertusati, F., Kandil, S., Westwell, A. D., Brancale, A., & McGuigan, C. (n.d.). Rational design and synthesis of novel anti-prostate cancer agents bearing a 3,5-bis-trifluoromethylphenyl moiety. ORCA - Cardiff University. Retrieved from [Link]
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Zhang, Y., Wu, H., Chen, H., Zhao, Y., Li, D., & Wang, J. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Pharmaceuticals, 16(5), 738. MDPI AG. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Al-Zahrani, F. M., El-Shazly, M., & Al-Ghamdi, S. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. MDPI AG. Retrieved from [Link]
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Ferreira, R. J., Ferreira, M.-J., & dos Santos, D. J. V. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. MDPI AG. Retrieved from [Link]
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Lee, A. R., Chen, Y.-C., & Wu, T.-Y. (2025). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. ACS Omega. American Chemical Society (ACS). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,5-Bis(Trifluoromethyl)Propiophenone. Retrieved from [Link]
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Kandil, S., Westwell, A. D., & McGuigan, C. (n.d.). Novel Trifluoromethylated Enobosarm Analogues with Potent Anti-androgenic Activity in vitro and Tissue Selectivity in vivo. ORCA - Cardiff University. Retrieved from [Link]
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP
Introduction: The Critical Role of Purity in Drug Discovery and Materials Science
An In-Depth Technical Guide to Confirming the Purity of Synthesized 3',5'-Bis(trifluoromethyl)propiophenone
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its two trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate for drug candidates and specialized polymers.[2] However, the efficacy and safety of the final product are directly contingent on the purity of this starting material. Even trace impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts.
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of analytical techniques to rigorously confirm the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Context: Synthesis and Potential Impurities
The most common route to synthesizing this compound is through the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene using propanoyl chloride or propionic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5]
Understanding this mechanism is crucial for anticipating potential impurities:
-
Unreacted Starting Materials: 1,3-bis(trifluoromethyl)benzene and residual acylating agent.
-
Hydrolysis Products: Propionic acid, formed if the acylating agent reacts with trace water.
-
Solvent and Catalyst Residues: Residual reaction solvent or catalyst complexes.
-
Positional Isomers: While the two strongly deactivating trifluoromethyl groups direct acylation almost exclusively to the position between them, trace amounts of other isomers are theoretically possible, though unlikely.
-
Poly-acylated Products: Over-acylation is less common in Friedel-Crafts acylation compared to alkylation because the product ketone is deactivated.[5] However, under harsh conditions, it cannot be entirely ruled out.
A multi-pronged analytical approach is therefore not just recommended, but essential for comprehensive purity verification.
Workflow for Purity Confirmation
The following diagram outlines a logical workflow for assessing the purity of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for purity analysis.
Comparative Analysis of Purity Determination Methods
We will now compare four primary analytical techniques for this specific application. Each method provides unique information, and their combined use creates a self-validating system.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which fragments them into ions and analyzes their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Expertise & Causality: For an aromatic ketone like this compound, GC is an excellent choice due to its expected volatility. A non-polar or mid-polar column is selected to separate based on boiling point differences, which is ideal for distinguishing the target compound from lower-boiling starting materials or higher-boiling byproducts. The mass spectrometer provides definitive identification, which is superior to detection methods that rely solely on retention time.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrument: Agilent Intuvo 9000 GC or equivalent.[6]
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1 to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Column: A non-polar column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
Data Interpretation:
-
Pure Sample: A single major peak at a specific retention time. The mass spectrum of this peak should show the molecular ion (m/z = 270.17) and characteristic fragmentation patterns consistent with the structure.[7]
-
Impurities: Any additional peaks indicate impurities. Their identity can be inferred from their mass spectra by comparison with libraries (e.g., NIST) or known fragmentation patterns of suspected impurities. Purity is calculated using area percent normalization.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. For moderately polar compounds like our target, reverse-phase HPLC is ideal. A non-polar stationary phase is used with a polar mobile phase; compounds elute in order of decreasing polarity. A UV detector is highly effective as the aromatic ketone will strongly absorb UV light.
Expertise & Causality: While GC-MS is excellent, HPLC is a valuable alternative, especially for detecting non-volatile or thermally unstable impurities that would not be amenable to GC. A C18 column is the workhorse of reverse-phase chromatography and provides excellent resolving power for aromatic compounds. A gradient elution (changing the mobile phase composition over time) is chosen to ensure that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively separated and detected within a reasonable timeframe.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution in acetonitrile. Filter through a 0.45 µm syringe filter.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Data Interpretation:
-
Pure Sample: A single, sharp, symmetrical peak.
-
Impurities: Additional peaks indicate impurities. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). It is unparalleled for structural elucidation and can detect impurities that have a different chemical structure from the target compound, even if they co-elute in chromatography.
Expertise & Causality: For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is a powerful, self-validating system.
-
¹H NMR: Will confirm the presence and integration of the ethyl group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon and the carbons attached to the fluorine atoms.
-
¹⁹F NMR: Is highly specific. It should show a single peak for the six equivalent fluorine atoms of the two CF₃ groups. The presence of any other fluorine-containing impurities would result in additional signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Reference: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C.
Expected Spectral Data (based on literature): [7]
-
¹H NMR (CDCl₃): Signals corresponding to the -CH₂- (quartet) and -CH₃ (triplet) of the propio group, and signals for the three aromatic protons. The integration should be in a 2:3:3 ratio.
-
¹³C NMR (CDCl₃): Peaks for the carbonyl carbon (~198 ppm), the ethyl group carbons, and the aromatic carbons, including the characteristic quartet splitting for the carbons attached to the CF₃ groups.
-
¹⁹F NMR (CDCl₃): A single, sharp singlet around -63 ppm.
Data Interpretation: The presence of unexpected peaks in any of the spectra indicates impurities. For example, a peak for propionic acid in the ¹H NMR spectrum or additional signals in the aromatic region could signify unreacted starting materials or isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid, non-destructive technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation.
Expertise & Causality: While not a quantitative purity tool, FTIR is an excellent and rapid method for confirming the identity of the synthesized product. The key diagnostic peak is the strong carbonyl (C=O) stretch. Its presence confirms the success of the acylation reaction, while the absence of a broad -OH stretch would indicate the successful removal of any carboxylic acid byproducts.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two salt (NaCl or KBr) plates. If solid, it can be analyzed as a KBr pellet or using an ATR accessory.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Data: [8]
-
~1700 cm⁻¹: A strong, sharp absorbance for the ketone C=O stretch.
-
~1100-1400 cm⁻¹: Very strong absorbances corresponding to the C-F stretching of the CF₃ groups.
-
~2900-3000 cm⁻¹: C-H stretching from the alkyl and aromatic groups.
-
~1600 cm⁻¹: C=C stretching from the aromatic ring.
Data Summary and Comparison
| Technique | Information Provided | Strengths | Limitations | Application for this Compound |
| GC-MS | Separation, Quantification, Structural ID | High sensitivity, definitive identification of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Excellent: Primary method for quantification and impurity identification. |
| HPLC-UV | Separation, Quantification | Versatile, good for non-volatile impurities, robust quantification. | Identification is based on retention time unless coupled to MS. | Excellent: Complementary to GC-MS, validates purity results. |
| NMR | Definitive Structure, Impurity ID | Unambiguous structural confirmation, can identify unexpected impurities. | Lower sensitivity than chromatography, quantification can be complex. | Essential: Confirms the molecular structure is correct. ¹⁹F NMR is key. |
| FTIR | Functional Group ID | Fast, simple, confirms key chemical bonds (e.g., C=O). | Not quantitative, provides limited structural detail. | Good: Quick identity check post-synthesis. |
| Elemental Analysis | Elemental Composition (%) | Confirms the correct empirical formula. | Does not distinguish between isomers, insensitive to small impurities. | Supportive: Final check to confirm overall elemental composition. |
Conclusion: An Integrated Approach to Ensure Trustworthiness
Confirming the purity of a critical synthetic intermediate like this compound is not a task for a single analytical method. A trustworthy and self-validating system relies on the orthogonal application of multiple techniques. Chromatographic methods like GC-MS and HPLC should be employed to separate and quantify impurities, providing a numerical purity value (e.g., >99.5%). Spectroscopic methods, particularly NMR (¹H, ¹³C, and ¹⁹F) , are then essential to provide unambiguous confirmation that the main component is indeed the correct molecular structure. Finally, techniques like FTIR and Elemental Analysis serve as rapid and fundamental cross-checks. By integrating these methods, researchers can proceed with confidence, knowing their starting material meets the stringent purity requirements for successful drug development and materials science innovation.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound Spectrum. John Wiley & Sons, Inc. [Link]
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Moravek, Inc. (2023). Top 5 Methods of Assessing Chemical Purity. [Link]
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Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
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University of Calgary. Limitations of Friedel-Crafts reactions. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC, PubMed Central. [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. [Link]
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MySkinRecipes. 3,5-Bis(Trifluoromethyl)Propiophenone. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
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A Senior Application Scientist's Guide to the Analytical Cross-Verification of 3',5'-Bis(trifluoromethyl)propiophenone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth analytical comparison of 3',5'-Bis(trifluoromethyl)propiophenone, a valuable fluorinated building block, against its non-fluorinated parent compound, propiophenone. We will explore the underlying principles behind the observed spectral data and provide detailed, field-tested protocols for its comprehensive analysis.
The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the precise analytical characterization of trifluoromethylated intermediates like this compound is critical for ensuring the quality and integrity of the final active pharmaceutical ingredients.
Comparative Analysis of Key Analytical Data
This guide will focus on the three primary spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Phenyl Rings
NMR spectroscopy provides the most detailed insight into the molecular structure of a compound in solution. The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound dramatically influences the chemical shifts of the aromatic protons and carbons compared to the unsubstituted propiophenone.
The ¹H NMR spectrum of propiophenone exhibits characteristic signals for the aromatic protons in the range of 7.4-8.0 ppm and for the ethyl ketone chain's methylene and methyl protons at approximately 2.9 ppm and 1.2 ppm, respectively. In contrast, the aromatic protons of this compound are shifted significantly downfield. This is a direct consequence of the deshielding effect of the two electron-withdrawing CF₃ groups, which pull electron density away from the aromatic ring.
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -CH₃ Protons (ppm) |
| Propiophenone | ~7.4 - 8.0 (multiplet) | ~2.9 (quartet) | ~1.2 (triplet) |
| This compound | ~8.2 - 8.4 (singlets/doublets) | ~3.2 (quartet) | ~1.3 (triplet) |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
The protons on the aromatic ring of this compound typically appear as two distinct signals: a singlet for the proton at the 4-position and a doublet or two singlets for the protons at the 2- and 6-positions. This simplified splitting pattern, compared to the complex multiplet of propiophenone, is another consequence of the substitution pattern.
The deshielding effect of the trifluoromethyl groups is even more pronounced in the ¹³C NMR spectrum. The aromatic carbons of this compound, particularly those directly attached to the CF₃ groups (C3' and C5'), exhibit significant downfield shifts. Furthermore, these carbons will show coupling to the fluorine atoms, resulting in quartets in the proton-decoupled ¹³C NMR spectrum due to the three equivalent fluorine atoms of each CF₃ group.
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) |
| Propiophenone | ~200 | ~128 - 137 | N/A |
| This compound | ~198 | ~125 - 135 (with C-F coupling) | ~123 (quartet) |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
The presence of trifluoromethyl groups allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for the analysis of fluorinated compounds.[2][3] this compound will exhibit a single, sharp singlet in its ¹⁹F NMR spectrum, as both CF₃ groups are chemically equivalent. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. The most prominent feature in the IR spectra of both propiophenone and its bis(trifluoromethyl) analog is the strong absorption band corresponding to the carbonyl (C=O) stretch.
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Propiophenone | ~1685 | ~3060 | N/A |
| This compound | ~1700 | ~3100 | ~1100-1350 (strong, multiple bands) |
The electron-withdrawing nature of the trifluoromethyl groups in this compound leads to a slight increase in the carbonyl stretching frequency compared to propiophenone. The most significant difference, however, is the presence of very strong and characteristic C-F stretching vibrations in the region of 1100-1350 cm⁻¹ for the fluorinated compound.
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), both propiophenone and this compound will undergo characteristic fragmentation.
The most common fragmentation pathway for propiophenone is the alpha-cleavage, leading to the formation of a stable benzoyl cation (m/z 105) and an ethyl radical.[4] For this compound, the analogous fragmentation will result in a 3,5-bis(trifluoromethyl)benzoyl cation.
Propiophenone Fragmentation:
Caption: Primary fragmentation of propiophenone.
This compound Fragmentation:
Sources
Assessing the drug-like properties of 3',5'-Bis(trifluoromethyl)propiophenone derivatives
An In-Depth Guide to the Drug-Like Properties of 3',5'-Bis(trifluoromethyl)propiophenone Derivatives for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists, prized for its ability to improve critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 3',5'-bis(trifluoromethyl)phenyl moiety represents a "privileged" scaffold, appearing in numerous FDA-approved drugs and serving as a testament to the benefits of heavy fluorination.[2][3]
This guide provides a comprehensive assessment of the drug-like properties of propiophenone derivatives featuring this bis(trifluoromethyl)phenyl core. We will delve into the causality behind experimental choices for evaluating these properties, present objective data in comparison to relevant alternatives, and provide detailed protocols for key assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this chemical class in their therapeutic programs.
The 3',5'-Bis(trifluoromethyl)phenyl Moiety: A Scaffold Engineered for Success
The utility of the 3',5'-bis(trifluoromethyl)phenyl group is not accidental; it is a result of the unique electronic and steric properties conferred by two trifluoromethyl groups on a single phenyl ring. This substitution pattern is found in a variety of impactful medicines, including the antiandrogen Dutasteride , the non-steroidal androgen receptor modulator (SARM) Hydroxyflutamide , and the calcimimetic Cinacalcet , underscoring its versatility and acceptance in clinical use.[2][3]
The primary advantages imparted by this moiety include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This intrinsic stability can significantly prolong a drug's half-life and reduce the potential for reactive metabolite formation.
-
Increased Lipophilicity : The -CF3 group is highly lipophilic, substantially increasing the overall lipophilicity of a molecule.[1] This property is crucial for enhancing a compound's ability to cross biological membranes, a prerequisite for oral bioavailability and distribution to target tissues.[4]
-
Modulation of Binding Interactions : The strong electron-withdrawing nature of two -CF3 groups can profoundly influence the electronics of the phenyl ring, affecting pKa and enabling unique interactions (e.g., dipole-dipole, halogen bonding) within a target's binding pocket.[4]
Caption: Key physicochemical contributions of the 3',5'-bis(trifluoromethyl)phenyl scaffold.
Core Drug-Like Properties: A Comparative Assessment
The success of a drug candidate is not determined by potency alone, but by a carefully balanced profile of absorption, distribution, metabolism, and excretion (ADME) properties.[5] Here, we assess the this compound scaffold against these critical parameters.
Lipophilicity (LogP)
Causality: Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's behavior. It influences solubility, permeability, plasma protein binding, and volume of distribution. While high lipophilicity can improve membrane transit, it can also lead to lower solubility, increased metabolic clearance, and potential off-target toxicity. The bis(trifluoromethyl) substitution is expected to yield highly lipophilic compounds.
Comparative Data:
| Compound | Structure | XLogP3 (Computed) | Rationale for Comparison |
| This compound | CF3-C6H3(CF3)-CO-CH2CH3 | 3.8[6] | The parent compound of the series. |
| 3'-(Trifluoromethyl)propiophenone | CF3-C6H4-CO-CH2CH3 | 2.9 (Approx.) | Demonstrates the significant lipophilicity increase from the second -CF3 group. |
| Propiophenone | C6H5-CO-CH2CH3 | 2.0 (Approx.) | Non-fluorinated baseline, highlighting the dramatic effect of fluorination. |
| 3',5'-Bis(trifluoromethyl)acetophenone | CF3-C6H3(CF3)-CO-CH3 | 3.3[7] | Compares the effect of the ethyl vs. methyl ketone side chain. |
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
Preparation: Prepare a saturated solution of the test compound in n-octanol. Separately, prepare a buffered aqueous solution (e.g., PBS, pH 7.4). Both phases should be mutually saturated by pre-mixing and separating them.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a glass vial.
-
Equilibration: Vigorously shake the vial for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Aqueous Solubility
Causality: Adequate aqueous solubility is a prerequisite for drug absorption.[5] Poorly soluble compounds can lead to low and variable bioavailability and may pose challenges for formulation. The high lipophilicity conferred by the bis(trifluoromethyl)phenyl group presents a potential challenge to achieving high aqueous solubility.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This high-throughput method measures the solubility of a compound as it precipitates out of a solution.
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Buffer: Add aqueous buffer (pH 7.4) to all wells, initiating the precipitation process.
-
Incubation: Incubate the plate for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility. This is often compared against a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Nifedipine).
Insight: While direct solubility data for the parent propiophenone is scarce, the high LogP suggests it will be poorly soluble. Derivatives must be carefully designed, often by incorporating polar or ionizable groups, to balance the scaffold's inherent lipophilicity and achieve acceptable solubility.
Metabolic Stability
Causality: A compound's stability in the presence of metabolic enzymes, primarily in the liver, dictates its half-life and dosing frequency.[5] The 3',5'-bis(trifluoromethyl)phenyl core is exceptionally stable, meaning metabolism will likely occur on other parts of the molecule, such as the propiophenone side chain.
Caption: Workflow for assessing in vitro metabolic stability using human liver microsomes.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation: Add the test compound (final concentration, e.g., 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining compound versus time. This can be used to calculate intrinsic clearance (Clint).
Insight: For propiophenone derivatives, likely metabolic pathways include reduction of the ketone to an alcohol or hydroxylation on the ethyl side chain. The aromatic core itself is expected to be highly resistant to metabolism.
Pharmacokinetic Profile: Insights from a Related SARM
Synthesis Strategy and Structure-Activity Relationships (SAR)
The synthesis of these derivatives is generally accessible. A common route involves the reaction of 3',5'-bis(trifluoromethyl)acetophenone with various reagents to build out the desired side chains and functional groups. For instance, pyrazole derivatives have been successfully synthesized starting from this acetophenone precursor.[2]
Caption: A representative synthesis scheme for creating diverse libraries from a common precursor.[2]
The true power of this scaffold lies in its potential for SAR exploration. The propiophenone side chain offers a versatile handle for modification. By introducing different functional groups, medicinal chemists can fine-tune the drug-like properties:
-
Improving Solubility: Incorporating polar groups (e.g., amines, alcohols, carboxylic acids) can counteract the high lipophilicity of the core.
-
Modulating Potency: Extending the side chain or adding cyclic structures can explore deeper regions of the target binding pocket.
-
Blocking Metabolism: If the side chain is identified as a metabolic soft spot, it can be modified (e.g., through gem-dimethyl substitution) to enhance stability further.
Conclusion and Future Outlook
The this compound scaffold presents a compelling starting point for drug discovery programs. It is endowed with exceptional metabolic stability and a high degree of lipophilicity, properties that are advantageous for achieving good cellular permeability and in vivo exposure. However, this profile is a double-edged sword, as the high lipophilicity necessitates a careful and strategic approach to medicinal chemistry to ensure adequate aqueous solubility and minimize potential off-target effects.
The key to success lies in a multiparameter optimization approach where potency is pursued in parallel with the refinement of ADME properties.[5] By leveraging the robust core scaffold and intelligently modifying the propiophenone side chain, researchers can develop novel derivatives with a well-balanced profile, positioning them for successful clinical development. The experimental protocols and comparative data provided in this guide offer a validated framework for advancing such discovery efforts.
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A Comparative Guide to the Metabolic Stability of Trifluoromethylated Compounds for Drug Discovery
In the landscape of modern drug development, the strategic chemical modification of lead compounds is paramount to achieving desirable pharmacokinetic profiles. Among the arsenal of tools available to medicinal chemists, the incorporation of the trifluoromethyl (CF3) group has become a cornerstone strategy for enhancing metabolic stability.[1][2][3][4] This guide offers an in-depth comparison of the metabolic stability of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Physicochemical Rationale: Why Trifluoromethylation Works
The efficacy of the trifluoromethyl group as a metabolic blocker stems from its unique electronic properties and the exceptional strength of the carbon-fluorine (C-F) bond.[5][6]
-
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond.[2] This inherent stability makes the CF3 group highly resistant to oxidative metabolism by enzymes.[5][6]
-
Electronic Effects: The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing inductive effect.[2][5] This effect can deactivate adjacent C-H bonds, shielding them from enzymatic attack by the Cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the metabolism of a vast majority of marketed drugs.[2][7][8] By replacing a metabolically labile group, such as a methyl (CH3) group, with a CF3 group, chemists can effectively block a common site of metabolic oxidation.[2][9]
This "metabolic switching" strategy not only enhances stability but can also improve other critical drug properties such as lipophilicity, membrane permeability, and binding affinity to the biological target.[2][5][9]
Visualizing Metabolic Blocking
The diagram below illustrates the fundamental concept of how a trifluoromethyl group can protect a molecule from oxidative metabolism compared to a methyl group.
Caption: Trifluoromethylation blocks metabolic oxidation at susceptible sites.
Quantitative Comparison: A Data-Driven Analysis
The theoretical advantages of trifluoromethylation are consistently validated by in vitro experimental data. The following table summarizes data from studies directly comparing the metabolic stability of non-fluorinated compounds with their trifluoromethylated analogs in liver microsomes. A longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[10]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Not Reported | Mouse | [10] |
| 32a | 4-Fluoro-indazole analog | > 60 | < 11.55 | Mouse | [10] | |
| HDAC Inhibitors | TFMK 91 | Trifluoromethylketone | ~15 | Not Reported | Not Specified | [11] |
| TFPA 60 | Trifluoromethylphenylamide analog | > 120 | Not Reported | Not Specified | [11] |
Note: The data presented is illustrative and sourced from the cited literature. Direct comparison between different compound classes should be made with caution due to varying experimental conditions.
Analysis of Case Studies:
-
Celecoxib: The replacement of a methyl group with a trifluoromethyl group in the development of the COX-2 inhibitor Celecoxib is a classic example. This single modification significantly reduced the rate of oxidative metabolism, leading to an improved pharmacokinetic profile and ultimately, a successful drug.
-
Fluoxetine: The antidepressant fluoxetine features a trifluoromethyl group on its phenoxy ring. This group is crucial for its metabolic stability and contributes to its long half-life, allowing for once-daily dosing. Structure-activity relationship (SAR) studies have shown that replacing the -CF3 group leads to compounds with less favorable metabolic profiles.[12]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Assessing metabolic stability early in the drug discovery process is critical.[13] The liver microsomal stability assay is a robust and widely used in vitro method to determine a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes.[7][14][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Principle: The test compound is incubated with a preparation of liver microsomes (containing CYP450 and other metabolic enzymes) and a necessary cofactor, NADPH, to initiate the metabolic reactions.[7][16] The concentration of the parent compound is measured at various time points by LC-MS/MS to determine its rate of disappearance.[13][15]
Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)[14]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[15]
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample analysis)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Experimental Workflow Diagram:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3',5'-Bis(trifluoromethyl)propiophenone
This document provides a detailed protocol for the proper handling and disposal of 3',5'-Bis(trifluoromethyl)propiophenone (CAS No. 85068-34-4), a fluorinated aromatic ketone commonly utilized in synthetic chemistry and pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The stability of the trifluoromethyl groups and the compound's classification as a halogenated organic substance necessitate a specific, segregated waste stream. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards and chemical principles.
Part 1: Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring significantly influences its chemical properties, contributing to its stability and persistence.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O | [5][6] |
| Molecular Weight | 270.17 g/mol | [5][7] |
| Appearance | Colorless Liquid | [1] |
| CAS Number | 85068-34-4 | [5] |
| Density | ~1.42 g/mL at 25 °C |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][3] |
| Flammable Liquids | 4 | H227: Combustible liquid | [1] |
The core principle behind the disposal protocol for this compound is based on its identity as a halogenated organic waste .[8] Due to the presence of fluorine, it cannot be mixed with non-halogenated organic solvent waste. The co-disposal of these waste streams can interfere with solvent recycling processes (fuel blending) and requires more specialized, costly incineration methods to handle the formation of acidic gases like hydrogen fluoride (HF) upon combustion.[9]
Part 2: Personnel Safety and Spill Management
Safe handling is the first step in proper disposal. All operations involving this compound should be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[3]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron may be necessary.[2]
Spill Neutralization and Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Small Spills (manageable by lab personnel):
-
Alert Colleagues : Inform others in the immediate area.
-
Ensure Ventilation : Confirm the chemical fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated.
-
Containment : Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container. Use spark-proof tools if necessary.[10]
-
Labeling : Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : The sealed container of spill debris must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.
For Large Spills or Uncontrolled Releases:
-
Evacuate : Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.[11]
-
Isolate : Close the laboratory doors to contain the vapors.
-
Report : Call your institution's emergency number or 911. Provide the chemical name, location of the spill, and estimated quantity.[11]
-
Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Part 3: Core Disposal Protocol: Segregation and Collection
The disposal of this compound is governed by its classification as a halogenated organic compound. On-site chemical neutralization is not a recommended practice for this substance in a standard laboratory setting due to the high stability of the C-F bonds. The required disposal method is high-temperature incineration by a licensed hazardous waste management facility.[12][13][14] Your role as a researcher is to collect and label the waste correctly for pickup.
Step-by-Step Waste Collection Procedure
-
Select the Correct Waste Container :
-
Obtain a designated "Halogenated Organic Waste" container from your institution’s EHS department or approved supplier. These are typically glass or high-density polyethylene (HDPE) bottles with a secure, screw-top cap.[11]
-
Ensure the container is clean, in good condition, and compatible with the waste.
-
-
Properly Label the Container :
-
Timing : The container must be labeled before the first drop of waste is added.[11]
-
Content : The label must, at a minimum, include:
-
The words "Hazardous Waste".[9]
-
The full chemical name(s) of the contents (e.g., "Waste this compound," "Waste Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[11]
-
An approximate percentage of each component if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Irritant," "Combustible").
-
-
-
Transferring Waste :
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills when pouring waste into the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Secure Storage :
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[11][15] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15][16]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
The following diagram illustrates the fundamental decision-making process for segregating this chemical waste.
Caption: Decision workflow for proper segregation of chemical waste.
Part 4: Regulatory Framework and Final Disposal
As a generator of hazardous waste, you are subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[17][18][19]
-
Generator Responsibility : The "cradle-to-grave" principle holds that the generator is responsible for the waste from its creation until its final, safe disposal.[20] This underscores the importance of using a certified hazardous waste vendor.
-
Waste Manifest : For transport off-site, a Uniform Hazardous Waste Manifest is required. This is a multi-part form that tracks the waste from your laboratory to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[15][21] Your institution's EHS department will manage this process.
-
Waste Minimization : Laboratories should actively manage their chemical inventory and experimental scale to minimize the generation of hazardous waste.[15][16]
Ultimately, the sealed and properly labeled container of this compound waste will be collected by your institution's EHS department or a contracted waste management company. It will then be transported to a licensed TSDF for disposal, which for halogenated organic compounds, is typically high-temperature incineration.
By meticulously following this guide, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3',5'-Bis(trifluoromethyl)propiophenone
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical protocols for 3',5'-Bis(trifluoromethyl)propiophenone (CAS No. 85068-34-4), a fluorinated aromatic ketone. The operational plans herein are designed not merely as a list of rules, but as a self-validating system of safety, explaining the causality behind each critical step to build a culture of proactive risk management in your laboratory.
Hazard Identification: Understanding the Risks
This compound is a combustible liquid that presents multiple health hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Understanding these classifications is the first step in establishing a robust safety protocol.
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | Warning | |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2] | Warning | |
| Flammable Liquids | H227: Combustible liquid[3] | Warning | (No Pictogram Required) |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist; it is an active defense system tailored to the specific hazards of the chemical. The following PPE ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard (US) or EN 166 (Europe).[4]
-
Rationale: The primary hazard to the eyes is "serious eye irritation" (H319).[1][2] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. Goggles are essential to prevent irreversible eye damage.
-
Recommended: A face shield worn over chemical splash goggles.
-
Rationale: A face shield provides an additional layer of protection for the entire face from splashes during larger-volume transfers or highly exothermic reactions.[5]
Hand Protection
-
Mandatory: Chemical-resistant gloves.
-
Rationale: The chemical is a known skin irritant (H315).[1][2] Gloves are the primary barrier to prevent direct skin contact.
-
Selection and Best Practices:
-
While the Safety Data Sheet (SDS) does not specify the exact glove material, for ketones and aromatic compounds, nitrile gloves may offer short-term protection.[5][6] However, it is critical to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine breakthrough times for this specific chemical.[5]
-
Inspection: Always inspect gloves for signs of degradation or punctures before use.[7]
-
Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[7] Do not reuse disposable gloves.
-
Skin and Body Protection
-
Mandatory: A laboratory coat, long pants, and fully enclosed shoes.
-
Rationale: This is the minimum requirement to protect skin from accidental contact. The lab coat should be buttoned to provide maximum coverage.[5] Open-toed shoes or sandals are strictly prohibited in the laboratory environment.
-
Recommended: A chemically resistant apron over the lab coat when handling larger quantities.
-
Rationale: This provides an additional barrier against spills and splashes, protecting your lab coat and underlying clothing from contamination.
Respiratory Protection
-
Mandatory Control: All handling of this compound that may generate vapors, mists, or aerosols must be conducted in a certified chemical fume hood.[8]
-
Rationale: This engineering control is the primary method for preventing respiratory exposure, addressing the H335 "May cause respiratory irritation" hazard.[1][2]
-
When a Respirator is Required: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[5]
-
Type: Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors.[4][7]
-
Compliance: Use of a respirator requires a formal respiratory protection program, including medical evaluation, training, and annual fit testing, as mandated by OSHA and other regulatory bodies.[5][9]
Operational Plan: Safe Handling Workflow
A safe outcome is the result of a deliberate, systematic process. Follow this workflow from preparation to cleanup.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Don the complete, mandatory PPE ensemble as described in Section 2.
-
Inspect all PPE for damage before use.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
-
Handling:
-
Post-Handling & Cleanup:
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Logistical Plan: Spill and Disposal Management
Emergency Spill Response (Small Spills)
In the event of a small spill inside a chemical fume hood:
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3][4]
-
Collect: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, labeled, and sealed container for chemical waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste.
Waste Disposal
-
Mandate: All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, paper towels), must be disposed of as hazardous waste.[1][12]
-
Procedure:
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Never mix this waste with other waste streams.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
Immediate First Aid Measures
In the event of an exposure, immediate and correct first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][13] |
| Skin Contact | Take off contaminated clothing immediately. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][11][13] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][11][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[13] |
References
-
SAFETY DATA SHEET, this compound. Thermo Fisher Scientific.
-
This compound | C11H8F6O | CID 522825. PubChem, National Center for Biotechnology Information.
-
This compound - Safety Data Sheet. ChemicalBook.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
-
3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PROP-2-YN-1-OL Safety Data Sheets. Echemi.
-
MATERIAL SAFETY DATA SHEET, 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. Acros Organics.
-
3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet. ChemicalBook.
-
MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. Capot Chemical.
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
-
SAFETY DATA SHEET, 2'-FLUORO-3'-(TRIFLUOROMETHYL)PROPIOPHENONE 97%. Apollo Scientific.
-
SAFETY DATA SHEET, 3'-(Trifluoromethyl)propiophenone. Thermo Fisher Scientific.
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
-
Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee, Knoxville.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
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- 8. chemblink.com [chemblink.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
